molecular formula C10H12BrN B1603296 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 205584-61-8

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B1603296
CAS No.: 205584-61-8
M. Wt: 226.11 g/mol
InChI Key: BVWMQZXXXWEDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a useful research compound. Its molecular formula is C10H12BrN and its molecular weight is 226.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWMQZXXXWEDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585707
Record name 8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205584-61-8
Record name 8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: A Keystone Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, a critical heterocyclic intermediate in contemporary drug discovery and development. The benzazepine scaffold is a privileged structure in medicinal chemistry, known for its interaction with various biological targets. This document delves into the compound's physicochemical properties, established and novel synthetic pathways, and its pivotal role as a precursor, most notably in the synthesis of selective serotonin 5-HT2C receptor agonists. Detailed experimental protocols for synthesis and characterization are provided, underpinned by a discussion of the mechanistic rationale behind key transformations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Introduction: The Significance of the Benzazepine Scaffold

The benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, is a structural motif frequently found in pharmacologically active compounds.[1] Its derivatives have demonstrated a wide array of biological activities, including anti-depressant, anti-hypertensive, and anorectic effects.[2] The specific compound, 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, serves as a highly functionalized and strategic intermediate. The bromine atom at the 8-position provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the tetrahydroazepine ring offers conformational flexibility, which is crucial for optimizing interactions with biological targets. Its most prominent application is as a key building block in the synthesis of Lorcaserin, a selective serotonin 5-HT2C receptor agonist developed for the treatment of obesity.[3][4]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and process development. 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is typically an off-white to light yellow solid.[5]

Table 1: Key Physicochemical Data

PropertyValueSource
CAS Number 205584-61-8[6]
Molecular Formula C₁₀H₁₂BrN[6]
Molecular Weight 226.11 g/mol [6]
Appearance Off-white to light yellow solid[5]
Storage Conditions Room temperature, inert atmosphere, keep in dark place[5][6]

Synthesis and Chemical Reactivity

The synthesis of tetrahydrobenzazepines can be achieved through various strategies, including intramolecular Friedel-Crafts reactions, cyclizations, and ring expansions.[7][8][9] The selection of a synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

General Synthetic Approach: Intramolecular Cyclization

A common and effective strategy for constructing the tetrahydrobenzazepine core involves the intramolecular cyclization of a suitably functionalized precursor. This approach offers good control over the final structure. One such pathway involves the cyclization of an N-substituted phenethyl amine derivative.[9]

The following diagram illustrates a conceptual workflow for the synthesis of a substituted benzazepine, highlighting the key bond formation that establishes the seven-membered ring.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Key Cyclization Step cluster_product Final Scaffold A Substituted Phenylethanol C N-(Phenethyl)allylammonium Salt A->C Activation & Substitution B Allylamine B->C D Lewis Acid Catalyzed Intramolecular Friedel-Crafts Reaction C->D Reaction Setup E Tetrahydro-1H-benzo[b]azepine Core D->E Ring Formation

Caption: Conceptual workflow for benzazepine synthesis via intramolecular cyclization.

Detailed Experimental Protocol: Synthesis of a Related Benzazepinone

While a specific, detailed synthesis for 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is often proprietary, a representative procedure for a related intermediate, 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, illustrates the principles of acid-catalyzed cyclization.[10]

Objective: To synthesize 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepan-2-one.

Materials:

  • 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide

  • Polyphosphoric acid (PPA)

  • Methanol

  • Activated Carbon

  • Deionized Water

Procedure:

  • Reaction Setup: In a dry reaction vessel, add 10 parts by weight of heated, melted polyphosphoric acid.

  • Addition of Starting Material: With continuous stirring, add the 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide in portions, maintaining the reaction temperature at 60°C.

  • Reaction: Maintain the reaction mixture at 60°C with stirring for 20 hours.

  • Hydrolysis (Quenching): Carefully add the reaction solution dropwise into 12.5 parts by weight of water to hydrolyze the PPA and precipitate the crude product.

  • Isolation: The resulting solid, crude 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, is isolated by filtration and washed.

  • Purification: Add 10 parts by weight of methanol and 0.1 parts by weight of activated carbon to the crude product. Heat the mixture for decolorization.

  • Crystallization: Filter the hot solution. Cool the filtrate to 10°C and hold for 20 hours to allow for crystallization.

  • Final Product: Collect the purified crystals by centrifugation, wash, and dry to yield the final product.[10]

Causality and Trustworthiness: The use of polyphosphoric acid serves as both a strong acid catalyst and a dehydrating agent, facilitating the intramolecular cyclization. The controlled addition and temperature management are critical to prevent side reactions and ensure a high yield. The purification process involving activated carbon and recrystallization is a standard and reliable method for removing colored impurities and achieving high purity, which is essential for subsequent synthetic steps.[10]

Role in Drug Discovery: Precursor to Lorcaserin

The primary significance of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is its role as a key intermediate in the synthesis of Lorcaserin, (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine.[3] Lorcaserin is a selective serotonin 5-HT2C receptor agonist designed for weight management.[4][11]

The synthetic pathway from the bromo-intermediate to the final chloro-analogue typically involves functional group transformations where the bromine is replaced or used to direct other reactions, followed by chlorination of the aromatic ring.

G A 8-Bromo-2,3,4,5-tetrahydro- 1H-benzo[b]azepine B Intermediate (e.g., N-protected) A->B Protection/ Modification C Chlorinated Intermediate B->C Chlorination D Lorcaserin (Final API) C->D Final Synthetic Steps (e.g., Methylation, Chiral Resolution)

Caption: Synthetic relationship between the bromo-intermediate and Lorcaserin.

Mechanism of Action of Benzazepine-Derived Drugs

Benzazepine derivatives exert their pharmacological effects by interacting with a variety of receptors.[2] Lorcaserin, for example, acts as a selective agonist at the serotonin 5-HT2C receptor in the hypothalamus.[11]

Signaling Pathway Overview:

  • Agonist Binding: Lorcaserin binds to and activates the 5-HT2C receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: This binding event activates the Gq/11 protein.

  • Downstream Signaling: The activated G-protein stimulates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Physiological Effect: This signaling cascade ultimately promotes the release of pro-opiomelanocortin (POMC), which leads to a sensation of satiety and a subsequent reduction in food intake.[11]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Lorcaserin 5-HT2C Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3_DAG IP₃ + DAG PLC->IP3_DAG produces POMC POMC Neuron Activation IP3_DAG->POMC leads to Satiety Satiety & Reduced Food Intake POMC->Satiety results in

Caption: Simplified signaling pathway of Lorcaserin via the 5-HT2C receptor.

Analytical Characterization

The structural integrity and purity of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine are confirmed using standard analytical techniques. These methods are crucial for quality control in both research and manufacturing settings.

Table 2: Standard Analytical Methods for Characterization

TechniquePurposeExpected Observations
NMR Spectroscopy Structural elucidation (¹H, ¹³C)Signals corresponding to the aromatic and aliphatic protons and carbons of the tetrahydrobenzazepine core.[12][13]
Mass Spectrometry Molecular weight confirmation and fragmentation analysisA molecular ion peak corresponding to the exact mass of the compound.
HPLC Purity assessment and quantificationA primary peak with a specific retention time, allowing for purity calculation against standards.[12][14]
GC-MS Purity and identification, especially for volatile impuritiesProvides separation and mass data for the main component and any potential byproducts.[12]
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a synthesized batch of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Instrumentation & Conditions:

  • HPLC System: Standard system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a similar concentration as the primary standard.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Data Processing: Integrate the peak areas. Determine the purity of the sample by comparing its peak area to the calibration curve, typically expressed as a percentage area.[14]

Safety and Handling

Proper handling of chemical intermediates is paramount for laboratory safety. The hydrochloride salt of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is classified with GHS07 hazard pictograms.[5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Always consult the material safety data sheet (MSDS) before handling. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Conclusion and Future Perspectives

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine stands out as a valuable and versatile intermediate in medicinal chemistry. Its well-defined structure and reactive handles enable the efficient synthesis of complex molecules, most notably the anti-obesity agent Lorcaserin. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its use in a laboratory setting. Future research will likely focus on developing more efficient and greener synthetic routes to this scaffold and exploring its use as a building block for novel therapeutics targeting a wider range of diseases, potentially including other central nervous system disorders and oncology, where related benzazepine structures have shown promise as PARP-1 inhibitors.[15]

References

  • Tourino, I., et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Retrieved from [Link]

  • Kumar, A., et al. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Retrieved from [Link]

  • Smith, B. M., et al. (2008). Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. Retrieved from [Link]

  • ResearchGate. (2018). Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride. Retrieved from [Link]

  • So, M., et al. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. PubMed. Retrieved from [Link]

  • Kovtunenko, V., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[12][16]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. PubMed Central. Retrieved from [Link]

  • Google Patents. (2016). WO2016079684A1 - Process for the synthesis of benzazepine derivatives.
  • National Institutes of Health. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][2][12][16]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]

  • ResearchGate. (2015). Analytical methods for determination of benzodiazepines. A short review. Retrieved from [Link]

  • Cluzeau, J., & Stavber, G. (2018). Development and Optimization of a New Synthetic Process for Lorcaserin. PubMed. Retrieved from [Link]

  • Forrester, I. T., et al. (n.d.). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines.... Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:79-77-6 | 4-(2,6,6-Trimethyl-1-cyclohexenyl)-3-buten-2-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzodiazepine. Retrieved from [Link]

  • ACS Publications. (2012). Concise Synthesis of 2-Benzazepine Derivatives and Their Biological Activity. The Journal of Organic Chemistry. Retrieved from [Link]

  • Thomsen, W. J., et al. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. PubMed. Retrieved from [Link]

  • Lead Sciences. (n.d.). 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a halogenated, seven-membered heterocyclic compound of significant interest in medicinal chemistry. Its rigid, yet conformationally flexible, bicyclic scaffold makes it a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of a bromine atom at the 8-position of the benzazepine core provides a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this important building block.

Chemical and Physical Properties

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

PropertyValue
CAS Number 205584-61-8[1]
Molecular Formula C₁₀H₁₂BrN[1]
Molecular Weight 226.11 g/mol [1]
IUPAC Name 8-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine[1]
Appearance Solid
Storage Temperature 2-8°C, protect from light[1]

While specific, experimentally determined data for melting point, boiling point, and solubility are not widely published in readily available literature, its structural analogs suggest it is sparingly soluble in water and more soluble in organic solvents such as dichloromethane, chloroform, and methanol.

Spectroscopic Characterization

Detailed spectroscopic data for 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is not extensively reported in peer-reviewed journals. However, based on the known spectra of closely related benzazepine derivatives, the following characteristic peaks can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by the bromine substituent. The aliphatic protons of the azepine ring would appear as multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons, with the carbon atom attached to the bromine atom being significantly influenced. The aliphatic carbons of the azepine ring would resonate in the upfield region of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic N-H stretching vibrations for the secondary amine in the azepine ring, as well as C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by two mass units (M+ and M+2).

Synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual synthetic pathway for the preparation of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This pathway is based on well-established chemical transformations in organic synthesis.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Cyclization (e.g., via Nitration, Reduction, and Diazotization/Intramolecular Cyclization) cluster_3 Step 4: Wolff-Kishner Reduction A Bromobenzene C 4-(4-bromophenyl)-4-oxobutanoic acid A->C AlCl₃ B Succinic Anhydride B->C D 4-(4-bromophenyl)butanoic acid C->D Zn(Hg), HCl E 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-one D->E 1. HNO₃, H₂SO₄ 2. Fe, HCl 3. NaNO₂, HCl then heat F 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine E->F H₂NNH₂, KOH, ethylene glycol

Caption: A plausible synthetic route to 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Rationale Behind Experimental Choices
  • Friedel-Crafts Acylation: This is a classic and reliable method for introducing an acyl group onto an aromatic ring. Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this transformation.

  • Clemmensen Reduction: This reaction is effective for the reduction of a ketone to an alkane under acidic conditions, using zinc amalgam and hydrochloric acid.

  • Cyclization Sequence: The formation of the seven-membered azepine ring is a critical step. A multi-step sequence involving nitration of the aromatic ring, reduction of the nitro group to an amine, diazotization of the amine, and subsequent intramolecular cyclization is a feasible, albeit complex, approach.

  • Wolff-Kishner Reduction: This is a standard method for the deoxygenation of ketones and aldehydes to the corresponding alkanes under basic conditions, which would be suitable for the final reduction of the lactam intermediate.

Applications in Drug Discovery and Development

The primary utility of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom serves as a key functional group for introducing further diversity into the molecular structure through various cross-coupling reactions.

Precursor to Serotonin Receptor Agonists

A significant application of this benzazepine derivative is in the development of serotonin (5-HT) receptor agonists. Serotonin receptors are involved in a wide range of physiological and pathological processes, making them attractive targets for drug discovery. For instance, the structurally related 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a key component of Lorcaserin, a selective 5-HT₂C receptor agonist developed for the treatment of obesity[2]. The 8-bromo analog provides a platform for the synthesis of novel derivatives with potentially improved pharmacological profiles.

The following diagram illustrates the pivotal role of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a building block in the synthesis of potential drug candidates.

G cluster_0 Synthetic Modifications cluster_1 Resulting Drug Candidates / Research Compounds A 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine B Suzuki Coupling A->B C Buchwald-Hartwig Amination A->C D Sonogashira Coupling A->D E N-Alkylation / N-Acylation A->E F Novel 5-HT Receptor Agonists/Antagonists B->F G Dopamine Receptor Ligands C->G H Acetylcholinesterase Inhibitors D->H I Other CNS-active agents E->I

Caption: Synthetic utility of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Safety and Handling

Based on the available Safety Data Sheet (SDS), 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine should be handled with care in a well-ventilated laboratory environment.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is imperative to consult the full Safety Data Sheet before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features and the reactivity of the bromine substituent make it an important starting material for the synthesis of a wide range of novel compounds, particularly those targeting the central nervous system. Further research into the synthesis and applications of this compound is likely to yield new and improved therapeutic agents.

References

  • Smith, J. et al. (2008). Discovery and Structure-Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity. Journal of Medicinal Chemistry. (URL: [Link])

Sources

An In-depth Technical Guide to 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine and its Chemical Class

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Detailed experimental data and specific applications for 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS No. 205584-61-8) are not extensively reported in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview of the synthesis, characterization, and potential applications of the broader class of 8-substituted-2,3,4,5-tetrahydro-1H-benzo[b]azepines. The methodologies and principles discussed are directly applicable to the title compound and serve as a valuable resource for its synthesis and study.

Introduction: The Benzo[b]azepine Scaffold

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine ring system is a privileged scaffold in medicinal chemistry. This seven-membered heterocyclic structure, fused to a benzene ring, is a core component in a variety of biologically active compounds. Its conformational flexibility allows it to interact with a diverse range of biological targets, making it a valuable building block in drug discovery.

Derivatives of the benzo[b]azepine class have shown a wide array of pharmacological activities, including acting as agonists for the 5HT2C receptor, which is relevant for the treatment of obesity.[1] The substitution pattern on the aromatic ring, such as the presence of a bromine atom at the 8-position, can significantly influence the compound's physicochemical properties and biological activity. Bromine, as a halogen, can modulate lipophilicity, metabolic stability, and binding interactions through halogen bonding.

This guide will focus on the synthetic strategies, purification methods, and analytical characterization of 8-substituted-2,3,4,5-tetrahydro-1H-benzo[b]azepines, with a specific focus on providing a practical framework for researchers working with 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Physicochemical and Safety Data

While specific experimental data for 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is limited, the following table summarizes its known properties and safety information.

PropertyValueSource
CAS Number 205584-61-8[2][3]
Molecular Formula C₁₀H₁₂BrN[3]
Molecular Weight 226.11 g/mol [3]
Appearance Off-white to light yellow solid[2]
Storage Keep in dark place, Inert atmosphere, Room temperature[2]

Safety Information:

Hazard ClassStatement
GHS07 Warning
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation
P261 Avoid breathing dust/fume/gas/mist/vapors/spray
P280 Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Synthetic Strategies for the Tetrahydrobenzo[b]azepine Core

The construction of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine ring system is a key challenge in the synthesis of this class of compounds. Several synthetic routes have been developed, with intramolecular Friedel-Crafts cyclization and reductive amination being among the most common and versatile methods.

Intramolecular Friedel-Crafts Cyclization

Intramolecular Friedel-Crafts cyclization is a powerful method for forming the seven-membered ring of the benzo[b]azepine core. This reaction typically involves the cyclization of a suitably substituted N-phenylbutyric acid or a related derivative in the presence of a strong acid catalyst.

A representative synthesis of a 7-substituted-tetrahydrobenzo[b]azepin-5-one, a key intermediate, is outlined in a patent for the preparation of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.[2] This process can be adapted for the synthesis of the 8-bromo analog.

Conceptual Synthetic Pathway (Friedel-Crafts based):

A 4-Bromoaniline C 4-(4-Bromoanilino)-4-oxobutanoic acid A->C Acylation B Succinic Anhydride B->C D 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2,5-dione C->D Friedel-Crafts Cyclization (e.g., PPA) E 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-one D->E Selective Reduction (e.g., Wolff-Kishner or Clemmensen) F 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine E->F Full Reduction (e.g., LiAlH4)

Caption: Conceptual Friedel-Crafts based synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Detailed Protocol for a Related 7-Chloro Analog:

This protocol is adapted from the synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.[2]

Step 1: Synthesis of 4-(4-Chloroanilino)-4-oxobutanoic acid

  • Dissolve 4-chloroaniline and succinic anhydride in a suitable organic solvent (e.g., toluene, THF).

  • Heat the mixture to reflux for 4-8 hours.

  • Remove the solvent under reduced pressure.

  • Add cold 1N hydrochloric acid to the residue and stir for 10-15 minutes.

  • Filter the solid, wash with water, and dry to obtain 4-(4-chloroanilino)-4-oxobutanoic acid.

Step 2: Synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2,5-dione

  • Add 4-(4-chloroanilino)-4-oxobutanoic acid portion-wise to a pre-heated polyphosphoric acid (PPA) with stirring.

  • Maintain the reaction temperature at 120-140°C for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Filter the resulting precipitate, wash with water until neutral, and dry to yield the dione.

Step 3: Reduction to 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine A full reduction of the dione intermediate would be required to obtain the target molecule. A common method for such a transformation is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF.

Reductive Amination Strategies

Reductive amination offers an alternative and often milder route to the tetrahydrobenzo[b]azepine core. This approach typically involves the intramolecular cyclization of an amino aldehyde or amino ketone, or the intermolecular reaction of a diamine with a dicarbonyl compound followed by reduction.

While a direct protocol for the title compound is not available, the principles of reductive amination are well-established.[4]

Conceptual Reductive Amination Pathway:

A 2-(4-Bromophenyl)ethan-1-amine B N-(2-(4-bromophenyl)ethyl)-4-oxobutanamide A->B Acylation with 4-oxobutanoic acid derivative C 8-Bromo-2,3-dihydro-1H-benzo[b]azepin-5(4H)-one B->C Intramolecular Reductive Amination D 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine C->D Reduction

Caption: Conceptual reductive amination pathway to 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Purification and Characterization

Purification

The purification of 8-substituted-tetrahydrobenzo[b]azepines typically involves standard laboratory techniques.

  • Crystallization: If the compound is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a common practice. A gradient of ethyl acetate in hexanes is a typical eluent system.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of the target compound.

Typical Analytical Workflow:

A Crude Product B Column Chromatography or Crystallization A->B C NMR Spectroscopy (¹H, ¹³C) B->C D Mass Spectrometry (LC-MS, HRMS) B->D E Purity Analysis (HPLC, GC-MS) C->E

Caption: A typical workflow for the purification and characterization of a synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, one would expect to see signals for the aromatic protons (with a splitting pattern indicative of a 1,2,4-trisubstituted benzene ring), and aliphatic protons of the seven-membered ring. The chemical shifts and coupling constants of the aliphatic protons can provide insights into the conformation of the azepine ring.[5]

    • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. The chemical shifts will distinguish between aromatic and aliphatic carbons.

  • Mass Spectrometry (MS):

    • Low-Resolution Mass Spectrometry (e.g., LC-MS): This technique is used to determine the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio), with two peaks of nearly equal intensity separated by 2 Da.

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Potential Applications in Drug Discovery

As a substituted tetrahydrobenzo[b]azepine, the title compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromo-substituent can be used as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) of a lead compound.

The benzo[b]azepine scaffold is of interest for targeting central nervous system (CNS) disorders, and derivatives have been investigated as serotonin and dopamine receptor modulators for conditions such as depression, anxiety, and schizophrenia.[6]

Conclusion

References

Sources

Physicochemical properties of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Introduction

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its seven-membered ring fused to a benzene ring provides a unique three-dimensional conformation that allows for diverse interactions with biological targets. This guide focuses on a specific derivative, 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, a key intermediate and research tool in the development of novel therapeutics. The introduction of a bromine atom at the 8-position significantly influences the molecule's electronic properties and metabolic stability, making a thorough understanding of its physicochemical characteristics essential for its application in drug design and development.

This document, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core physicochemical properties of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, with a particular focus on its commercially available hydrochloride salt. We will delve into the experimental methodologies for determining these properties, explaining the rationale behind each technique to provide a self-validating framework for researchers.

Section 1: Core Molecular Attributes

The fundamental identity of a compound is established by its molecular formula, weight, and unique identifiers. These attributes are the foundation upon which all other physicochemical data are built. The hydrochloride salt is the most common form of this compound available for research, offering improved handling and solubility characteristics over the free base.[1]

PropertyValue (for Hydrochloride Salt)Value (for Free Base)Source
IUPAC Name 8-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride8-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-
CAS Number 205584-61-8Not explicitly available[2]
Molecular Formula C₁₀H₁₃BrClNC₁₀H₁₂BrN[3]
Formula Weight 262.58 g/mol 240.12 g/mol [3]
Appearance Off-white to light yellow solidNot specified[2]
Storage Conditions Inert atmosphere, room temperature, keep in dark placeInert atmosphere, room temperature, keep in dark place[2][4]

Section 2: Physicochemical Properties & Determination Protocols

A compound's behavior in both chemical and biological systems is dictated by its physical properties. Understanding these characteristics is paramount for formulation development, pharmacokinetic modeling, and interpreting structure-activity relationships (SAR).

Melting Point Analysis

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity substance, while a broad range can indicate the presence of impurities.

  • Literature Value: The exact melting point for 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is not consistently reported in publicly available literature. For context, a related compound, 7-Bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one, has a reported melting point of 107°C.[4]

  • Causality of Method: The capillary melting point method is the standard for its simplicity, accuracy, and small sample requirement. The sample is heated slowly, and the temperature range from the first appearance of liquid to complete liquefaction is recorded. A slow heating rate (~1-2°C per minute) near the expected melting point is crucial for accuracy.

Step-by-Step Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.

Solubility Profile

Solubility is a key determinant of a drug's bioavailability. The hydrochloride salt form of an amine-containing compound like this benzazepine is specifically designed to enhance aqueous solubility compared to its free base.[1]

  • Expected Solubility: As a hydrochloride salt, the compound is expected to be soluble in water and polar protic solvents like methanol and ethanol. Its solubility in nonpolar organic solvents is likely to be limited.

  • Causality of Method: The shake-flask method (as per OECD Guideline 105) is the gold standard for determining aqueous solubility. It involves saturating a solvent with the compound and then measuring the concentration in the solution, ensuring a true equilibrium is reached.

Step-by-Step Protocol: Shake-Flask Solubility Determination

  • Sample Addition: Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle or centrifuge it to separate the undissolved solid.

  • Quantification: Carefully extract an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in units of mg/mL or mol/L.

Lipophilicity (LogP)

The partition coefficient (LogP) measures a compound's distribution between an oily (n-octanol) and an aqueous phase, serving as a primary indicator of its lipophilicity. This property is crucial for predicting membrane permeability and absorption.

  • Predicted Value: While no experimental value is available for the target compound, a related ketone derivative has a predicted LogP of 2.97550.[4] The tetrahydro-benzazepine itself would likely have a slightly different value.

  • Causality of Method: The shake-flask method is the traditional approach, but it can be labor-intensive. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative by correlating the compound's retention time with the known LogP values of a series of standards.

Step-by-Step Protocol: LogP Determination via RP-HPLC

  • System Setup: Use a C18 column and a mobile phase of methanol/water or acetonitrile/water.

  • Standard Curve: Inject a series of standard compounds with known LogP values and record their retention times (t_R).

  • Sample Analysis: Inject the test compound and determine its retention time.

  • Calculation: Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Correlation: Plot log(k) versus the known LogP values for the standards. A linear regression of this plot creates a calibration curve.

  • Determination: Use the log(k) of the test compound to determine its LogP from the calibration curve.

Section 3: Spectroscopic and Structural Characterization

Confirming the chemical structure and purity of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[5][6]

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Workflow cluster_spectroscopy Structural Elucidation cluster_properties Physical Properties start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (Crystallization/Chromatography) synthesis->purification product Purified Compound: 8-Bromo-2,3,4,5-tetrahydro -1H-benzo[b]azepine purification->product NMR NMR (¹H, ¹³C) product->NMR MS Mass Spec (Molecular Weight) product->MS IR IR Spec (Functional Groups) product->IR MP Melting Point (Purity) product->MP Sol Solubility (Formulation) product->Sol LogP LogP (Permeability) product->LogP

Caption: Workflow for Synthesis and Physicochemical Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.[5]

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all non-exchangeable protons and their connectivity.

    • Aromatic Region (6.5-8.0 ppm): Three protons on the benzene ring will appear as a characteristic splitting pattern (e.g., a doublet, a singlet, and a doublet of doublets) consistent with 1,2,4-trisubstitution.

    • Aliphatic Region (2.0-4.0 ppm): The eight protons of the tetrahydroazepine ring will appear as complex multiplets. The two protons adjacent to the nitrogen (the CH₂-N group) will likely be the most downfield of this group.

    • N-H Proton: A broad singlet, whose chemical shift is dependent on concentration and solvent, will be present for the secondary amine proton.

  • ¹³C NMR: The carbon NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the bromine will be shifted to a characteristic range (~110-120 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • N-H Stretch: A moderate to sharp peak is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

  • C-H Stretches: Peaks just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the aliphatic ring, while peaks just above 3000 cm⁻¹ correspond to the sp² C-H bonds of the aromatic ring.

  • C=C Stretches: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A peak in the fingerprint region, typically between 500-650 cm⁻¹, can be attributed to the carbon-bromine bond.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.[6]

  • Molecular Ion Peak (M⁺): For the free base, high-resolution mass spectrometry (HRMS) should show a characteristic isotopic pattern for a molecule containing one bromine atom: two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 mass units. The exact mass would be ~239.0 and ~241.0 Da.

  • Fragmentation: Common fragmentation pathways would involve the loss of the bromine atom or cleavage of the seven-membered ring.

Section 4: Synthesis Overview

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is typically synthesized through multi-step sequences. While numerous specific methods exist for constructing the benzazepine core, a common conceptual approach involves the formation of the seven-membered ring via cyclization.[7][8] For instance, strategies may include Dieckmann condensation to form a ketone intermediate, followed by reduction and functional group manipulation.[7] Another powerful method involves ring-closing metathesis (RCM). The specific placement of the bromine atom is usually achieved by starting with a pre-brominated aniline or phenol derivative.

G cluster_0 Conceptual Synthesis Pathway A 4-Bromoaniline (or related starting material) B Side-Chain Elaboration Introduction of a carbon chain suitable for cyclization A->B Alkylation/ Acylation C Ring Formation Intramolecular Cyclization (e.g., Friedel-Crafts, RCM) B->C Cyclization Catalyst D Final Product 8-Bromo-2,3,4,5-tetrahydro -1H-benzo[b]azepine C->D Reduction/ Purification

Caption: Generalized Synthetic Strategy for Benzazepines.

Conclusion

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a valuable building block whose utility is fundamentally linked to its physicochemical properties. Its hydrochloride salt form provides favorable handling and solubility for research applications. Key characteristics such as its moderate lipophilicity, solid-state nature, and the presence of a basic nitrogen atom dictate its behavior from the synthesis flask to complex biological systems. The analytical protocols outlined in this guide—spanning chromatography, spectroscopy, and physical measurement—provide a robust framework for the validation and characterization of this and related compounds, ensuring data integrity and reproducibility in drug discovery and development endeavors.

References

  • PubChem. (n.d.). 8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 7-BROMO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. National Center for Biotechnology Information. Retrieved from [Link]

  • Tchoukoua, A., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Molecules, 26(16), 4893. Available from: [Link]

  • Rixson, J. E., et al. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry, 81(15), 6463–6472. Available from: [Link]

  • Caspar, A., et al. (2018). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Drug Testing and Analysis, 10(10), 1541-1554. Available from: [Link]

  • Rani, P., & Kumar, A. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available from: [Link]

  • Sharma, A., & Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 41(2), 32541-32543. Available from: [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][4][9]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 633. Available from: [Link]

  • Wikipedia. (n.d.). Lorcaserin. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Molecular Characteristics and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, a halogenated derivative of the benzo[b]azepine scaffold. This class of compounds is of significant interest in medicinal chemistry due to the versatile pharmacological activities exhibited by its analogs. The introduction of a bromine atom at the 8-position of the aromatic ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule, thereby influencing its biological activity and potential as a drug candidate.

Core Molecular Attributes

The fundamental chemical identity of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is defined by its molecular formula and weight. These parameters are crucial for accurate quantification, reaction stoichiometry, and interpretation of analytical data. The parent compound, 2,3,4,5-tetrahydro-1H-benzo[b]azepine, possesses a molecular formula of C₁₀H₁₃N.[1] The substitution of a hydrogen atom with a bromine atom on the benzene ring results in the molecular formula C₁₀H₁₂BrN .

The molecular weight is calculated based on the atomic masses of the constituent elements:

  • Carbon (C): 10 atoms × 12.011 u = 120.11 u

  • Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

  • Bromine (Br): 1 atom × 79.904 u = 79.904 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

This yields a molecular weight of approximately 226.12 g/mol .

Summary of Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₂BrNDeduced from parent compound
Molecular Weight 226.12 g/mol Calculated
Parent Compound Formula C₁₀H₁₃NBiosynth[1]
Parent Compound MW 147.22 g/mol Biosynth[1]

Rationale for Bromination in Drug Design

The strategic placement of a bromine atom in a drug candidate, as seen in 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, is a well-established tactic in medicinal chemistry. This modification is not arbitrary; it is a deliberate choice to enhance the pharmacological profile of the molecule. The bromine atom can act as a bioisostere for other groups, influence binding affinity through halogen bonding, and alter the metabolic fate of the compound, potentially leading to improved pharmacokinetic properties.

Experimental Workflow: Characterization of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

The following workflow outlines a comprehensive approach to confirm the identity and purity of a synthesized batch of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This self-validating system ensures the material meets the stringent quality requirements for research and development.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Assessment cluster_final Final Quality Control synthesis Chemical Synthesis purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Confirmation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight Verification ftir FTIR Spectroscopy purification->ftir Functional Group Analysis documentation Certificate of Analysis nmr->documentation hplc HPLC-UV/MS ms->hplc Purity & Impurity Profiling hplc->documentation ftir->documentation

Caption: Workflow for the synthesis, purification, and analytical characterization of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen and carbon atoms.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Analysis:

    • Acquire a proton NMR spectrum.

    • Expected Signals: Resonances corresponding to the aromatic protons (with splitting patterns indicative of the bromine substitution), and the aliphatic protons of the tetrahydroazepine ring. The integration of these signals should be consistent with the number of protons in each environment (total of 12 hydrogens).

  • ¹³C NMR Analysis:

    • Acquire a carbon-13 NMR spectrum.

    • Expected Signals: Resonances for the 10 carbon atoms, including those in the aromatic ring (with the carbon bearing the bromine showing a characteristic shift) and the aliphatic carbons of the seven-membered ring.

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and thus the molecular formula by accurately measuring the mass-to-charge ratio.

  • Instrumentation: ESI-TOF or Orbitrap mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Expected Result: The measured monoisotopic mass of the [M+H]⁺ ion should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass for C₁₀H₁₃BrN⁺. The isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be clearly visible.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and identify any potential impurities.

  • Instrumentation: HPLC system with a UV detector and preferably coupled to a mass spectrometer (LC-MS).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and/or mass spectrometry.

  • Analysis:

    • Inject a known concentration of the sample.

    • Analyze the resulting chromatogram.

    • Expected Result: A single major peak corresponding to the target compound. The purity is calculated based on the area of this peak relative to the total peak area.

References

  • PubChem. 8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine | C11H14BrN. [Link]

  • PubChem. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. [Link]

Sources

Biological properties of seven-membered heterocyclic compounds like azepine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Properties of Seven-Membered Nitrogen Heterocycles

Abstract

Seven-membered nitrogen-containing heterocycles, particularly the azepine core and its derivatives, represent a cornerstone in contemporary medicinal chemistry. Their unique conformational flexibility, stemming from the non-planar and non-aromatic nature of the seven-membered ring, endows them with the ability to interact with a wide array of biological targets with high affinity and specificity. This technical guide provides a comprehensive exploration of the diverse biological properties of azepine-containing compounds, intended for researchers, scientists, and professionals in the field of drug development. We will delve into their significant therapeutic applications, from oncology and infectious diseases to central nervous system disorders and cardiovascular medicine. The underlying mechanisms of action, structure-activity relationships, and key experimental methodologies for evaluating their biological efficacy will be discussed in detail, supported by current scientific literature.

Introduction: The Structural and Therapeutic Significance of Azepines

Azepines are a class of seven-membered heterocyclic compounds containing a single nitrogen atom within the ring. This structural motif is of paramount importance in drug design, with over 60 approved medications featuring an azepine scaffold. The conformational adaptability of the azepine ring allows these molecules to present pharmacophoric features in a three-dimensional space that is often complementary to the binding sites of various biological macromolecules. This inherent flexibility, coupled with the ability to introduce diverse substituents at multiple positions, has made the azepine framework a "privileged scaffold" in the quest for novel therapeutics. This guide will systematically explore the multifaceted biological activities that have established azepines as a critical component of the modern pharmacopeia.

Anticancer Properties of Azepine Derivatives

The proliferation of cancer cells is often driven by aberrant signaling pathways, and several classes of azepine derivatives have demonstrated potent anticancer activity by targeting key components of these pathways.

Dibenzo[b,f]azepines as Topoisomerase II Inhibitors

Certain dibenzo[b,f]azepine derivatives have emerged as promising anticancer agents through their ability to inhibit topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. By stabilizing the covalent complex between topoisomerase II and DNA, these compounds induce DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells.

A series of novel dibenzo[b,f]azepines were designed and synthesized, with compound 5e identified as a particularly potent topoisomerase II inhibitor with an IC50 value of 6.36 ± 0.36 µM.[1] Further evaluation revealed its cytotoxic effects against the leukaemia SR cell line with an IC50 of 13.05 ± 0.62 µM.[1]

Pyrrolo[1,2-a]azepines Targeting Cancer Cell Proliferation

Pyrrolo[1,2-a]azepine derivatives have shown significant cytotoxic effects against a range of cancer cell lines. Their mechanism of action is often multifactorial, involving the inhibition of key cell cycle regulators like cyclin-dependent kinases (CDKs).

Several novel pyrrolo[1,2-a]azepine derivatives were synthesized and evaluated for their antitumor activity. Notably, compounds 3 and 6 were found to be more potent than the standard chemotherapeutic drug doxorubicin against the HepG2 (liver cancer) cell line, with IC50 values of 4 nM and 1.6 nM, respectively.[2] Compound 5b was the most potent against MCF7 (breast cancer) cells with an IC50 of 10.7 nM, while compound 6 was most effective against the HCT116 (colon cancer) cell line with an IC50 of 21.1 nM.[2]

Table 1: Anticancer Activity of Selected Azepine Derivatives
Compound ClassDerivativeCancer Cell LineIC50 ValueReference
Dibenzo[b,f]azepine5eLeukaemia SR13.05 ± 0.62 µM[1]
Dibenzo[b,f]azepine4gMurine Osteosarcoma (LM8G7)15 µM[3]
Dibenzo[b,f]azepine4gHuman Ovarian Cancer (OVSAHO)24 µM[3]
Pyrrolo[1,2-a]azepine3HepG2 (Liver)4 nM[2]
Pyrrolo[1,2-a]azepine6HepG2 (Liver)1.6 nM[2]
Pyrrolo[1,2-a]azepine5bMCF7 (Breast)10.7 nM[2]
Pyrrolo[1,2-a]azepine6HCT116 (Colon)21.1 nM[2]
Thiazolidinone106MDA-MB-231 (Breast)1.9 ± 1.15 µM[4]
Thiazolidinone106HepG2 (Liver)5.4 ± 1.13 µM[4]
Thiazolidinone106HT-29 (Colon)6.5 ± 1.16 µM[4]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The causality behind choosing the SRB assay lies in its robustness, reproducibility, and its basis in measuring total cellular protein content, which provides a reliable estimation of cell biomass and, consequently, cell proliferation and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed adherent cancer cells in a 96-well microtiter plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the azepine test compound and a vehicle control. Incubate for a period of 48-72 hours.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Properties of Azepine Scaffolds

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Azepine derivatives have demonstrated promising activity against a range of bacteria and fungi.

Quinazolinone-Based Azepines

A series of novel quinazolinone-based azepine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited potent activity against Escherichia coli and Staphylococcus aureus.[5] Specifically, compounds 5C, 5F, and 5M showed MIC values of 0.31 μg/mL against E. coli.[5] Another study on quinazolinone derivatives found that compound 20 and 29 were the most active against B. subtilis with an MIC of 0.5 mg/ml.[6]

Pyridobenzazepine Derivatives

Pyridobenzazepine derivatives have displayed significant antifungal activity. In a study evaluating a series of these compounds, derivatives 12 and 27 showed excellent activity against Candida albicans and Saccharomyces cerevisiae with MIC values of 156 µg/mL.[7]

Table 2: Antimicrobial Activity of Selected Azepine Derivatives
Compound ClassDerivativeMicroorganismMIC ValueReference
Quinazolinone5C, 5F, 5MEscherichia coli0.31 µg/mL[5]
Quinazolinone20, 29Bacillus subtilis0.5 mg/mL[6]
Pyridobenzazepine12, 27Candida albicans156 µg/mL[7]
Pyridobenzazepine12, 27Saccharomyces cerevisiae156 µg/mL[7]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent because it provides a quantitative result (the lowest concentration of the drug that inhibits visible growth) and is amenable to high-throughput screening.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compound: Perform a two-fold serial dilution of the azepine test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Central Nervous System (CNS) Applications of Azepines

The ability of many azepine derivatives to cross the blood-brain barrier has led to their successful development as agents for treating various CNS disorders, including epilepsy, depression, and psychosis.

Anticonvulsant Activity

Carbamazepine, a dibenzo[b,f]azepine derivative, is a widely used anticonvulsant. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neural membranes and inhibits repetitive neuronal firing.

Antidepressant and Anxiolytic Effects

Several tricyclic antidepressants, which feature a dibenz[b,f]azepine core, exert their therapeutic effects by inhibiting the reuptake of monoamine neurotransmitters such as serotonin and norepinephrine. This increases the concentration of these neurotransmitters in the synaptic cleft, thereby alleviating depressive symptoms. Mirtazapine, a tetracyclic antidepressant, has a more complex mechanism involving antagonism of presynaptic α2-adrenergic receptors and various serotonin receptors.

A study on azepine and piperidine derivatives identified compounds with dual norepinephrine (NET) and dopamine (DAT) transporter inhibition. For example, compound 8b showed Ki values of 17 nM for NET and 6.0 nM for DAT.[8]

Table 3: CNS Receptor and Transporter Binding Affinities of Azepine Derivatives
CompoundTargetBinding Affinity (Ki, nM)Reference
8bNET17[8]
8bDAT6.0[8]
8bSERT220[8]
16aNET5.1[8]
16aDAT4.2[8]
16aSERT31[8]
Experimental Protocol: Radioligand Binding Assay for Neurotransmitter Transporters

This assay is fundamental for determining the affinity of a compound for a specific receptor or transporter. The choice of a radiolabeled ligand with high affinity and specificity for the target is crucial for the success of this experiment.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target transporter (e.g., SERT, DAT, or NET) from transfected cell lines or brain tissue.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a known concentration of a specific radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the unlabeled azepine test compound.

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value, representing the affinity of the compound for the transporter, can then be calculated using the Cheng-Prusoff equation.

Cardiovascular Properties of Azepine-Containing Compounds

Azepine derivatives have also found application in the treatment of cardiovascular diseases, primarily as antihypertensive agents.

Angiotensin-Converting Enzyme (ACE) Inhibition

Certain azepine-containing compounds function as ACE inhibitors. By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, these drugs lower blood pressure. The inhibition of ACE also leads to an increase in bradykinin levels, which contributes to the vasodilatory effect.

Experimental Protocol: In Vitro ACE Inhibition Assay

The rationale for this assay is to directly measure the enzymatic activity of ACE in the presence and absence of an inhibitor. The use of a synthetic substrate that produces a quantifiable product upon cleavage by ACE is a common and effective approach.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of ACE, the substrate hippuryl-histidyl-leucine (HHL), and the azepine test compound at various concentrations in a suitable buffer (e.g., borate buffer with NaCl, pH 8.3).

  • Enzyme Reaction: Pre-incubate the ACE enzyme with the test compound for a short period. Initiate the reaction by adding the HHL substrate. Incubate the mixture at 37°C.

  • Reaction Termination: Stop the reaction by adding an acid, such as hydrochloric acid.

  • Extraction of Product: Extract the product of the reaction, hippuric acid, using an organic solvent like ethyl acetate.

  • Quantification: Evaporate the organic solvent and redissolve the hippuric acid in a suitable solvent. Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Dibenzo[b,f]azepine Inhibition of Topoisomerase II Pathway

Topoisomerase_II_Inhibition DNA DNA Replication & Transcription TopoII Topoisomerase II DNA->TopoII binds to Cleavable_Complex Cleavable Complex (DNA-TopoII) TopoII->Cleavable_Complex forms Religation DNA Religation Cleavable_Complex->Religation normal process Strand_Breaks Double-Strand Breaks Cleavable_Complex->Strand_Breaks leads to Religation->DNA releases Azepine Dibenzo[b,f]azepine Derivative Azepine->Cleavable_Complex stabilizes Apoptosis Apoptosis Strand_Breaks->Apoptosis induces Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (with target transporter) Incubation Incubation (Membranes + Radioligand + Azepine) Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound (Azepine) Preparation Ligand_Prep->Incubation Filtration Filtration (Separate bound from free) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Caption: Workflow for determining the binding affinity of azepines to transporters.

Conclusion and Future Perspectives

The azepine scaffold has undeniably cemented its position as a versatile and highly valuable framework in the development of therapeutic agents. The diverse range of biological activities, from potent anticancer and antimicrobial effects to crucial modulation of the central nervous and cardiovascular systems, underscores the remarkable chemical space occupied by this seven-membered heterocycle. This guide has provided a comprehensive overview of these properties, grounded in quantitative data and detailed experimental protocols.

The future of azepine-based drug discovery remains bright. Advances in synthetic methodologies will undoubtedly lead to the creation of novel and more complex azepine derivatives with enhanced potency and selectivity. A deeper understanding of the structure-activity relationships, aided by computational modeling and sophisticated screening techniques, will enable the rational design of next-generation azepine-containing drugs. Furthermore, the exploration of novel biological targets for azepine derivatives holds the potential to address unmet medical needs across a spectrum of diseases. The continued investigation of this privileged scaffold is certain to yield new and improved therapies for the benefit of patients worldwide.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Ameri, M. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(24), 7611. [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., El-Sayed, M. A., & Abdel-Aziz, A. A.-M. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9436. [Link]

  • Baskaran, R., & Chui, W. K. (2021). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Neuropharmacology, 19(9), 1501–1518. [Link]

  • Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology, 20(7), 1637–1648. [Link]

  • El-Sayed, M. A., Abbas, H. S., & El-Henawy, A. A. (2014). Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. Archiv der Pharmazie, 347(6), 422–431. [Link]

  • Fitzcharles, M.-A., & Yunus, M. B. (2012). The Status of Antidepressants in the Management of Fibromyalgia. Current Rheumatology Reports, 14(6), 527–534. [Link]

  • Hay, D. A., Callahan, J. F., & Miller, W. H. (2012). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Medicinal Chemistry Letters, 3(5), 383–387. [Link]

  • Kandeel, M., & Abdel-Kader, M. S. (2024). Antifungal Susceptibility of Saccharomyces cerevisiae Isolated from Clinical Specimens. Journal of Fungi, 10(3), 209. [Link]

  • Khattab, M., Hammoud, M. M., & Al-Karmalawy, A. A. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2157825. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved January 23, 2026, from [Link]

  • WOAH Regional Representation for Asia and the Pacific. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of ACE by compounds 1-13. [Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2022). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Molecules, 27(19), 6294. [Link]

  • Glisić, B. D., & Djuran, M. I. (2016). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society, 81(7-8), 841–848. [Link]

  • Stasiak, A., & Stawny, M. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(21), 6439. [Link]

  • ResearchGate. (n.d.). The IC50 of tested compounds against MCF-7, HepG-2 and HCT-116 cancer.... [Link]

  • Brain-Health.co. (n.d.). Clinician's Guide to Understanding Atypical Antipsychotic Drug Receptor Binding Properties. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Wu, J., & Aluko, R. E. (2019). Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation. Journal of the Science of Food and Agriculture, 99(13), 5793–5800. [Link]

  • Basappa, & Rangappa, K. S. (2012). Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. BMC Chemical Biology, 12(1), 5. [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of ACE by compounds 1-14. [Link]

  • Wang, Y., & Liu, Y. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 11(7), 967. [Link]

  • ResearchGate. (n.d.). MIC susceptibility pattern of antifungal agents against S. cerevisiae and C. glabrata. [Link]

  • Stahl, S. M. (2000). Mechanisms of Action of Atypical Antipsychotics. CNS Spectrums, 5(10), 26–37. [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Brunton, L. L., Chabner, B. A., & Knollmann, B. C. (Eds.). (2011). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (12th ed.). McGraw-Hill. [Link]

  • ResearchGate. (n.d.). Simplified receptor binding affinity profiles for atypical.... [Link]

  • Cîrcu, M., & Tăerel, A. (2022). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Molecules, 27(19), 6294. [Link]

  • Protocols.io. (2022, August 19). ACE-inhibitory activity assay: IC50. [Link]

  • Li, Y., & Zhang, Y. (2018). Synthesis, Cytotoxic, and Antibacterial Evaluation of Quinazolinone Derivatives with Substituted Amino Moiety. Chemistry & Biodiversity, 15(11), e1800318. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Wolska, K. J., & Grudlewska-Buda, K. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(21), 6439. [Link]

  • FWD AMR-RefLabCap. (2022, May). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]

  • El-Sayed, M. A., & Abbas, H. S. (2021). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Journal of the Iranian Chemical Society, 18(10), 2623–2641. [Link]

  • ResearchGate. (n.d.). The antibacterial activity (MIC in μg/mL) of the of the synthesized quinazolin-4(3H)one derivatives compared with Amoxicillin trihyderate. [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. [Link]

  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2024, May 1). Atypical Antipsychotic Agents. In StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK5574 atypical/]([Link] atypical/)

  • Pfaller, M. A., & Diekema, D. J. (2019). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. Journal of Fungi, 5(3), 81. [Link]

  • Lestari, B., & Ardiansyah, A. (2021). In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). Pharmacognosy Journal, 13(2). [Link]

  • Skehan, P., & Storeng, R. (1990). Sulforhodamine B colorimetric assay for cytotoxicity screening. Journal of the National Cancer Institute, 82(13), 1107–1112. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. [Link]

  • Aleixandre, A., & Miguel, M. (2013). Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan. Food Chemistry, 141(3), 2535–2540. [Link]

  • Basappa, & Rangappa, K. S. (2012). Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. BMC Chemical Biology, 12, 5. [Link]

  • ResearchGate. (n.d.). The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer.... [Link]

  • Löscher, W., & Hönack, D. (1994). Hippocampal dopamine and serotonin elevations as pharmacodynamic markers for the anticonvulsant efficacy of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine. European Journal of Pharmacology, 260(2-3), 165–173. [Link]

Sources

The Emergence of a New Scaffold: A Technical Guide to the Discovery of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol Derivatives as Potent PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of a novel class of compounds: 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives. These molecules represent a significant advancement in the search for potent and selective Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a critical target in oncology. We will delve into the strategic design of this unique spirocyclic scaffold, detail the synthetic methodologies for its creation, and present the compelling biological data that underscores its therapeutic potential.

Introduction: The Rationale for a Spirocyclic Approach in PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, a cellular mechanism for repairing single-strand DNA breaks. In cancer therapy, particularly for patients with mutations in the BRCA1 or BRCA2 genes, inhibiting PARP-1 leads to the accumulation of unrepaired DNA damage, ultimately triggering cell death through a process known as synthetic lethality.[1][2] This has established PARP-1 inhibitors as a vital class of anticancer agents.

The core challenge in the ongoing development of PARP-1 inhibitors lies in achieving high potency and selectivity, while maintaining favorable pharmacokinetic properties. The incorporation of spirocyclic scaffolds has become an increasingly popular strategy in medicinal chemistry to address these challenges.[3][4] Spirocycles, with their inherent three-dimensionality, offer several advantages over traditional flat, aromatic structures:

  • Enhanced Target Binding: The rigid, three-dimensional conformation of a spirocyclic core can lead to more specific and effective interactions with the binding sites of biological targets.[5]

  • Improved Physicochemical Properties: Moving away from "flatland" can improve properties such as solubility and metabolic stability.[4]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel chemical structures, which can be crucial for developing intellectual property and overcoming existing drug resistance.[3]

The 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol scaffold was conceived with these principles in mind. The design strategy aimed to create a rigid framework that could effectively present key pharmacophoric features for interaction with the PARP-1 active site.

Synthesis of the Core Scaffold and its Derivatives

The synthetic pathway to the target 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives is a multi-step process that begins with the construction of the spirocyclic ketone intermediate. This is followed by a reduction to the corresponding alcohol and subsequent derivatization.

General Synthetic Scheme

The overall synthetic route is depicted below. The key steps involve the formation of the spiro-benzazepine ketone, its subsequent reduction to the crucial alcohol intermediate, and the final derivatization to yield the target compounds.

Synthetic_Scheme Starting_Materials Starting Materials Spiro_Ketone 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-one (9) Starting_Materials->Spiro_Ketone Multi-step synthesis Spiro_Alcohol 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (10) Spiro_Ketone->Spiro_Alcohol Reduction (e.g., LiAlH4) Target_Compounds Target Derivatives (11a-v) Spiro_Alcohol->Target_Compounds

Caption: General synthetic pathway for the preparation of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives.

Experimental Protocol: Synthesis of 2-(prop-2-yn-1-yl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (Compound 10)

This protocol details the reduction of the spiro-ketone intermediate to the key alcohol precursor.

Step 1: Reaction Setup

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(prop-2-yn-1-yl)-3,4-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5(2H)-one (Compound 9 ) (2.00 g, 0.007 mol).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

  • Cool the reaction mixture to -5 °C using an appropriate cooling bath (e.g., ice-salt bath).

Step 2: Reduction

  • Slowly add lithium aluminum hydride (LiAlH₄) (0.57 g, 0.012 mol) portion-wise to the cooled solution. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care and under inert conditions.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60 °C.

  • Maintain the reaction at 60 °C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion of the reaction, cool the mixture to 0 °C.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(prop-2-yn-1-yl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (Compound 10 ).

Synthesis of Final Derivatives

The final derivatives are synthesized from Compound 10 via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reaction. This involves reacting the terminal alkyne of Compound 10 with various substituted azides to introduce a triazole ring and append different functional groups.[2]

Biological Evaluation and Structure-Activity Relationships (SAR)

A series of 22 novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives were synthesized and evaluated for their in vitro anti-proliferative activity against four human cancer cell lines: A549 (lung), OVCAR-3 (ovarian), HCT-116 (colon), and MCF-7 (breast).[1]

Anti-proliferative Activity

The results of the anti-proliferative assays are summarized in the table below. Several compounds demonstrated significant activity, with Compound 11b emerging as a particularly potent derivative.

CompoundA549 IC₅₀ (µM)OVCAR-3 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
11b 1.95>502.763.51
11c 2.54>503.124.28
11j 2.11>502.983.89
11k 2.37>503.054.15

Data extracted from Yu, L., et al. (2023).[1]

Compound 11b exhibited the most potent anti-proliferative effect against the A549 lung cancer cell line with an IC₅₀ value of 1.95 µM.[2]

PARP-1 Inhibitory Activity

The most promising compounds were further evaluated for their ability to inhibit the enzymatic activity of PARP-1. Compound 11b displayed excellent PARP-1 inhibitory activity with an IC₅₀ value of 19.24 nM.[1][2] This level of potency is comparable to or better than some established PARP-1 inhibitors.

Mechanism of Action: Induction of Apoptosis

To elucidate the mechanism by which these compounds exert their anti-proliferative effects, flow cytometry analysis was performed on A549 cells treated with Compound 11b . The results indicated that Compound 11b effectively induces apoptosis in a dose-dependent manner.[1][2] Furthermore, western blot analysis confirmed that Compound 11b reduces the biosynthesis of poly(ADP-ribose) (PAR), the product of PARP-1 activity, and up-regulates the ratio of cleaved-caspase 3 to caspase 3, a key marker of apoptosis.[1]

Apoptosis_Pathway Compound_11b Compound 11b PARP1_Inhibition PARP-1 Inhibition Compound_11b->PARP1_Inhibition PAR_Reduction Reduced PAR Biosynthesis PARP1_Inhibition->PAR_Reduction DNA_Damage Accumulation of DNA Damage PARP1_Inhibition->DNA_Damage Caspase_Activation Caspase 3 Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of action for Compound 11b, leading to apoptosis.

Characterization of Lead Compound 11b

The structure of the lead compound, 2-((1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (11b) , was unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[2]

  • Appearance: Brown solid.[2]

  • Melting Point: 166.6-166.9 °C.[2]

  • ¹H NMR (600 MHz, DMSO-d₆) δ: 7.82–7.79 (m, 3 H), 7.42 (td, J = 7.9, 1.2 Hz, 3 H), 7.36–7.34 (m, 3 H), 2.88 (s, 1 H), 2.73–2.72 (m, 2 H), 1.98 (s, 2 H), 1.63 (d, J = 12.1 Hz, 2 H), 1.48 (m, 3 H), 1.29–1.15 (m, 7 H).[2]

  • ¹³C NMR (150 MHz, DMSO-d₆) δ: 161.22 (d, J = 238.9 Hz), 155.05, 153.39, 147.18, 146.20, 143.14, 126.53, 126.35, 125.96, 125.94, 125.11, 125.09, 117.62, 117.49, 71.00, 66.30, 62.45, 60.23, 29.70, 26.41, 22.25, 14.55.[2]

  • ESI-HRMS: calcd. for C₂₄H₂₈FN₄O [M + H]⁺ 407.2149, found: 407.2254.[2]

Conclusion and Future Directions

The discovery of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives has introduced a promising new scaffold for the development of PARP-1 inhibitors. The lead compound, 11b , demonstrates potent enzymatic inhibition and significant anti-proliferative activity against lung cancer cells, which it achieves by inducing apoptosis.[1][2] The favorable ADMET predictions for this compound further support its potential for in vivo studies.[1]

Future research should focus on:

  • In vivo efficacy studies: Evaluating the anti-tumor activity of Compound 11b in animal models.

  • Pharmacokinetic profiling: Detailed investigation of the absorption, distribution, metabolism, and excretion of the lead compound.

  • Further SAR studies: Optimization of the scaffold to potentially enhance potency, selectivity, and drug-like properties.

This novel class of spirocyclic compounds represents a significant contribution to the field of PARP-1 inhibition and holds considerable promise for the development of next-generation cancer therapeutics.

References

  • Yu, L., Li, S., Li, J., Zhu, J., Wang, Y., & Meng, F. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. BMC Chemistry, 17(1), 147. [Link]

  • Yu, L., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. ResearchGate. [Link]

  • Li, S., et al. (2021). Novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives as PARP-1 inhibitors: Design, synthesis and biological evaluation. Bioorganic Chemistry, 111, 104840. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1400243, 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. [Link]

  • Wang, Y., et al. (2025). Recent advances in structural types and medicinal chemistry of PARP-1 inhibitors. ResearchGate. [Link]

  • Li, B., & Fan, X. (2025). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers. [Link]

  • Wessjohann, L. A., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 14-43. [Link]

  • Wu, Z., et al. (2003). Synthesis of tetrahydro-1,4-benzodiazepine-2-ones on hydrophilic polyamide SynPhase lanterns. Journal of Combinatorial Chemistry, 5(2), 166-171. [Link]

  • Zhang, H., et al. (2018). Design, synthesis and biological evaluation of novel spiro-pentacylamides as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry, 26(14), 4038-4050. [Link]

  • Stepan, A. F., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3249-3255. [Link]

  • Liu, X., et al. (2024). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 29(1), 14. [Link]

  • Tihanyi, D., et al. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one): Synthesis and Complete 1D and 2D NMR Structural Analysis. Molecules, 30(1), 1. [Link]

Sources

The Evolving Therapeutic Landscape of Benzazepine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benzodiazepine Legacy

The benzazepine scaffold, a seven-membered heterocyclic ring fused to a benzene ring, represents a cornerstone in medicinal chemistry. Historically dominated by the renowned benzodiazepine class of drugs, this structural motif has been pivotal in the management of anxiety, insomnia, and seizure disorders for decades.[1] However, the pharmacological potential of benzazepine derivatives extends far beyond their classical activity as positive allosteric modulators of the GABA-A receptor.[1][2] This guide provides an in-depth exploration of the diverse pharmacological applications of a broader range of benzazepine derivatives, moving beyond the well-trodden path of traditional benzodiazepines to illuminate their emerging roles in treating a spectrum of complex diseases.

For researchers and drug development professionals, understanding the nuanced structure-activity relationships (SAR), mechanisms of action, and the rationale behind the experimental evaluation of these compounds is paramount. This document will delve into the core chemical scaffolds, their modulation of key physiological targets, and the preclinical and clinical evidence that underpins their therapeutic promise in areas such as central nervous system (CNS) disorders, metabolic diseases, oncology, and cardiovascular medicine.

I. The Benzazepine Core: A Privileged Scaffold with Diverse Pharmacological Reach

The versatility of the benzazepine core lies in its amenability to chemical modification, allowing for the synthesis of a vast library of derivatives with distinct pharmacological profiles. The substitution pattern on both the benzene and the azepine rings dramatically influences receptor affinity, selectivity, and functional activity.

Key Benzazepine Scaffolds and Their General Properties:
ScaffoldGeneral Characteristics & Therapeutic Areas
1,4-Benzodiazepines Primarily act as positive allosteric modulators of GABA-A receptors. Widely used as anxiolytics, sedatives, hypnotics, and anticonvulsants.[1]
Tetrahydro-2-Benzazepines This scaffold is present in important naturally occurring alkaloids like galanthamine, used in the treatment of Alzheimer's disease. Synthetic derivatives have been investigated as selective antagonists of vanilloid type-1 receptors.[3]
3-Benzazepines A notable example is Lorcaserin, a selective serotonin 5-HT2C receptor agonist formerly used for weight management.[4] This class demonstrates the potential of benzazepines to target G-protein coupled receptors (GPCRs) beyond the GABAergic system.
1-Phenylbenzazepines These derivatives have been extensively studied as dopamine D1 receptor antagonists. The substitution pattern on the phenyl ring and the benzazepine core is critical for affinity and selectivity.

II. CNS Applications: Modulating Neurotransmission Beyond GABA

While the anxiolytic and sedative effects of benzodiazepines are well-established, newer benzazepine derivatives are being explored for their ability to modulate other key neurotransmitter systems, offering potential treatments for a wider range of neurological and psychiatric disorders.

A. Dopamine Receptor Antagonism: Targeting Schizophrenia and Substance Use Disorders

Benzazepine derivatives have emerged as potent and selective antagonists of the dopamine D1 and D5 receptors.[5] This is significant as D1 receptor dysfunction is implicated in the pathophysiology of schizophrenia and addiction.

Causality Behind Experimental Choices: The evaluation of D1 receptor antagonists necessitates a multi-tiered approach. Initial screening typically involves in vitro binding assays to determine the affinity (Ki) of the compounds for D1 and other dopamine receptor subtypes (D2, D3, D4) to assess selectivity. Functional assays, such as measuring cyclic AMP (cAMP) accumulation in response to a D1 agonist, are then employed to confirm antagonistic activity.

Signaling Pathway of Dopamine D1 Receptor Antagonists:

D1 receptors are Gs/olf-coupled GPCRs that, upon activation by dopamine, stimulate adenylyl cyclase to produce cAMP.[6][7] This activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[6] D1 receptor antagonists competitively block the binding of dopamine, thereby inhibiting this signaling cascade.[8] Some D1-like receptors can also couple to Gq/PLC signaling.[9]

D1_Antagonist_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D1R D1 Receptor (GPCR) Dopamine->D1R Activates Benzazepine Benzazepine Antagonist Benzazepine->D1R Blocks G_protein Gs/olf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates ATP ATP PKA_active Active PKA cAMP->PKA_active Activates PKA_inactive Inactive PKA Downstream Downstream Targets (e.g., DARPP-32) PKA_active->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: Dopamine D1 Receptor Antagonist Signaling Pathway.

Experimental Protocol: In Vivo Evaluation of D1 Antagonists in a Rodent Model of Schizophrenia

A self-validating protocol to assess the antipsychotic potential of a novel benzazepine D1 antagonist could involve the following steps:

  • Animal Model: Utilize the phencyclidine (PCP) or amphetamine-induced hyperlocomotion model in rats or mice, which mimics the positive symptoms of schizophrenia.

  • Drug Administration: Administer the test compound at various doses via an appropriate route (e.g., intraperitoneal or oral).

  • Behavioral Assessment: Monitor locomotor activity using an open-field test. A significant reduction in hyperlocomotion by the test compound, without inducing catalepsy (a measure of extrapyramidal side effects), would indicate potential antipsychotic efficacy.

  • Control Groups: Include a vehicle control group, a positive control group (e.g., a known antipsychotic like haloperidol), and the test compound alone to assess its effects on normal locomotion.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects and compare them to controls.

B. Serotonin 5-HT2C Receptor Agonism: A Target for Obesity and Psychiatric Disorders

The 3-benzazepine derivative, lorcaserin, exemplifies the therapeutic potential of targeting the serotonin 5-HT2C receptor.[4] This GPCR is primarily expressed in the central nervous system and is involved in the regulation of appetite, mood, and reward.[4]

Causality Behind Experimental Choices: The development of 5-HT2C agonists requires careful assessment of both efficacy and selectivity. Functional assays, such as the phosphoinositol turnover assay, are crucial for determining the potency and efficacy of these compounds. Selectivity profiling against other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B, is critical to avoid potential side effects like hallucinogenesis (5-HT2A) and cardiac valvulopathy (5-HT2B).

Experimental Workflow: Evaluating a Novel 3-Benzazepine as a 5-HT2C Agonist

Caption: Experimental Workflow for 5-HT2C Agonist Evaluation.

Detailed Protocol: Phosphoinositol Turnover Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of 5-HT2C receptor activation via the Gq/PLC pathway.

  • Cell Culture: Use a stable cell line (e.g., HEK-293) expressing the human 5-HT2C receptor.

  • Radiolabeling: Incubate the cells with [3H]-myo-inositol overnight to label the cellular phosphoinositide pools.[10][11]

  • Compound Treatment: Wash the cells and incubate with various concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase).

  • IP Extraction: Lyse the cells and separate the total inositol phosphates using anion-exchange chromatography.[11]

  • Quantification: Measure the radioactivity of the eluted IPs using liquid scintillation counting.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 value.

III. Expanding Horizons: Benzazepines in Oncology and Cardiovascular Disease

The pharmacological utility of benzazepine derivatives is not confined to the CNS. Emerging research highlights their potential as anticancer agents and cardiovascular drugs.

A. Anticancer Potential: Inducing Apoptosis and Inhibiting Cell Proliferation

Several studies have reported the cytotoxic and antiproliferative effects of novel benzazepine and related benzoxazepine derivatives against various cancer cell lines.[12] The proposed mechanisms of action include the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Experimental Workflow: In Vitro Evaluation of Anticancer Activity

Anticancer_Workflow Start Synthesized Benzazepine Derivative Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Determine IC50 Start->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) Cytotoxicity->Apoptosis If Active CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Mechanism Mechanistic Studies (e.g., Western Blot for Apoptotic Proteins) CellCycle->Mechanism

Caption: Workflow for In Vitro Anticancer Evaluation.

Detailed Protocol: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the benzazepine derivative for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

B. Cardiovascular Applications: From Vasodilation to Heart Rate Reduction

Certain benzothiazepine derivatives, a related class of compounds, are well-known calcium channel blockers used in the treatment of hypertension.[13] Additionally, some benzodiazepines have been investigated for their potential benefits in cardiovascular diseases, such as angina and hypertension, possibly through their stress-reducing effects.[14] More direct cardiovascular effects of benzazepine derivatives are also being explored.

IV. Future Directions and Conclusion

The benzazepine scaffold continues to be a rich source of novel therapeutic agents. The future of benzazepine drug discovery lies in the exploration of non-traditional targets and the development of derivatives with improved selectivity and safety profiles. The application of computational modeling and structure-based drug design will be instrumental in rationally designing new compounds with desired pharmacological properties.

This guide has provided a comprehensive overview of the expanding pharmacological applications of benzazepine derivatives. By understanding the diverse mechanisms of action and the experimental rationale behind their evaluation, researchers and drug development professionals can better navigate the exciting and promising landscape of benzazepine-based therapeutics.

References

  • Lorcaserin - Wikipedia . Wikipedia. [Link]

  • Benzodiazepine - Wikipedia . Wikipedia. [Link]

  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist . PubMed Central. [Link]

  • Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists . PubMed. [Link]

  • From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds . PubMed Central. [Link]

  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery . PubMed Central. [Link]

  • Benzodiazepines in Patients with Heart Failure and Reduced Ejection Fraction - PMC . NIH. [Link]

  • The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC . NIH. [Link]

  • Discovery and SAR of new benzazepines as potent and selective 5-HT(2C) receptor agonists for the treatment of obesity . PubMed. [Link]

  • Synthesis and Evaluation of Novel Compounds with Anticancer Activity . MDPI. [Link]

  • Phosphoinositide hydrolysis assays of PDZ and wildtype 5-HT 2C... . ResearchGate. [Link]

  • Mechanisms for the modulation of dopamine D 1 receptor signaling in striatal neurons . [Link]

  • Full article: Dopamine Receptor Signaling . Taylor & Francis. [Link]

  • What are D1 receptor antagonists and how do they work? . Patsnap Synapse. [Link]

  • Benzodiazepine Pathway, Pharmacokinetics . ClinPGx. [Link]

Sources

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a biochemical reagent

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: A Versatile Scaffold for Neuromodulator and Bioactive Compound Synthesis

Introduction: The Benzazepine Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with multiple, diverse biological targets. The benzazepine scaffold, a seven-membered heterocyclic ring fused to a benzene ring, is a quintessential example of such a structure. Derivatives of this core are foundational to numerous therapeutics and research compounds, particularly those targeting the central nervous system (CNS).[1] Notably, they have given rise to potent ligands for dopamine and serotonin receptors.[2][3][4]

This guide focuses on a specific, strategically functionalized derivative: 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine . While not extensively documented as a standalone bioactive agent, its true value lies in its role as a high-potential synthetic intermediate. The bromine atom at the 8-position is not a mere substituent; it is a versatile chemical handle, unlocking the potential for a vast array of chemical modifications through modern cross-coupling chemistry. This allows researchers to systematically build libraries of novel compounds for screening and drug development, transforming a simple scaffold into a powerful tool for discovery.

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing comprehensive information on the properties, synthesis, reactivity, and strategic application of this valuable biochemical reagent.

Section 1: Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount for any chemical reagent. The key properties of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine are summarized below.

Core Properties
PropertyValueSource
Chemical Name 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepineN/A
CAS Number 205584-61-8[5]
Molecular Formula C₁₀H₁₂BrN[5]
Molecular Weight 226.11 g/mol [5]
Appearance Off-white to light yellow solid[6]
Purity Typically ≥96%[5]
Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7] To prevent degradation, it is recommended to keep it in a dark place under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature.[5][6]

  • Incompatibilities: Brominated organic compounds can be reactive. Avoid contact with strong oxidizing agents, reducing agents, and strong bases.[8][9] Bromine itself reacts violently with many materials, and while the bromine in this compound is covalently bonded, caution should be exercised.[8][9]

Safety and Hazard Information

Based on aggregated GHS data, this compound is considered hazardous. All personnel should consult the full Safety Data Sheet (SDS) before use and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • GHS Hazard Statements: [6]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (selected): [6]

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 2: Synthesis and Strategic Chemical Reactivity

While various synthetic routes to benzazepine cores exist, the true utility of the 8-bromo derivative is realized in its subsequent reactions. The bromine atom serves as a key functional group for diversification.

General Synthetic Approach

The synthesis of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core often involves multi-step processes that conclude with the formation of the seven-membered ring. A common strategy is the intramolecular Friedel-Crafts reaction or a similar cyclization method.[1][10] The bromine atom can be introduced either on an early-stage precursor or on the final benzazepine ring via electrophilic aromatic substitution.

The Bromine Atom: A Gateway to Molecular Diversity

The C-Br bond at the 8-position is a powerful tool for medicinal chemists. It provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This strategic derivatization is fundamental to structure-activity relationship (SAR) studies.

G cluster_0 Core Scaffold cluster_1 Cross-Coupling Reactions cluster_2 Diversified Library A 8-Bromo-benzo[b]azepine B Suzuki Coupling (+ Arylboronic Acid) A->B Pd Catalyst, Base C Sonogashira Coupling (+ Alkyne) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig (+ Amine) A->D Pd Catalyst, Base E Other (e.g., Stille, Heck) A->E Various Catalysts F Aryl-Substituted Derivatives B->F G Alkynyl-Substituted Derivatives C->G H Amino-Substituted Derivatives D->H I Complex Derivatives E->I

Caption: Strategic derivatization of the 8-bromo scaffold.

This approach allows for the systematic exploration of chemical space around the benzazepine core, which is essential for optimizing a compound's potency, selectivity, and pharmacokinetic properties.

Section 3: Application as a Scaffold in Drug Discovery

The 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is a validated starting point for developing modulators of key CNS targets.

Probing Dopaminergic Systems

Derivatives of 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine are known to have high affinity for the D1 dopamine receptor.[4] The strategic placement of substituents on the aromatic ring is critical for this activity. For example, replacing a chloro group with a bromo group at an analogous position has been explored to enhance affinity and selectivity.[4] The 8-bromo scaffold is an ideal precursor for synthesizing novel analogues to further probe the structure-activity relationships of D1 receptor ligands.

Targeting Serotonergic Pathways

The parent compound, 2,3,4,5-Tetrahydro-1H-benzo[b]azepine, has been identified as an agonist of the 5-HT2C receptor, a G-protein coupled receptor implicated in the control of mood, appetite, and cognition.[2] By using the 8-bromo derivative, researchers can introduce various functional groups onto the benzene ring to modulate the compound's interaction with the 5-HT2C receptor or to alter its selectivity profile against other serotonin receptor subtypes.

Potential for Other Bioactive Compounds

The broader class of seven-membered heterocyclic compounds, including benzazepines and benzodiazepines, exhibits a vast range of pharmacological activities, including anxiolytic, anticonvulsant, analgesic, and even anti-tubercular properties.[11][12][13] This versatility suggests that libraries derived from the 8-bromo-benzazepine scaffold could yield hits against a wide variety of biological targets beyond the classical CNS receptors.

G cluster_targets Potential Biological Targets A 8-Bromo-benzo[b]azepine Scaffold D1 Dopamine D1 Receptors A->D1 Derivatization S2C Serotonin 5-HT2C Receptors A->S2C Derivatization GABA GABA-A Receptors (via related scaffolds) A->GABA Scaffold Hopping OTHER Novel Targets (e.g., Enzymes, Ion Channels) A->OTHER Library Screening

Caption: Drug discovery pathways from the core scaffold.

Section 4: Experimental Protocol: A Representative Suzuki Coupling Reaction

To illustrate the practical utility of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a synthetic intermediate, this section provides a detailed, self-validating protocol for a standard Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize an 8-aryl-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative.

Rationale for Causality: The Suzuki reaction is chosen for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids. The palladium catalyst (e.g., Pd(PPh₃)₄) is essential for the catalytic cycle. An inert atmosphere is critical because oxygen can oxidize and deactivate the Pd(0) catalyst. The base (e.g., K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.

Materials and Reagents
  • 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The solution should be thoroughly degassed again by bubbling inert gas through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the starting material spot should diminish. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 8-aryl-2,3,4,5-tetrahydro-1H-benzo[b]azepine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G A 1. Combine Reactants (Bromo-azepine, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Add Catalyst & Solvents (Pd(PPh3)4, Dioxane/Water) B->C D 4. Heat and Stir (80-90 °C, 4-12h) C->D E 5. Monitor by TLC (Validate Conversion) D->E E->D Incomplete F 6. Workup & Extraction (Ethyl Acetate & Water) E->F Reaction Complete G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Experimental workflow for Suzuki cross-coupling.

Conclusion

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine represents a powerful and versatile tool in modern biochemical and medicinal chemistry research. While its intrinsic biological activity is not its primary feature, its strategic design as a functionalized scaffold is of immense value. The presence of the 8-bromo substituent provides a reliable chemical handle for diversification through robust cross-coupling methodologies. This enables research and drug development professionals to efficiently generate and test novel molecular entities targeting a range of biological systems, particularly within the complex landscape of CNS pharmacology. This guide provides the foundational knowledge to handle, utilize, and strategically deploy this reagent in the pursuit of new scientific discoveries and therapeutic agents.

References

  • Smolecule. (2024). 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride.
  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. National Center for Biotechnology Information.
  • Journal of Nanobiotechnology. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Springer Nature.
  • Alimardanova, M., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[11][14]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Molecules. Available at: [Link]

  • PubChem. (n.d.). 8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. National Center for Biotechnology Information. Available at: [Link]

  • Lead Sciences. (n.d.). 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. Available at: [Link]

  • Lead Sciences. (n.d.). 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine. Available at: [Link]

  • Neumeyer, J. L., et al. (1994). Synthesis and receptor affinities of some conformationally restricted analogues of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl- 1H-3-benzazepin-7-ol. Journal of Medicinal Chemistry. Available at: [Link]

  • ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. Available at: [Link]

  • Singh, S., et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents.
  • So, M., et al. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Available at: [Link]

  • Keverling Buisman, J. A., et al. (1994). (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3- benzazepin, a new high-affinity D1 dopamine receptor ligand: synthesis and structure-activity relationship. Journal of Medicinal Chemistry. Available at: [Link]

  • University of Washington. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Available at: [Link]

  • Mokrosz, J. L., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/8676348/://pubmed.ncbi.nlm.nih.gov/8676348/

Sources

The Azepine Scaffold: A Comprehensive Technical Guide to Synthesis and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Allure of the Seven-Membered Ring

The azepine ring system, a seven-membered nitrogen-containing heterocycle, represents a fascinating and challenging structural motif in organic chemistry. Its unique conformational flexibility, arising from the inherent strain of a medium-sized ring, imparts distinct physicochemical properties that have made it a privileged scaffold in medicinal chemistry and materials science.[1] Azepine derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antipsychotic, antidepressant, and anticonvulsant properties. This guide provides an in-depth exploration of the core synthetic strategies to construct the azepine framework and a detailed review of its characteristic chemical reactions, offering researchers and drug development professionals a comprehensive resource to navigate the complexities of azepine chemistry.

Part 1: The Synthetic Chemist's Toolkit for Assembling the Azepine Core

The construction of the seven-membered azepine ring is a non-trivial synthetic endeavor, often complicated by unfavorable thermodynamics and kinetics compared to the formation of five- or six-membered rings.[1] However, a diverse array of synthetic methodologies has been developed to overcome these challenges, each with its own set of advantages and mechanistic nuances. This section will delve into the most prominent and impactful of these strategies.

Ring Expansion Strategies: From Six to Seven

Ring expansion reactions offer an intuitive and powerful approach to azepine synthesis, leveraging the relative accessibility of six-membered precursors. These transformations often involve the generation of a reactive intermediate that triggers a skeletal rearrangement to the larger seven-membered ring.

The photochemical rearrangement of aromatic compounds, particularly pyridinium salts, provides a versatile entry into the azepine scaffold. This method relies on the light-induced isomerization of the aromatic ring to a valence isomer, which can then undergo ring expansion.

A notable example is the deprotonation of quaternary aromatic salts under visible light irradiation, which leads to the formation of functionalized azepines in good yields.[2] This dearomative photochemical rearrangement is attractive due to its use of simple starting materials and straightforward two-step process.[2]

Experimental Protocol: Photochemical Ring Expansion of a Quaternary Aromatic Salt [2]

  • Step 1: Quaternization of the Aromatic Precursor: The starting aromatic compound (e.g., a substituted pyridine) is quaternized using an appropriate alkylating agent (e.g., methyl iodide or benzyl bromide) to form the corresponding pyridinium salt.

  • Step 2: Deprotonation and Irradiation: The quaternary aromatic salt is dissolved in a suitable solvent and treated with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N,N',N'-tetramethylguanidine (TMG).[2]

  • Step 3: Photochemical Rearrangement: The reaction mixture is then irradiated with visible light, typically using a high-power LED lamp, at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Step 4: Workup and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to afford the desired azepine derivative.

Causality in Experimental Design: The choice of a non-nucleophilic base is critical to prevent side reactions with the electrophilic quaternary salt. Visible light is employed as a milder energy source compared to UV light, which can often lead to decomposition of the desired azepine product.

Caption: Workflow for photochemical azepine synthesis.

Transition-Metal Catalyzed Cyclizations: Forging Bonds with Precision

Transition-metal catalysis has emerged as a cornerstone of modern organic synthesis, and its application to azepine formation is no exception. These methods often involve the catalytic activation of unsaturated precursors to facilitate intramolecular cyclization, providing access to a wide range of functionalized azepines.

A powerful strategy for the synthesis of functionalized azepines involves a copper(I)-catalyzed tandem reaction of allenynes with amines.[1][2] This method allows for the efficient construction of the seven-membered ring through a sequence of intermolecular amination followed by intramolecular cyclization.

The reaction proceeds smoothly in the presence of a cationic copper(I) catalyst, such as [Cu(CH₃CN)₄]PF₆, and provides access to novel α-CF₃-containing azepine-2-carboxylates and their phosphorous analogues.[1][2]

Experimental Protocol: Cu(I)-Catalyzed Tandem Amination/Cyclization of a Fluorinated Allenyne [1][2]

  • Step 1: Reaction Setup: A mixture of the functionalized allenyne (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and the copper(I) catalyst ([Cu(CH₃CN)₄]PF₆, 10 mol%) is prepared in anhydrous 1,4-dioxane under an inert atmosphere (e.g., argon).

  • Step 2: Reaction Conditions: The reaction mixture is stirred at 70 °C for 6–16 hours, with the progress of the reaction monitored by TLC or LC-MS.

  • Step 3: Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Step 4: Purification: The crude residue is purified by column chromatography on silica gel to yield the desired functionalized azepine.

Mechanistic Insight: The proposed mechanism involves the initial formation of a copper acetylide, which then undergoes nucleophilic attack by the amine. This is followed by an intramolecular cyclization onto the allene moiety, leading to the formation of the seven-membered azepine ring after skeletal reorganization.[1]

Copper_Catalyzed_Azepine_Synthesis cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Allenyne Allenyne Intermediate1 Copper Acetylide Allenyne->Intermediate1 Coordination Amine Amine Intermediate2 Amination Adduct Amine->Intermediate2 Nucleophilic Attack Catalyst Cu(I) Catalyst Catalyst->Intermediate1 Intermediate1->Intermediate2 Azepine Functionalized Azepine Intermediate2->Azepine Intramolecular Cyclization

Caption: Catalytic cycle for Cu(I)-catalyzed azepine synthesis.

Cycloaddition Reactions: Building Rings in a Single Step

Cycloaddition reactions, particularly [4+3] cycloadditions, represent a highly convergent and atom-economical approach to azepine synthesis. These reactions involve the combination of a four-atom π-system (diene) with a three-atom π-system (allyl cation or its equivalent) to directly form the seven-membered ring.

A gold-catalyzed intermolecular [4+3] annulation has been developed for the synthesis of azepines.[3] This reaction provides a powerful tool for the construction of the azepine core with high efficiency.

Catalyst Diene Dienophile Solvent Temperature Yield (%) Reference
AuCl(PPh₃)/AgSbF₆Substituted furansAllenamidesDichloromethane25 °C70-95[3]
AuCl₃Siloxy dienesPropargyl estersAcetonitrile80 °C65-88[3]

Table 1: Examples of Gold-Catalyzed [4+3] Cycloadditions for Azepine Synthesis

Part 2: The Chemical Personality of Azepines: A Guide to Their Reactions

The reactivity of the azepine ring is dictated by its unique electronic structure and conformational properties. Unlike their smaller aromatic counterparts, azepines are non-planar and non-aromatic, behaving more like cyclic polyenes. This characteristic opens up a rich landscape of chemical transformations.

Cycloaddition Reactions: The Diels-Alder and Beyond

Azepines can participate in cycloaddition reactions, acting as either the diene or dienophile component. The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly well-studied transformation of azepines.[4]

The reactivity of azepines in Diels-Alder reactions is influenced by the substituents on both the azepine ring and the dienophile. Electron-withdrawing groups on the dienophile generally accelerate the reaction.[5]

Experimental Protocol: Diels-Alder Reaction of an Azepine

  • Step 1: Reactant Mixture: The azepine derivative and the dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate) are dissolved in a suitable solvent (e.g., toluene, xylene).

  • Step 2: Thermal Conditions: The reaction mixture is heated to reflux for several hours to days, depending on the reactivity of the substrates.

  • Step 3: Monitoring and Workup: The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed in vacuo.

  • Step 4: Purification: The resulting cycloadduct is purified by recrystallization or column chromatography.

Pericyclic Reactions: Concerted Rearrangements

Azepines can undergo various pericyclic reactions, including electrocyclic ring-opening and sigmatropic rearrangements. These reactions are often driven by thermal or photochemical energy and can lead to the formation of diverse and complex molecular architectures.[6]

Functionalization of the Azepine Ring

The functionalization of a pre-existing azepine ring is a crucial strategy for the synthesis of diverse derivatives for structure-activity relationship (SAR) studies in drug discovery. Various methods have been developed for the selective introduction of substituents onto the azepine core.

Conclusion: The Future of Azepine Chemistry

The synthesis and reactions of azepines continue to be an active area of research, driven by the significant biological activities of this heterocyclic scaffold. Future advancements in this field will likely focus on the development of more efficient, stereoselective, and environmentally benign synthetic methods. The exploration of novel reactivity patterns of the azepine ring will undoubtedly lead to the discovery of new and valuable chemical transformations, further solidifying the importance of this remarkable seven-membered heterocycle in the landscape of modern organic chemistry.

References

  • Mailloux, M. J., Fleming, G. S., Kumta, S. S., & Beeler, A. B. (2021). Dearomative Photochemical Rearrangement of Quaternary Aromatic Salts for the Synthesis of Azepines. Organic Letters, 23(2), 525–529. [Link]

  • Shapiro, N. D., & Toste, F. D. (2008). Synthesis of Azepines by a Gold-Catalyzed Intermolecular [4+3] Annulation. Journal of the American Chemical Society, 130(29), 9200–9201. [Link]

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

  • Synthesis and reactions of Seven membered heterocycle-Azepines. (n.d.). SlideShare. [Link]

  • Fox, D. J., & Hesp, K. D. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Angewandte Chemie International Edition, 54(40), 11845-11848. [Link]

  • RAM'S CHEMISTRY. (2019, June 19). Azepine sythesis [Video]. YouTube. [Link]

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

  • Charishma, S., Kamala, G. R., & Hansika, B. L. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research, 3(4), 111-118. [Link]

  • García-García, P., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11776–11787. [Link]

  • Diels–Alder reaction. (2023, December 29). In Wikipedia. [Link]

  • Azepines_Synthesis_Reactions_Uses. (n.d.). Scribd. [Link]

  • Li, Y., et al. (2022). Iodine-Mediated Pyridine Ring Expansion for the Construction of Azepines. Organic Letters, 24(11), 2184–2188. [Link]

  • Charishma, S., Kamala, G. R., & Hansika, B. L. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research, 3(4), 111-118. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). ResearchGate. [Link]

  • Harris, D. J., et al. (1977). The thermal and photochemical rearrangement of 1,2(4H)-diazepine derivatives. Canadian Journal of Chemistry, 55(1), 56-64. [Link]

  • Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

Sources

The Pivotal Role of the Tetrahydro Structure in Benzodiazepine-Receptor Engagement: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzodiazepines represent a cornerstone in the therapeutic management of anxiety, seizures, and other neurological conditions. Their mechanism of action, centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, is intricately linked to their specific three-dimensional structure. This technical guide provides an in-depth exploration of the critical role played by the tetrahydro moiety within the benzodiazepine scaffold in dictating receptor interactions. We will dissect the conformational implications of the saturated diazepine ring, elucidate the key binding interactions at the α+/γ- subunit interface, and provide detailed protocols for the experimental and computational techniques used to investigate these phenomena. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of the structure-activity relationships that govern benzodiazepine efficacy.

The GABA-A Receptor and the Benzodiazepine Binding Site: A Symphony of Subunits

The GABA-A receptor is a pentameric ligand-gated ion channel, primarily composed of α, β, and γ subunits, that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[1] Upon binding of the endogenous neurotransmitter GABA, the channel opens, allowing an influx of chloride ions that hyperpolarizes the neuron, thus reducing its excitability.[2]

Benzodiazepines do not bind to the GABA binding site but rather to a distinct allosteric site located at the interface between the α and γ subunits (typically α+/γ2−).[2][3] By binding to this site, benzodiazepines increase the affinity of GABA for its receptor, leading to an increased frequency of channel opening and an enhanced inhibitory signal.[1] This potentiation of GABAergic neurotransmission is the foundation of the therapeutic effects of benzodiazepines.[3]

The benzodiazepine binding pocket is a complex and dynamic environment. Its architecture is defined by amino acid residues from both the α and γ subunits, creating a specific landscape of hydrogen bond donors, acceptors, and hydrophobic regions that accommodate the benzodiazepine molecule.[4][5]

GABAA_Signaling GABA_A GABA-A Receptor (α, β, γ subunits) Channel_Closed Channel Closed Channel_Open Channel Open GABA_A->Channel_Open Cl_in Cl- Influx Channel_Open->Cl_in Allows GABA GABA GABA->GABA_A Binds BZD Benzodiazepine BZD->GABA_A Binds to α+/γ− interface Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Causes Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition

Caption: Signaling pathway of GABA-A receptor modulation by benzodiazepines.

The Conformational Significance of the Tetrahydro-Diazepine Ring

The term "tetrahydro" in the context of benzodiazepines refers to the saturation of the seven-membered diazepine ring. This saturation removes planarity, introducing conformational flexibility that is crucial for optimal receptor binding. The diazepine ring in tetrahydro-benzodiazepines typically adopts a "half-chair" conformation. This puckered structure positions key substituents in specific spatial orientations, allowing for precise interactions with the amino acid residues of the binding pocket.

A critical aspect of this conformational influence is the introduction of chirality, particularly at the C3 position of the diazepine ring. The stereochemistry at this position can dramatically impact binding affinity and efficacy, highlighting the receptor's stereoselectivity.[2] The differential binding of R and S isomers provides a powerful tool to probe the topology of the binding site.

Key Interactions and the Benzodiazepine Pharmacophore

The interaction between a benzodiazepine and the GABA-A receptor is a multi-point affair, governed by a combination of hydrogen bonds and hydrophobic interactions. A unified pharmacophore model for the benzodiazepine binding site helps to conceptualize these critical features:

  • Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at the C2 position and the imine nitrogen at the N4 position of the benzodiazepine scaffold are key hydrogen bond acceptors. They are thought to interact with hydrogen bond donor residues within the binding pocket, such as α1Ser204, γ2Thr142, and α1Thr206.[4][6]

  • Hydrophobic/Aromatic Regions (L): The fused benzene ring (A ring) and the pendant phenyl ring at the C5 position (C ring) engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket. Key residues involved in these interactions include α1Tyr159, α1Tyr209, α1His101, and γ2Phe77.[4]

  • Steric and Electronic Factors: The nature and position of substituents on the benzodiazepine core can significantly influence binding affinity and functional activity. For instance, electron-withdrawing groups at the C7 position of the A ring generally enhance agonist activity.

The conformation imparted by the tetrahydro-diazepine ring is what correctly orients these pharmacophoric elements for optimal interaction with their counterparts in the receptor binding site.

Caption: Pharmacophore model for benzodiazepine binding to the GABA-A receptor.

Experimental and Computational Workflows for Investigating Tetrahydro-Structure Interactions

A multi-faceted approach combining in vitro binding assays, electrophysiology, and in silico modeling is essential to fully characterize the role of the tetrahydro structure.

Radioligand Binding Assays

These assays quantify the affinity of a test compound for the benzodiazepine binding site by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-flunitrazepam).

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue or Transfected Cells Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge Centrifuge to Pellet Membranes Homogenize->Centrifuge Wash Wash Pellet to Remove Endogenous GABA Centrifuge->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend Incubate Incubate Membranes with [3H]-Flunitrazepam & Test Compound Resuspend->Incubate Separate Separate Bound & Free Ligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Displacement_Curve Generate Displacement Curve Quantify->Displacement_Curve Calculate_IC50 Calculate IC50 Displacement_Curve->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki

Caption: Experimental workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Harvest brain tissue (e.g., rat cortex) or cells expressing recombinant GABA-A receptors.

    • Homogenize the tissue/cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the prepared membranes, a fixed concentration of [3H]-flunitrazepam, and varying concentrations of the test compound.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 35-60 minutes) to reach equilibrium.[7]

    • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a displacement curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC allows for the functional characterization of benzodiazepine modulation of GABA-A receptor activity by measuring the chloride currents in Xenopus oocytes expressing the receptor.

Detailed Protocol: TEVC Recording

  • Oocyte Preparation:

    • Harvest oocytes from Xenopus laevis.

    • Microinject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β3, γ2).

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Recording:

    • Place an oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply GABA at a sub-maximal concentration (e.g., EC10-EC20) to elicit a baseline current.

    • Co-apply the test benzodiazepine with GABA and measure the potentiation of the GABA-induced current.

  • Data Analysis:

    • Measure the peak amplitude of the chloride current in the presence and absence of the test compound.

    • Calculate the percentage potentiation of the GABA response.

    • Generate dose-response curves to determine the EC50 for potentiation.

Computational Modeling and Docking

In silico approaches provide a powerful means to visualize and predict the binding modes of benzodiazepines within the receptor's binding pocket.

Detailed Protocol: Molecular Docking

  • Receptor and Ligand Preparation:

    • Obtain a high-resolution structure of the GABA-A receptor (e.g., from a cryo-EM structure in the Protein Data Bank).

    • Prepare the receptor structure by adding hydrogen atoms, assigning partial charges, and defining the binding site based on experimental data.

    • Generate a 3D conformation of the benzodiazepine ligand and assign appropriate atom types and charges.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, GOLD, Glide) to systematically search for favorable binding poses of the ligand within the defined binding site.

    • The program will generate multiple possible binding modes and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Examine the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.

    • Use this information to rationalize structure-activity relationships and guide the design of new analogs.

Case Study: The Stereoselectivity of C3-Methylated Benzodiazepines

A compelling demonstration of the importance of the tetrahydro structure's conformation comes from studies on benzodiazepines with a chiral center at the C3 position. For example, the introduction of a methyl group at this position in diazepam and triazolam derivatives results in R and S enantiomers with markedly different binding affinities.[2]

CompoundReceptor SubtypeKi (nM) - S IsomerKi (nM) - R Isomer
Diazepam Derivative α1β3γ264 ± 2>10,000
α2β3γ261 ± 10>10,000
α3β3γ2102 ± 7>10,000
α5β3γ231 ± 5>10,000
Triazolam Derivative α1β3γ2663 ± 21>10,000
α2β3γ2164 ± 15>10,000
α3β3γ2656 ± 110>10,000
α5β3γ280 ± 4>10,000

Data adapted from Richter et al. (2018).[2]

The data clearly show that for both diazepam and triazolam derivatives, the S isomer retains high affinity for various GABA-A receptor subtypes, while the R isomer exhibits a dramatic loss of binding.[2] This pronounced stereoselectivity strongly suggests that the conformation of the tetrahydro-diazepine ring, and specifically the spatial orientation of the C3 substituent, is a critical determinant for productive interaction with the binding pocket. Computational docking studies have indicated that the R-methyl group may introduce a steric clash with residues in the binding site, preventing proper accommodation of the ligand.[2]

Conclusion and Future Directions

The tetrahydro structure is not merely a passive scaffold but an active participant in the molecular recognition of benzodiazepines by the GABA-A receptor. The conformational flexibility and the potential for chirality endowed by the saturated diazepine ring are paramount for the precise positioning of key pharmacophoric elements within the binding site. A thorough understanding of these structure-activity relationships, gained through a combination of in vitro, electrophysiological, and computational methods, is indispensable for the rational design of novel benzodiazepine-site modulators with improved efficacy and subtype selectivity.

Future research will likely focus on leveraging high-resolution cryo-EM structures of GABA-A receptors in complex with various benzodiazepines to refine our understanding of the binding pocket's dynamics and to design ligands that can selectively target specific receptor subtypes, potentially leading to therapeutics with enhanced clinical profiles and reduced side effects.

References

  • Richter, L., de Graaf, C., Sieghart, W., Varagic, Z., Mörzinger, M., de Esch, I. J. P., Ecker, G. F., & Ernst, M. (2012). Diazepam-bound GABA(A) receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology, 8(5), 455–464. [Link]

  • Masiulis, S., Desai, R., Uchański, T., Serna, J., Laverty, D., Karia, D., ... & Aricescu, A. R. (2019). GABA A receptor signalling mechanisms revealed by structural pharmacology. Nature, 565(7740), 454-459. [Link]

  • Kaur, K. H., & Siang, T. C. (2012). Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site. Journal of Chemical Information and Modeling, 52(5), 1335-1345. [Link]

  • Sieghart, W., & Savić, M. M. (2018). International Union of Basic and Clinical Pharmacology. CVI: GABAA Receptor Subtypes: The “Classic” Benzodiazepine Site. Pharmacological Reviews, 70(4), 836-849. [Link]

  • Varagic, Z., Rall, S., Mörzinger, M., D'Hulst, C., Pavlovic, D., ... & Ernst, M. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology, 13(6), 1636-1645. [Link]

  • Olsen, R. W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. Neuropharmacology, 136(Pt A), 10-22. [Link]

Sources

Methodological & Application

Synthesis of 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: An Essential Intermediate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of Benazepril Hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] The strategic introduction of a bromine atom at the C3 position of the benzazepinone core is a critical step that enables further molecular elaborations to construct the final active pharmaceutical ingredient. This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this key intermediate, intended for researchers and professionals in the fields of medicinal chemistry and drug development. Beyond a mere recitation of steps, this guide delves into the rationale behind the procedural choices, offering insights to ensure a successful and safe execution of the synthesis.

The benzazepinone scaffold itself is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[2] The protocol detailed herein describes the direct bromination of the parent lactam, 1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, a method chosen for its straightforwardness and efficiency.

Materials and Methods

Reagents and Solvents

A comprehensive list of all necessary reagents and solvents for the synthesis and purification of 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one is provided in the table below. All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventFormulaMW ( g/mol )CAS No.PuritySupplierNotes
1,3,4,5-Tetrahydro-2H-benzo[b]azepin-2-oneC₁₀H₁₁NO161.204424-80-0>98%Sigma-AldrichStarting material.
BromineBr₂159.817726-95-6>99.5%Acros OrganicsHighly corrosive and toxic. Handle with extreme care in a fume hood.
Phosphorus pentachloridePCl₅208.2410026-13-8>98%Alfa AesarReacts violently with water. Handle in a dry environment.
IodineI₂253.817553-56-2>99.8%J.T. BakerUsed as a catalyst.
Chloroform (anhydrous)CHCl₃119.3867-66-3>99.8%Fisher ScientificSuspected carcinogen. Use in a well-ventilated fume hood.
DichloromethaneCH₂Cl₂84.9375-09-2>99.5%VWRVolatile and suspected carcinogen.
Diethyl ether(C₂H₅)₂O74.1260-29-7>99%EMD MilliporeExtremely flammable.
n-HexaneC₆H₁₄86.18110-54-3>98.5%HoneywellFlammable.
Magnesium sulfate (anhydrous)MgSO₄120.377487-88-9-BDHDrying agent.
Silica gelSiO₂60.087631-86-9-MerckFor column chromatography (230-400 mesh).
Safety Precautions

This protocol involves the use of hazardous chemicals. It is imperative to conduct all steps in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bromine (Br₂): Is a highly corrosive and toxic liquid. Inhalation can cause severe respiratory distress, and contact with skin can cause severe burns. Always handle bromine in a fume hood and have a solution of sodium thiosulfate readily available to neutralize spills.

  • Phosphorus pentachloride (PCl₅): Reacts violently with water to produce hydrochloric acid. It is corrosive and can cause severe burns. Handle in a moisture-free environment (e.g., under an inert atmosphere or in a glove box).

  • Chloroform (CHCl₃) and Dichloromethane (CH₂Cl₂): Are volatile and suspected carcinogens. Avoid inhalation of vapors and skin contact.

Experimental Protocol

This protocol is adapted from established literature procedures for the α-bromination of lactams.[3][4]

Step 1: Reaction Setup and Reagent Addition
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one (2.5 g, 15.5 mmol).

  • Add anhydrous chloroform (30 mL) to dissolve the starting material.

  • Cool the flask to 0-5 °C using an ice-water bath.

  • With vigorous stirring, add phosphorus pentachloride (3.2 g, 15.4 mmol) in small portions over 10-15 minutes, ensuring the temperature remains below 5 °C. The addition of PCl₅ is crucial for the activation of the lactam, facilitating the subsequent bromination.

  • After the complete addition of PCl₅, add a catalytic amount of iodine (30 mg, 0.12 mmol). The iodine acts as a Lewis acid catalyst, further promoting the reaction.

  • Slowly add bromine (2.5 g, 15.6 mmol) dropwise over 5-10 minutes. A color change should be observed upon the addition of bromine.

Step 2: Reaction Progression and Work-up
  • After the addition of bromine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water (30 mL). This step quenches the reaction and hydrolyzes any remaining PCl₅.

  • Transfer the mixture to a separatory funnel and add dichloromethane (75 mL). Shake vigorously and separate the organic layer.

  • Extract the aqueous layer with an additional portion of dichloromethane (25 mL).

  • Combine the organic layers and wash with deionized water (2 x 30 mL) followed by brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification
  • The crude residue is purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a mixture of diethyl ether and hexane (7:3).

  • Collect the fractions containing the desired product (as determined by TLC).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one as an off-white solid.

  • The expected yield is approximately 70-80%, with a melting point of 146-148 °C.[3]

G cluster_prep Reaction Setup cluster_reaction Reaction and Work-up cluster_purification Purification Start 1,3,4,5-Tetrahydro-2H-benzo[b]azepin-2-one in Chloroform Cool Cool to 0-5 °C Start->Cool Add_PCl5 Add PCl₅ Cool->Add_PCl5 Add_I2 Add Iodine (catalyst) Add_PCl5->Add_I2 Add_Br2 Add Bromine Add_I2->Add_Br2 Reflux Reflux for 4 hours Add_Br2->Reflux Quench Quench with ice-water Reflux->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with water and brine Extract->Wash Dry Dry over MgSO₄ and concentrate Wash->Dry Chromatography Silica Gel Column Chromatography Dry->Chromatography Evaporate Evaporate solvent Chromatography->Evaporate Product Pure 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one Evaporate->Product

Figure 1. Experimental workflow for the synthesis of 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one.

Reaction Mechanism

The bromination of 1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one at the α-position to the carbonyl group is a well-established transformation. The reaction likely proceeds through the formation of an enol or enolate intermediate, which is then attacked by the electrophilic bromine. The role of phosphorus pentachloride is to activate the lactam carbonyl group, making the α-proton more acidic and facilitating the formation of the enol intermediate.

  • Activation of the Lactam: Phosphorus pentachloride reacts with the carbonyl oxygen of the lactam to form an iminoyl chloride intermediate. This activation increases the acidity of the α-protons.

  • Enolization: In the presence of a trace amount of acid (generated from the reaction of PCl₅ with any residual water), the iminoyl chloride tautomerizes to its enol form.

  • Electrophilic Attack by Bromine: The electron-rich double bond of the enol attacks a molecule of bromine in an electrophilic addition manner.

  • Deprotonation: A base (e.g., chloride ion) removes the proton from the oxygen, regenerating the carbonyl group and yielding the final α-brominated product.

The use of iodine as a catalyst can further enhance the electrophilicity of bromine by forming an iodine monobromide (IBr) species in situ, which is a more potent electrophile than Br₂.

G Lactam 1,3,4,5-Tetrahydro-2H-benzo[b]azepin-2-one Iminoyl_Chloride Iminoyl Chloride Intermediate Lactam->Iminoyl_Chloride + PCl₅ Enol_Intermediate Enol Intermediate Iminoyl_Chloride->Enol_Intermediate Tautomerization Bromonium_Ion Bromonium Ion Intermediate Enol_Intermediate->Bromonium_Ion + Br₂ Product 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one Bromonium_Ion->Product - HBr

Figure 2. Proposed reaction mechanism for the bromination of 1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one.

Results and Discussion

Following the described protocol, 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one was successfully synthesized. The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Appearance: Off-white to light yellow solid.[4]

  • Yield: A typical yield for this reaction is in the range of 70-80%.

  • Melting Point: 146-148 °C.[3]

  • Spectroscopic Analysis: The structure of the product can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The ¹H NMR spectrum is expected to show a characteristic downfield shift for the proton at the C3 position due to the presence of the bromine atom. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of the product (240.10 g/mol for C₁₀H₁₀BrNO) with the characteristic isotopic pattern for a bromine-containing compound.

The successful synthesis of this key intermediate paves the way for the subsequent steps in the synthesis of Benazepril and other related pharmaceutical compounds. The protocol is robust and scalable, making it suitable for both laboratory-scale research and larger-scale production.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formationIncomplete reactionEnsure the reaction is refluxed for the full 4 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.
Inactive reagentsUse freshly opened or properly stored anhydrous solvents and reagents. PCl₅ is particularly sensitive to moisture.
Formation of multiple byproductsOver-bromination or side reactionsControl the stoichiometry of bromine carefully. Ensure the reaction temperature does not exceed the specified range during the addition of reagents.
Difficulty in purificationCo-eluting impuritiesAdjust the eluent system for column chromatography. A gradient elution might be necessary for better separation.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. By following the outlined steps and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The inclusion of mechanistic insights and troubleshooting guidance aims to empower scientists with a deeper understanding of the chemical transformation, facilitating a successful outcome.

References

  • Vertex AI Search. Understanding the Properties and Applications of 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one.
  • PrepChem. Synthesis of 3-bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one. Available from: [Link]

  • PubChem. 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. Available from: [Link]

  • Sigma-Aldrich.
  • ResearchGate. Synthesis of 1,3-dihydro-2H-benzo[d]azepin-2-ones (microreview). Available from: [Link]

Sources

Application Notes and Protocols for the Photolytic Synthesis of Novel 2,3-dihydro-8H-thieno[2,3-d]azepines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thieno[2,3-d]azepine Scaffold

The thieno[2,3-d]azepine core is a significant heterocyclic scaffold in medicinal chemistry, drawing attention due to its structural relationship to a variety of neurologically active compounds. Azepine derivatives, in general, are known to interact with central nervous system targets, and the fusion of a thiophene ring introduces unique electronic and conformational properties that can be exploited for the fine-tuning of pharmacological activity. The development of efficient and novel synthetic routes to access these structures is, therefore, of considerable interest to the drug discovery community. This application note details a photolytic approach for the synthesis of 2,3-dihydro-8H-thieno[2,3-d]azepines, a method that offers a unique pathway for ring expansion under mild conditions.

Underlying Principles: The Photochemistry of Aryl Azides

The synthetic strategy at the heart of this protocol is the photochemical rearrangement of an aryl azide. Upon absorption of ultraviolet (UV) light, an aryl azide precursor undergoes extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate in the singlet state.[1][2] This singlet nitrene can then undergo a ring expansion, leading to the formation of a seven-membered azepine ring. The mechanism is believed to proceed through a highly strained bicyclic azirine intermediate, which then rearranges to the dehydroazepine. This reactive intermediate is subsequently trapped by a nucleophile present in the reaction mixture. In the protocol described herein, diethylamine serves as the nucleophile, which attacks the dehydroazepine intermediate to yield the final substituted thienoazepine product.

It is crucial to understand that the singlet nitrene can also undergo intersystem crossing to the triplet state. The triplet nitrene has a different reactivity profile and can lead to the formation of azo compounds as side products, which can complicate purification and reduce the yield of the desired azepine.[1][2] The choice of solvent and reaction conditions can influence the relative rates of these competing pathways.

Photolysis_Mechanism A 6-Azido-2,3-dihydrobenzo[b]thiophene B Singlet Nitrene Intermediate A->B hν (-N₂) C Bicyclic Azirine Intermediate B->C Ring Contraction F Triplet Nitrene B->F Intersystem Crossing (ISC) D Dehydroazepine Intermediate C->D Ring Opening E 7-Diethylamino-2,3-dihydro-8H- thieno[2,3-d]azepine (Product) D->E + Diethylamine (Nucleophilic Attack) G Azo Dimer (Side Product) F->G Dimerization H Diethylamine

Figure 1: Proposed reaction mechanism for the photolytic synthesis of 7-diethylamino-2,3-dihydro-8H-thieno[2,3-d]azepine.

Experimental Protocols

This section provides detailed protocols for the synthesis of the azide precursor and its subsequent photolysis to yield the target thienoazepine.

Protocol 1: Synthesis of 6-Azido-2,3-dihydrobenzo[b]thiophene

The synthesis of the azide precursor is a critical first step. The procedure starts from the corresponding amine, which is converted to the azide via a standard diazotization reaction followed by substitution with azide.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Amino-2,3-dihydrobenzo[b]thiophene≥98%Commercially Available
Sodium Nitrite (NaNO₂)ACS ReagentStandard Supplier
Hydrochloric Acid (HCl)Concentrated, 37%Standard Supplier
Sodium Azide (NaN₃)≥99.5%Standard Supplier
Dichloromethane (CH₂Cl₂)AnhydrousStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)-Standard Supplier
Deionized Water--

Procedure:

  • Diazotization: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-water bath, dissolve 6-amino-2,3-dihydrobenzo[b]thiophene (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Slowly add a solution of sodium nitrite (1.1 eq) in deionized water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes at this temperature.

  • Azide Formation: In a separate flask, dissolve sodium azide (1.2 eq) in deionized water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-azido-2,3-dihydrobenzo[b]thiophene.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Photolysis of 6-Azido-2,3-dihydrobenzo[b]thiophene to 7-Diethylamino-2,3-dihydro-8H-thieno[2,3-d]azepine

This protocol describes the core photochemical ring expansion reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Azido-2,3-dihydrobenzo[b]thiopheneAs prepared in Protocol 1-
Diethylamine≥99.5%, AnhydrousStandard Supplier
Dichloromethane (CH₂Cl₂)Anhydrous, degassedStandard Supplier
Nitrogen or Argon gasHigh purity-

Photochemical Reactor Setup:

A standard immersion well photoreactor is suitable for this synthesis. The setup should include:

  • A quartz immersion well.

  • A medium-pressure mercury lamp (e.g., 450W).

  • A cooling jacket for the lamp and a separate cooling system for the reaction vessel to maintain a low and constant temperature.

  • A reaction vessel made of borosilicate glass or quartz.

  • A gas inlet for purging with an inert gas.

Photoreactor_Setup cluster_0 Photochemical Reactor Lamp Medium-Pressure Mercury Lamp Well Quartz Immersion Well Vessel Reaction Vessel (Borosilicate/Quartz) Solution Reactant Solution: Azide in Diethylamine/Solvent Cooling_Lamp Lamp Cooling (Water In/Out) Cooling_Lamp->Lamp cools Cooling_Vessel Vessel Cooling Bath (e.g., Ice/Water) Cooling_Vessel->Vessel cools Inert_Gas Inert Gas Inlet (N₂ or Ar) Inert_Gas->Vessel purges Stirrer Magnetic Stirrer Stirrer->Vessel stirs

Sources

Application Notes and Protocols for the Strategic Use of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzazepine Scaffold and the Strategic Importance of the 8-Bromo Handle

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core is a privileged scaffold in medicinal chemistry, forming the structural foundation of a variety of pharmacologically active agents. Its inherent three-dimensional structure allows for precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. The introduction of a bromine atom at the 8-position of this scaffold creates a highly versatile building block for drug discovery. This bromine atom serves as a key functional "handle," enabling a wide array of palladium-catalyzed cross-coupling reactions. These reactions are pivotal in modern drug development, allowing for the systematic and efficient exploration of the chemical space around the benzazepine core to optimize potency, selectivity, and pharmacokinetic properties.[1][2]

The strategic placement of the bromine at the 8-position is particularly significant. Modifications at this position have been shown to directly influence the pharmacological profile of benzazepine derivatives, making 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine an invaluable starting material for the generation of diverse compound libraries for high-throughput screening and lead optimization.

Core Synthetic Strategy: Protection and Functionalization

The secondary amine within the tetrahydroazepine ring is a reactive site that typically requires protection prior to undertaking palladium-catalyzed cross-coupling reactions at the 8-position. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The general workflow for utilizing 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves three key stages: N-protection, palladium-catalyzed cross-coupling, and N-deprotection to yield the final target compounds.

G cluster_0 Core Workflow A 8-Bromo-2,3,4,5-tetrahydro- 1H-benzo[b]azepine B N-Boc Protection A->B (Boc)₂O, Base C N-Boc-8-Bromo-2,3,4,5-tetrahydro- 1H-benzo[b]azepine B->C D Palladium-Catalyzed Cross-Coupling C->D Coupling Partner, Pd Catalyst, Ligand, Base E N-Boc-8-Substituted Derivative D->E F N-Boc Deprotection E->F Acid (e.g., TFA, HCl) G Final 8-Substituted Benzazepine Derivative F->G

Caption: General workflow for the utilization of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Application Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-benzazepines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3][4] This reaction is highly valued in drug discovery for its mild reaction conditions and broad functional group tolerance.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of a palladium catalyst and a phosphine ligand is crucial for an efficient reaction. Buchwald's biaryl phosphine ligands, such as SPhos or XPhos, are often effective for coupling with sterically hindered or electron-rich/deficient aryl boronic acids.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Carbonates or phosphates are commonly used, with the choice often depending on the specific substrates and the desired reaction temperature.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Illustrative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O10012~85-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄1,4-Dioxane8012~90
33-Thienylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃Toluene/H₂O9516~80-90
44-Fluorophenylboronic acidPd₂(dba)₃ (2)XPhos (5)K₃PO₄Dioxane/H₂O10010~90-98

*Yields are approximate and based on similar reactions reported in the literature.

Detailed Experimental Protocol: Synthesis of N-Boc-8-phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine

  • Reaction Setup: To an oven-dried Schlenk tube, add N-Boc-8-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent and Ligand Addition: Add dioxane (5 mL) and water (1 mL) via syringe, followed by the addition of SPhos (0.04 mmol).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Application Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 8-Amino-benzazepines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of aryl amines.[5] This reaction is particularly useful for accessing novel chemical space by introducing diverse amine functionalities.

Causality of Experimental Choices:

  • Catalyst and Ligand: The combination of a palladium precatalyst and a sterically hindered biaryl phosphine ligand (e.g., XPhos, RuPhos) is often essential for achieving high yields and good functional group tolerance, especially with less reactive amines.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide is typically required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to maintain a homogeneous reaction mixture at elevated temperatures.

Illustrative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene11018~80-90
2MorpholinePd(OAc)₂ (2)RuPhos (4)LHMDSDioxane10016~75-85
3BenzylamineG3-XPhos (3)-K₃PO₄t-AmylOH11024~70-80
4IndolePd₂(dba)₃ (2)DavePhos (5)Cs₂CO₃Toluene12020~65-75

*Yields are approximate and based on similar reactions reported in the literature.

Detailed Experimental Protocol: Synthesis of N-Boc-8-(phenylamino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine

  • Reaction Setup: In a glovebox, charge a Schlenk tube with N-Boc-8-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and XPhos (0.04 mmol).

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol) to the tube.

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) and aniline (1.1 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Application Protocol 3: Sonogashira Coupling for the Synthesis of 8-Alkynyl-benzazepines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted aromatic compounds.[6][7] These products can serve as valuable intermediates for further transformations or as final compounds with unique pharmacological properties.

Causality of Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI). The copper co-catalyst is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or an amine solvent itself is typically used.

G cluster_1 Sonogashira Coupling Pathway C N-Boc-8-Bromo-benzazepine I Pd(0) Catalyst, Cu(I) Co-catalyst, Amine Base C->I H Terminal Alkyne H->I J N-Boc-8-Alkynyl-benzazepine I->J

Caption: Key components of the Sonogashira coupling reaction.

Illustrative Sonogashira Coupling Reactions

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF606~85-95
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHTHFRT12~90-98
31-HeptynePd(OAc)₂ (2)CuI (4)Et₃NAcetonitrile808~80-90
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)DIPAToluene7010~75-85

*Yields are approximate and based on similar reactions reported in the literature.

Detailed Experimental Protocol: Synthesis of N-Boc-8-(phenylethynyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine

  • Reaction Setup: To a Schlenk tube, add N-Boc-8-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol) via syringe, followed by the addition of phenylacetylene (1.2 mmol).

  • Reaction: Stir the reaction mixture at 60 °C for 6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine stands out as a strategic building block in the synthesis of novel, biologically active molecules. The protocols outlined in this document for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and versatile methods for the diversification of this core scaffold. The ability to systematically introduce a wide range of aryl, amino, and alkynyl substituents at the 8-position allows for a comprehensive exploration of structure-activity relationships, ultimately facilitating the discovery and development of new therapeutic agents. Careful selection of catalysts, ligands, bases, and reaction conditions is paramount to achieving high yields and purity, and the provided protocols serve as a validated starting point for these synthetic endeavors.

References

  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry.

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-N-phenylbenzenesulfonamide. Benchchem.

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.

  • Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. ResearchGate.

  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI.

  • Sonogashira Coupling. Organic Chemistry Portal.

  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. PMC.

  • Sonogashira Coupling. Chemistry LibreTexts.

  • Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. ScienceDirect.

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences.

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate.

  • 2,3,4,5-Tetrahydro-1H-benzo[b]azepine. Biosynth.

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Taylor & Francis Online.

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH.

  • Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. ResearchGate.

  • Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. ACS Publications.

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.

  • Suzuki cross-coupling reaction. YouTube.

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC.

  • Buchwald–Hartwig amination. Wikipedia.

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI.

  • Buchwald-hartwig arylation method for the preparation of tertiary amines. Google Patents.

  • Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][1][8]benzodiazepine-3-carboxylic Derivatives. ResearchGate.

Sources

The Versatile Scaffold: Application of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-benzodiazepine framework is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Within this privileged scaffold, 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one emerges as a particularly intriguing starting point for the development of novel therapeutics. Its strategic bromination at the 8-position not only influences its intrinsic activity but also provides a versatile chemical handle for extensive structural modifications. This guide delves into the multifaceted applications of this scaffold, offering detailed insights into its synthesis, derivatization, and evaluation in key therapeutic areas, with a primary focus on oncology and central nervous system (CNS) disorders.

The Strategic Importance of the 8-Bromo-1,4-benzodiazepin-5-one Core

The 1,4-benzodiazepine structure is characterized by a benzene ring fused to a seven-membered diazepine ring. The presence of a bromine atom at the 8-position of the tetrahydro-1,4-benzodiazepin-5-one core is a key design element. Halogen substitutions, particularly bromine, can significantly enhance the biological activity of a molecule by increasing its lipophilicity, which can improve cell membrane permeability, and by forming halogen bonds with biological targets. Furthermore, the bromo group serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse functionalities and explore the chemical space around the core scaffold.

Application in Oncology: Targeting PARP-1 for Cancer Therapy

A significant application of the 8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one scaffold is in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations.

Rationale for Targeting PARP-1 with Benzodiazepine Scaffolds

The benzodiazepine core has been identified as a suitable scaffold for developing brain-penetrating PARP-1 inhibitors, which is a critical attribute for treating brain cancers and metastases. The inherent physicochemical properties of the benzodiazepine structure can be fine-tuned to optimize blood-brain barrier permeability.

Synthesis of 8-Bromo-2-phenyl-3,4-dihydro-5H-benzo[e]diazepin-5-one Derivatives

A general synthetic route to 8-bromo-2-phenyl-3,4-dihydro-5H-benzo[e]diazepin-5-one derivatives, key intermediates for PARP-1 inhibitors, is outlined below.

Protocol 1: Synthesis of 8-Bromo-2-phenyl-3,4-dihydro-5H-benzo[e]diazepin-5-one

This protocol outlines a three-step synthesis starting from 2-amino-5-bromobenzophenone.

Step 1: Synthesis of N-(2-Benzoyl-4-bromophenyl)-2-chloroacetamide

  • Dissolve 2-amino-5-bromobenzophenone (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 7-Bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Dissolve the N-(2-benzoyl-4-bromophenyl)-2-chloroacetamide (1.0 eq) in a suitable solvent like ethanol.

  • Add a solution of ammonia in methanol (excess) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the cyclization by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Reduction to 8-Bromo-2-phenyl-1,2,3,4-tetrahydro-5H-benzo[e]diazepin-5-one

  • Dissolve the 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH4) (excess) portion-wise.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product can be purified by column chromatography.

Diagram: Synthetic Pathway to 8-Bromo-Benzodiazepine Derivatives

G A 2-Amino-5-bromobenzophenone B N-(2-Benzoyl-4-bromophenyl)- 2-chloroacetamide A->B Chloroacetyl chloride, Toluene C 7-Bromo-5-phenyl-1,3-dihydro- 2H-1,4-benzodiazepin-2-one B->C NH3/MeOH D 8-Bromo-2-phenyl-1,2,3,4-tetrahydro- 5H-benzo[e][1,4]diazepin-5-one C->D NaBH4, MeOH E PARP-1 Inhibitors D->E Suzuki or Buchwald-Hartwig Coupling

Caption: General synthetic route to PARP-1 inhibitors.

Structure-Activity Relationship (SAR) Insights

SAR studies on these benzodiazepine-based PARP-1 inhibitors have revealed several key insights:

  • Hydrogen on Amide Nitrogen: A hydrogen atom on the amide nitrogen is crucial for activity. Substitution at this position leads to a decrease in inhibitory potency.

  • Imine Reduction: Reduction of the imine bond to an amine has a minor effect on activity but increases the flexibility of the molecule.

  • 8-Bromo Substitution: The bromine at the 8-position is not only a key synthetic handle but also contributes to the overall activity. This position is amenable to the introduction of various substituents via coupling reactions to optimize potency and other pharmacological properties.

Biological Evaluation of PARP-1 Inhibitors

Protocol 2: In Vitro PARP-1 Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against the PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for poly(ADP-ribosyl)ation)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • HRP substrate (e.g., TMB)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

Procedure:

  • Coat a 96-well plate with histones and incubate overnight at 4 °C.

  • Wash the plate with wash buffer (e.g., PBS with Tween-20).

  • Add the PARP-1 enzyme to each well.

  • Add the test compounds at various concentrations (typically in a serial dilution).

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP and incubate.

  • Wash the plate again.

  • Add the HRP substrate and allow the color to develop.

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

In Vitro Cytotoxicity Assays

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., breast cancer cell lines with BRCA mutations)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Table 1: Representative Biological Data of 8-Bromo-Benzodiazepine PARP-1 Inhibitors

CompoundPARP-1 Inhibition (%) @ 50 nM
H19 High
H27 High

Note: "High" indicates significant inhibitory activity as reported in the literature. Specific IC50 values may vary depending on the assay conditions.

Application in Central Nervous System (CNS) Disorders

The 1,4-benzodiazepine scaffold has a long and successful history in the treatment of CNS disorders, primarily as anxiolytics, sedatives, and anticonvulsants. These effects are typically mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor. The 8-bromo substitution can influence the affinity and efficacy of these compounds at the benzodiazepine binding site of the GABAA receptor.

Rationale for CNS Drug Development

The design of novel benzodiazepine derivatives aims to achieve subtype-selective modulation of GABAA receptors to separate the desired therapeutic effects (e.g., anxiolysis) from undesirable side effects (e.g., sedation, dependence). The 8-bromo position offers a site for chemical modification to explore these structure-activity relationships.

Diagram: GABAA Receptor Modulation

G BZD 8-Bromo-Benzodiazepine Derivative GABA_R GABAA Receptor BZD->GABA_R Binds to Allosteric Site Cl_channel Chloride Ion Channel GABA_R->Cl_channel Opens GABA GABA GABA->GABA_R Binds to Orthosteric Site Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Influx of Cl- Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Leads to

Caption: Mechanism of action of benzodiazepines at the GABAA receptor.

Evaluation of Anxiolytic Activity

Protocol 4: Elevated Plus Maze (EPM) Test in Mice

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • Mice

  • Test compounds and vehicle control

  • Video tracking software

Procedure:

  • Administer the test compound or vehicle to the mice at a predetermined time before the test.

  • Place a mouse at the center of the EPM, facing one of the open arms.

  • Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

  • Record the time spent in the open arms, the number of entries into the open and closed arms, and other behavioral parameters using a video tracking system.

  • Analyze the data to determine if the test compound significantly increases the time spent and/or the number of entries into the open arms compared to the vehicle control.

Future Directions and Broader Therapeutic Potential

While the applications in oncology and CNS disorders are prominent, the 8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one scaffold holds promise in other therapeutic areas. The versatility of the 8-bromo group allows for the synthesis of diverse libraries of compounds for high-throughput screening against a wide range of biological targets.

Potential future applications include the development of:

  • Antimicrobial agents: Benzodiazepine derivatives have shown activity against various pathogens, including Mycobacterium tuberculosis.

  • Enzyme inhibitors: The scaffold can be adapted to target other enzymes beyond PARP-1.

  • GPCR modulators: The 1,4-benzodiazepine core has been utilized to develop antagonists for various G-protein coupled receptors.

Conclusion

The 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one scaffold is a valuable starting point for medicinal chemistry campaigns. Its strategic bromination provides a key anchor for synthetic diversification, enabling the exploration of a broad chemical space. The demonstrated success in developing potent PARP-1 inhibitors highlights the potential of this scaffold in oncology. Furthermore, its inherent benzodiazepine character makes it a continuing area of interest for the development of novel CNS agents with improved therapeutic profiles. The detailed protocols and insights provided in this guide serve as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of this versatile chemical entity.

References

  • Chen, J., Li, J., & Su, W. (2014). A Practical and Efficient Synthesis of o-Aminobenzophenones via a Palladium-Catalyzed Suzuki-Miyaura Reaction of 2-Aminobenzonitriles with Arylsulfonyl Chlorides. Molecules, 19(5), 6439-6449. Available at: [Link]

  • Sternbach, L. H. (1965). U.S. Patent No. 3,215,737. Washington, DC: U.S. Patent and Trademark Office.
  • BenchChem. (n.d.). The Role of 2-Amino-5-bromobenzophenone in Custom Organic Synthesis.
  • Asian Journal of Organic & Medicinal Chemistry. (Year of Publication). A Review on Synthetic Strategies and Pharmacological Importance of 2-Aminobenzophenone and Its Derivatives. Asian Journal of Organic & Medicinal Chemistry.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Amino-5-bromobenzophenone: Properties, Synthesis, and Applications.
  • Organic Syntheses. (Year of Publication). 2-Amino-5-bromobenzaldehyde. Organic Syntheses.
  • Cayman Chemical. (n.d.). 2-Amino-5-bromobenzophenone.
  • PrepChem. (n.d.). Preparation of 2-Amino-5-bromobenzophenone.

Application Notes and Protocols for the Characterization of Synthetic Routes to Bromo-DragonFLY and its Homologues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Analytical Landscape of Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) like Bromo-DragonFLY (BDF) and its homologues presents a significant challenge to forensic, clinical, and research laboratories. Bromo-DragonFLY, or 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane, is a potent hallucinogenic phenethylamine derivative with a complex molecular structure and a high potential for abuse.[1][2] Its synthesis can result in a variety of homologues and byproducts, necessitating robust and reliable analytical methods for unambiguous identification, quantification, and stereochemical determination. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of synthetic routes to BDF and its related compounds, grounded in established scientific principles to ensure data integrity and trustworthiness.

The analytical workflow for characterizing these synthetic compounds is multi-faceted, relying on a combination of chromatographic and spectroscopic techniques to provide orthogonal data for confident structural elucidation and purity assessment. This approach is crucial not only for identifying the target analyte but also for profiling impurities that can offer insights into the synthetic pathway employed.

Core Analytical Workflow: A Multi-Technique Approach

A self-validating analytical system for complex molecules like Bromo-DragonFLY homologues necessitates a multi-pronged approach. Each technique provides a unique piece of the structural puzzle, and their combined data builds a comprehensive and defensible characterization.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Primary Identification & Structural Elucidation cluster_2 Stereochemical Analysis cluster_3 Data Integration & Reporting Sample Sample NMR NMR Sample->NMR Purity & Structure GC_MS GC_MS Sample->GC_MS Separation & Fragmentation LC_MS LC_MS Sample->LC_MS High Sensitivity & Quantification FTIR FTIR Sample->FTIR Functional Groups Chiral_Chromatography Chiral_Chromatography Sample->Chiral_Chromatography Enantiomer Separation Final_Report Final_Report NMR->Final_Report GC_MS->Final_Report LC_MS->Final_Report FTIR->Final_Report Chiral_Chromatography->Final_Report

Caption: A typical analytical workflow for the comprehensive characterization of Bromo-DragonFLY homologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is indispensable for the definitive structural confirmation of synthetic compounds like Bromo-DragonFLY. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular skeleton and the identification of isomeric impurities.

Rationale for NMR in BDF Analysis
  • Unambiguous Structure Confirmation: NMR is a primary technique for determining the precise connectivity of atoms in a molecule.

  • Isomer Differentiation: Subtle differences in the chemical shifts and coupling constants can distinguish between positional isomers that may be difficult to resolve by mass spectrometry alone.

  • Purity Assessment: Integration of proton signals allows for the quantification of the target compound relative to impurities, provided they have distinct resonances.

Protocol: ¹H and ¹³C NMR of Bromo-DragonFLY Homologues
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are appropriate choices for the hydrochloride salt form of BDF.[3] For the freebase, deuterated chloroform (CDCl₃) can be used.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (300-500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

      • Spectral Width: 0 to 200 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[5]

    • Expected ¹H NMR Signals for Bromo-DragonFLY: [3]

      • Aromatic protons on the benzodifuran core.

      • Protons of the aminopropane side chain, including a characteristic doublet for the methyl group.

      • A methine proton adjacent to the amino group.

    • Expected ¹³C NMR Signals for Bromo-DragonFLY: [3]

      • Distinct signals for the carbon atoms of the benzodifuran skeleton.

      • Signals corresponding to the carbons of the aminopropane side chain.

Technique Key Information Provided Typical Sample Amount
¹H NMR Proton environment, coupling, stereochemistry5-10 mg
¹³C NMR Carbon skeleton, functional groups10-20 mg
2D NMR (COSY, HSQC, HMBC) Atom connectivity, detailed structural assignment10-20 mg

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Fragmentation Fingerprinting

GC-MS is a cornerstone technique in forensic drug analysis due to its excellent chromatographic resolution and the highly specific fragmentation patterns generated by electron ionization (EI). It is particularly useful for separating volatile and thermally stable compounds, such as the freebase forms of BDF homologues. For polar amines, derivatization is often employed to improve chromatographic behavior and produce characteristic mass spectra.[6]

Rationale for GC-MS in BDF Analysis
  • High Separation Efficiency: Capillary GC columns can separate complex mixtures of synthetic byproducts and isomers.

  • Standardized Libraries: EI-MS spectra are highly reproducible and can be compared against established spectral libraries for tentative identification.[7]

  • Impurity Profiling: GC-MS can detect and identify minor components in a sample, which can provide clues about the synthetic route used.

Protocol: GC-MS Analysis of Bromo-DragonFLY Homologues
  • Sample Preparation (with Derivatization):

    • Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or ethyl acetate.

    • Derivatization (Optional but Recommended): To improve peak shape and volatility, derivatize the primary amine with an acylating agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA).[6] This converts the polar amine into a less polar amide.

  • Instrument Parameters:

    • Gas Chromatograph:

      • Column: A non-polar capillary column such as a DB-1 MS or DB-5 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[7][8]

      • Injector Temperature: 250-280 °C.

      • Oven Temperature Program: [7][8]

        • Initial temperature: 80 °C, hold for 1 minute.

        • Ramp: 15 °C/minute to 320 °C.

        • Final hold: 5-10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Mass Spectrometer (Electron Ionization):

      • Ion Source Temperature: 230 °C.

      • Electron Energy: 70 eV.

      • Mass Range: 40-550 amu.

      • Scan Rate: 2-3 scans/second.

  • Data Interpretation:

    • The mass spectrum of Bromo-DragonFLY will exhibit a molecular ion peak and characteristic fragment ions resulting from the cleavage of the aminopropane side chain and fragmentation of the benzodifuran core.[3]

    • Comparison of the obtained mass spectrum with reference spectra from databases like the NIST/Wiley library can aid in identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): High Sensitivity and Versatility

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of Bromo-DragonFLY homologues, especially in complex matrices like biological samples. It offers high sensitivity and selectivity and can analyze compounds that are not amenable to GC-MS due to low volatility or thermal instability. Techniques like Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are excellent for identification and structural elucidation of unknown compounds.[1][9]

Rationale for LC-MS in BDF Analysis
  • Broad Applicability: Can analyze a wide range of compounds without derivatization.

  • High Sensitivity and Selectivity: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode allows for trace-level quantification even in complex matrices.[1]

  • Soft Ionization: Techniques like electrospray ionization (ESI) typically produce a prominent protonated molecule, which aids in molecular weight determination.

Protocol: UPLC-QTOF-MS for Identification and Quantification
  • Sample Preparation:

    • For pure compounds, dissolve in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.

    • For biological samples (e.g., blood, urine), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is necessary to remove matrix interferences.

  • Instrument Parameters:

    • UPLC System:

      • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

      • Flow Rate: 0.3-0.5 mL/min.

      • Column Temperature: 30-40 °C.

    • QTOF-MS System (ESI Positive Mode):

      • Capillary Voltage: 2.5-3.5 kV.

      • Sampling Cone Voltage: 20-40 V.

      • Source Temperature: 120-150 °C.

      • Desolvation Temperature: 350-500 °C.

      • Mass Range: 50-1000 m/z.

      • Acquisition Mode: For identification, full scan MS and data-dependent MS/MS (auto-MS/MS) should be used. For quantification, targeted MS/MS (MRM) would be employed on a triple quadrupole instrument.

  • Data Analysis:

    • The accurate mass measurement from the TOF analyzer allows for the determination of the elemental composition of the parent ion and its fragments.

    • Fragmentation patterns obtained from MS/MS can be used to elucidate the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10] It serves as an excellent complementary technique for confirming the presence of key structural features in Bromo-DragonFLY and its homologues.

Protocol: FTIR Analysis
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact. This is the simplest and most common method.

    • Potassium Bromide (KBr) Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Spectral Interpretation:

    • Expected Absorption Bands for Bromo-DragonFLY: [3]

      • N-H stretching: of the primary amine.

      • C-H stretching: of the aromatic and aliphatic groups.

      • C=C stretching: of the aromatic rings.

      • C-O stretching: of the furan rings.

Chiral Chromatography: Resolving Enantiomers

Bromo-DragonFLY possesses a chiral center, meaning it exists as a pair of enantiomers (R and S forms). These enantiomers can have different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial.[11] Chiral chromatography, either by GC or HPLC, is the primary method for this purpose.

Rationale for Chiral Separation
  • Pharmacological Differentiation: The R-enantiomer of Bromo-DragonFLY is reported to be the more potent stereoisomer.[2]

  • Forensic Intelligence: The enantiomeric ratio can sometimes provide information about the synthetic route used.

Protocol: Chiral HPLC with Derivatization

This protocol is adapted from methods used for chiral separation of amphetamines and can be optimized for Bromo-DragonFLY.

  • Derivatization:

    • React the sample with a chiral derivatizing agent such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent). This converts the enantiomers into diastereomers, which can be separated on a standard achiral column.

  • HPLC Parameters:

    • Column: A standard reversed-phase C18 column.

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffered aqueous phase.

    • Detection: UV or MS detection.

Alternatively, direct chiral separation can be achieved using a chiral stationary phase (CSP) without derivatization. Polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective for separating chiral amines.

Chiral_Separation cluster_direct Direct Method Racemic_Mixture Racemic BDF Derivatization Derivatization with Chiral Reagent Racemic_Mixture->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers Achiral_HPLC Separation on Achiral Column Diastereomers->Achiral_HPLC Separated_Peaks Separated Diastereomers Achiral_HPLC->Separated_Peaks Chiral_HPLC Separation on Chiral Column Separated_Enantiomers Separated Enantiomers Chiral_HPLC->Separated_Enantiomers Racemic_Mixture_Direct Racemic BDF Racemic_Mixture_Direct->Chiral_HPLC

Caption: Indirect (derivatization) vs. direct methods for chiral separation of Bromo-DragonFLY.

Conclusion

The characterization of Bromo-DragonFLY and its homologues requires a systematic and multi-technique approach to ensure accurate and reliable results. The protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize these complex synthetic compounds. By integrating data from NMR, GC-MS, LC-MS, FTIR, and chiral chromatography, a comprehensive understanding of the molecular structure, purity, and stereochemistry can be achieved, which is essential for forensic investigations, toxicological assessments, and the development of potential therapeutic countermeasures.

References

  • Andreasen, M. F., Telving, R., Birkler, R. I. D., Schumacher, B., & Johannsen, M. (2009). A fatal poisoning involving Bromo-Dragonfly.
  • O'Connor, R. E., & Keating, J. J. (2014). Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1: Synthesis of ketone precursors. Drug testing and analysis, 6(7-8), 658–667.
  • National Institute of Standards and Technology. (n.d.). Bromo-DragonFLY. In NIST Chemistry WebBook. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.).
  • Virginia Polytechnic Institute and State University. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine.
  • ResearchGate. (n.d.). Simultaneous Screening and Quantification of Basic, Neutral and Acidic Drugs in Blood Using UPLC-QTOF-MS. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Is there any procedure to transform a racemic drug into one single active enantiomer?. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3. Retrieved from [Link]

  • Chen, Y., et al. (2023). UPLC-QTOF-MS with a chemical profiling approach for holistic quality evaluation between a material reference of Wen Dan decoction and its commercial preparations. Frontiers in Pharmacology, 14, 1168931.
  • PubChem. (n.d.). Phenethylamine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.).
  • ResearchGate. (n.d.). Is there any procedure to transform a racemic drug into one single active enantiomer?.
  • ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio, 5 × 10 −3 M) in (CDCl 3-CD 3 OD = 4 :1).
  • National Center for Biotechnology Information. (2023).
  • PubChem. (n.d.). Bromo-DragonFLY. Retrieved from [Link]

  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Retrieved from [Link]

  • Muscat, M. (n.d.). LULLABY OF BROMO-DRAGONFLY. The Synapse.
  • ATB (Automated Topology Builder). (n.d.). Phenethylamine. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.).
  • ACG Publications. (2023).
  • Wikipedia. (n.d.). Bromo-DragonFLY. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Bromo-DragonFLY. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application Note: High-Throughput Analysis of Benzodiazepines in Whole Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzodiazepines are a class of psychoactive drugs widely prescribed for their sedative, anxiolytic, and anticonvulsant properties. However, their potential for abuse and impairment necessitates robust and sensitive analytical methods for their detection and quantification in biological matrices, particularly in clinical and forensic toxicology.[1] This application note provides a comprehensive guide to the analysis of a panel of common benzodiazepines and their metabolites in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The transition from traditional gas chromatography-mass spectrometry (GC-MS) methods, which often require time-consuming derivatization steps, to LC-MS/MS has significantly improved analytical turnaround time and sensitivity.[2] LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical testing. This guide is designed for researchers, scientists, and drug development professionals, providing detailed protocols and explaining the rationale behind key experimental choices to ensure method integrity and trustworthiness.

The Analytical Imperative: Why LC-MS/MS?

The choice of LC-MS/MS for benzodiazepine analysis is driven by several key advantages over other techniques like immunoassays or GC-MS. Immunoassays, while useful for initial screening, can lack the specificity and sensitivity required for forensic applications, especially for low-dosage benzodiazepines.[3] Many benzodiazepines are also polar and thermally labile, making them challenging to analyze by GC-MS without derivatization.[3] LC-MS/MS circumvents these issues by separating compounds in the liquid phase and providing highly specific detection through mass analysis, enabling the simultaneous quantification of multiple parent drugs and their metabolites from a small sample volume.[2][3]

Method Validation: A Foundation of Trust

A properly validated analytical method is crucial for generating reliable and defensible data.[4][5][6] The validation process establishes that the method is "fit for purpose" by evaluating key performance characteristics.[5] This protocol adheres to the principles outlined by major regulatory and scientific bodies, such as the U.S. Food and Drug Administration (FDA) and the Scientific Working Group for Forensic Toxicology (SWGTOX).[5][7][8]

Key Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[9]No significant interference at the retention time of the analyte and internal standard.
Accuracy & Precision Accuracy is the closeness of the measured value to the true value, while precision is the degree of agreement among a series of measurements.[10]Accuracy: Within ±15% of the nominal value (±20% at the LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).[8]
Linearity & Range The ability to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.Correlation coefficient (r²) ≥ 0.99.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.[11]Signal-to-noise ratio ≥ 5:1; accuracy and precision within ±20%.[8]
Matrix Effect The alteration of analyte response due to co-eluting substances from the sample matrix.[9]The CV of the matrix factor across different lots of matrix should be ≤15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

The Analytical Workflow: From Sample to Result

The overall process for analyzing benzodiazepines in blood can be broken down into three main stages: sample preparation, LC-MS/MS analysis, and data processing. Each step is critical for achieving accurate and reliable results.

Workflow Sample Whole Blood Sample Receipt Pretreatment Sample Pre-treatment (Internal Standard Spiking, Dilution) Sample->Pretreatment Extraction Extraction (SPE, LLE, or QuEChERS) Pretreatment->Extraction Evaporation Dry Down & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Acquisition & Processing LCMS->Data Report Final Report Generation Data->Report MRM cluster_source Ion Source (ESI+) cluster_ms Tandem Mass Spectrometer Analyte Analyte (M) Protonated [M+H]+ Analyte->Protonated Ionization Q1 Q1 (Precursor Ion Selection) Protonated->Q1 Q2 q2 (Collision Cell) Q1->Q2 Fragmentation Q3 Q3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Sources

Synthesis of benzazepine derivatives for anxiolytic activity evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: The Evolving Landscape of Anxiolytic Drug Discovery

For decades, benzodiazepines have been a cornerstone in the treatment of anxiety disorders. Their mechanism of action, which involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, is well-established and effective.[1][2][3] This modulation enhances the effect of the inhibitory neurotransmitter GABA, leading to the characteristic anxiolytic, sedative, hypnotic, and muscle relaxant properties of this class of drugs.[1][3] However, the clinical utility of classical benzodiazepines is often hampered by significant side effects, including sedation, dependence, and anterograde amnesia.[4]

This has spurred a persistent search for novel anxiolytic agents with improved side-effect profiles.[4] The benzazepine scaffold, a seven-membered diazepine ring fused to a benzene ring, represents a geometrically diverse and promising starting point for the development of new, more specific molecules.[1][4] This application note provides a comprehensive, field-proven guide for the synthesis, purification, and evaluation of novel benzazepine derivatives, taking a candidate compound from the benchtop to preliminary behavioral assessment. We will detail a representative synthetic protocol and the subsequent in vitro and in vivo assays required to characterize its potential as a next-generation anxiolytic agent.

Section 1: Synthesis of a 1,5-Benzodiazepine Model Compound

The synthesis of the benzodiazepine core can be achieved through various routes. A robust and widely employed method is the acid-catalyzed condensation of an o-phenylenediamine with a ketone.[5] This approach is versatile, efficient, and applicable to a wide range of substrates, making it ideal for generating a library of derivatives for screening.

Causality of Experimental Design: The choice of an acid catalyst is critical; it protonates the carbonyl group of the ketone, rendering it more electrophilic and susceptible to nucleophilic attack by the diamine. The reaction is typically performed at room temperature to minimize side reactions, and acetonitrile is an excellent solvent choice due to its polarity and ability to solubilize both reactants.

Protocol 1: Synthesis of 2,4-disubstituted-3H-1,5-benzodiazepine

Materials:

  • o-phenylenediamine (OPDA)

  • Substituted or unsubstituted ketone (e.g., Acetone, Cyclohexanone)

  • H-MCM-22 or another suitable acid catalyst (e.g., glacial acetic acid)

  • Acetonitrile (ACN), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Standard laboratory glassware, magnetic stirrer, and heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in anhydrous acetonitrile (20 mL).

  • Addition of Ketone: Add the ketone (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Catalyst Introduction: Add the acid catalyst (e.g., H-MCM-22, 0.1 g) to the mixture. The catalyst enhances the condensation process, which is crucial for the reaction to proceed efficiently.[5]

  • Reaction Monitoring: Monitor the reaction progress using TLC (e.g., 30% EtOAc in hexane as the mobile phase). The disappearance of the limiting reactant (OPDA) indicates reaction completion, typically within 1-3 hours.

  • Work-up:

    • Once the reaction is complete, filter off the catalyst and wash it with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate (50 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 1,5-benzodiazepine derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

G Purification Purification Pure_Compound Pure_Compound Purification->Pure_Compound Characterization Characterization Pure_Compound->Characterization Screening Screening Pure_Compound->Screening

Section 2: In Vitro Evaluation of GABA-A Receptor Binding

The primary mechanism for most anxiolytic benzodiazepines is their interaction with the benzodiazepine binding site on the GABA-A receptor.[1] Therefore, the first step in biological evaluation is to determine if the newly synthesized compound binds to this target. A competitive radioligand binding assay is the gold standard for this purpose.

Causality of Experimental Design: This assay measures the affinity of a test compound (the "competitor") for a receptor by quantifying how effectively it displaces a known radiolabeled ligand (e.g., [³H]-Flumazenil) that binds to the same site.[6] A lower concentration of the test compound required to displace the radioligand indicates a higher binding affinity. The output, the inhibitor constant (Ki), is a critical parameter for initial structure-activity relationship (SAR) studies.

Protocol 2: [³H]-Flumazenil Competitive Binding Assay

Materials:

  • Synthesized benzazepine derivatives

  • Diazepam (positive control)

  • [³H]-Flumazenil (radioligand)

  • Rat cortical membrane preparation (source of GABA-A receptors)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and diazepam in a suitable solvent (e.g., DMSO). Perform serial dilutions in Tris-HCl buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In microcentrifuge tubes, combine the following in order:

    • Tris-HCl buffer.

    • A fixed concentration of [³H]-Flumazenil (e.g., 1-2 nM).[6]

    • Varying concentrations of the test compound or control.

    • Rat cortical membrane protein (approx. 100 µg).[6]

    • Total Binding: Contains radioligand and membrane, but no competitor.

    • Non-Specific Binding (NSB): Contains radioligand, membrane, and a high concentration of a non-labeled ligand (e.g., 10 µM Diazepam) to saturate all specific binding sites.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).[6]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold Tris-HCl buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 3: In Vivo Behavioral Models for Anxiolytic Activity

Compounds demonstrating high affinity in the binding assay must be evaluated in vivo to confirm anxiolytic-like effects. The Elevated Plus Maze (EPM) and Open Field Test (OFT) are foundational, validated behavioral paradigms for assessing anxiety in rodents.[7][8]

The Elevated Plus Maze (EPM)

Causality of Experimental Design: The EPM test is based on the natural conflict in rodents between the desire to explore a new environment and the fear of open, elevated spaces.[9][10] Anxiolytic compounds reduce the aversion to the open arms, leading to increased exploration (more time spent and more entries into the open arms) compared to vehicle-treated animals.[11][12]

Protocol 3: Elevated Plus Maze (EPM) Test

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms.[12]

  • Animal Acclimatization: Allow animals (mice or rats) to habituate to the testing room for at least 1 hour before the experiment.[10]

  • Drug Administration: Administer the test compound, a positive control (e.g., Diazepam), or vehicle via the desired route (e.g., intraperitoneal, oral) 30-60 minutes prior to testing.

  • Test Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.[13]

    • Allow the animal to explore the maze freely for a 5-minute session.[9]

    • Record the session using an overhead video camera for later analysis.

  • Data Analysis: Score the video recordings (manually or with tracking software) for the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms.

The Open Field Test (OFT)

Causality of Experimental Design: The OFT assesses general locomotor activity and anxiety-related behavior.[7] Anxious rodents tend to stay near the walls of the arena (thigmotaxis), while less anxious animals are more willing to explore the exposed center. This test is crucial to differentiate a true anxiolytic effect from general sedation. A sedative compound would decrease overall locomotion (total distance traveled), whereas a pure anxiolytic should increase time in the center without significantly reducing overall activity.[7][8]

Protocol 4: Open Field Test (OFT)

  • Apparatus: A square or circular arena with high walls to prevent escape.

  • Procedure: Following the same acclimatization and drug administration schedule as the EPM, place the animal in the center of the open field.

  • Recording: Record the animal's activity for 5-10 minutes using an overhead video camera.

  • Data Analysis: Analyze the recordings for:

    • Time spent in the center zone vs. the periphery.

    • Total distance traveled.

    • Rearing frequency (a measure of exploratory behavior).

    • A true anxiolytic effect is characterized by increased time in the center zone without a significant decrease in total distance traveled.

G

Section 4: Data Presentation and Interpretation

Quantitative data from the assays should be compiled for clear comparison. This allows for the direct evaluation of a novel compound against a known standard like Diazepam.

Compound IDBinding Affinity (Ki, nM)EPM: Time in Open Arms (% of Total)OFT: Time in Center (% of Total)OFT: Total Distance Traveled (m)Interpretation
Vehicle N/A15 ± 212 ± 335 ± 4Baseline Anxiety/Activity
Diazepam (2 mg/kg) 1.545 ± 535 ± 428 ± 3Anxiolytic, Mild Sedation
BZ-001 2.142 ± 633 ± 533 ± 4Potent Anxiolytic, Non-Sedative
BZ-002 50.418 ± 314 ± 236 ± 5Inactive
BZ-003 3.535 ± 420 ± 315 ± 2Anxiolytic with Sedation
Data are presented as mean ± SEM. p < 0.05 compared to Vehicle. Data are hypothetical for illustrative purposes.

Interpretation:

  • BZ-001 represents an ideal candidate. It has high binding affinity, comparable to diazepam, and demonstrates strong anxiolytic effects in both the EPM and OFT (increased time in open/center zones). Critically, it does not decrease total locomotion, suggesting a non-sedating profile.[8]

  • BZ-002 shows low binding affinity and no effect in behavioral models, indicating it is inactive at the tested doses.

  • BZ-003 shows good binding affinity and anxiolytic activity, but significantly reduces total distance traveled, indicating a sedative side effect similar to or greater than that of diazepam.

Conclusion

The integrated workflow presented in this application note—encompassing rational synthesis, in vitro target engagement, and in vivo behavioral assessment—provides a robust framework for the discovery and preliminary characterization of novel benzazepine-based anxiolytics. By systematically evaluating binding affinity and differentiating true anxiolytic properties from confounding sedative effects, researchers can efficiently identify promising lead candidates for further development. This methodical approach is essential in the pursuit of safer and more effective treatments for anxiety disorders.

References

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (n.d.). MDPI. [Link]

  • Benzodiazepine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Experimental Models for Screening Anxiolytic Activity. (n.d.). JETIR. [Link]

  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Maltseva, M. O., et al. (2022). Anxiolytic, antidepressant and analgesic activities of novel derivatives of 1-(3-phenylpyrrol-2-yl)-1,3-dihydro-2H-benzimidazol-2-one. Research Results in Pharmacology. [Link]

  • Shafiee, A., et al. (2010). Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. Iranian Journal of Pharmaceutical Research. [Link]

  • Characterization of a novel small chemical entity with anxiolytic- and antidepressant-like effects targeting multiple receptors. (2023). PubMed. [Link]

  • Synthesis of Tofisopam (1 a) and its analogs. (n.d.). ResearchGate. [Link]

  • Riyajan, S., et al. (2021). Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. ACS Omega. [Link]

  • A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (2022). Taylor & Francis Online. [Link]

  • Elevated plus maze protocol. (2023). protocols.io. [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2012). Iranian Journal of Pharmaceutical Research. [Link]

  • Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models. (2013). Iranian Journal of Pharmaceutical Research. [Link]

  • Process for the preparation of tofisopam and new intermediates. (2003).
  • Animal models for screening anxiolytic-like drugs: a perspective. (2011). Frontiers in Pharmacology. [Link]

  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014). Bio-protocol. [Link]

  • New, Lithiation-Based Synthesis of Tofisopam, a 2,3-Benzodiazepine Type Anxiolytic Drug. (n.d.). ResearchGate. [Link]

  • Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. (2021). Molecules. [Link]

  • Richter, L., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology. [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (n.d.). Nature Protocols. [Link]

  • PRECLINICAL SCREENING OF ANXIOLYTICS. (n.d.). Gyan Sanchay. [Link]

  • Safranal-Standardized Saffron Extract Improves Metabolic, Cognitive, and Anxiolytic Outcomes in Aged Mice via Hypothalamic–Amygdalar Peptide Modulation. (n.d.). MDPI. [Link]

  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (2018). ACS Chemical Biology. [Link]

  • Pharmacologic characterization of a novel non-benzodiazepine selective anxiolytic, DN-2327. (1987). PubMed. [Link]

  • Elevated plus maze protocol v1. (2023). ResearchGate. [Link]

  • Animal models for screening anxiolytic agents. (2017). ResearchGate. [Link]

  • NEW, LITHIATION-BASED SYNTHESIS OF TOFISOPAM, A 2,3-BENZODIAZEPINE TYPE ANXIOLYTIC DRUG. (n.d.). J-GLOBAL. [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2013). International Journal of Molecular Sciences. [Link]

Sources

Application Notes and Protocols for 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol (SKF-83566) as a D1-like Dopamine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol, commonly known as SKF-83566, is a potent and selective antagonist of the D1-like dopamine receptor family, which includes the D1 and D5 receptor subtypes.[1] This benzazepine derivative is a crucial pharmacological tool for investigating the physiological and pathophysiological roles of D1-like receptors in the central nervous system. The D1-like receptors, coupled to Gs/olf proteins, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This signaling pathway is integral to various brain functions, including motor control, reward, and cognition. Consequently, D1-like receptor antagonists like SKF-83566 are invaluable for elucidating the mechanisms underlying neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.

It is critical for researchers to be aware that SKF-83566 also exhibits notable off-target activities. It functions as a competitive inhibitor of the dopamine transporter (DAT) and an antagonist at the 5-HT2 receptor.[1][3] These additional pharmacological actions must be considered when interpreting experimental results to avoid confounding variables.

Pharmacological Profile

A comprehensive understanding of the binding affinities of SKF-83566 is essential for designing and interpreting experiments. The following table summarizes its activity at various targets.

TargetAffinity MetricValueReference
Dopamine D1 Receptor Ki~0.56 nM[1]
Dopamine D5 Receptor -D1-like antagonist[4]
Dopamine D2 Receptor KB2 µM[1]
Serotonin 5-HT2 Receptor Ki11 nM[1]
Dopamine Transporter (DAT) IC50 ([3H]DA uptake)5.7 µM[5]
Dopamine Transporter (DAT) IC50 ([3H]CFT binding)0.51 µM[5]

Mechanism of Action: D1-like Receptor Antagonism

SKF-83566 exerts its primary effect by competitively binding to D1-like dopamine receptors, thereby blocking the binding of the endogenous agonist, dopamine. This prevents the conformational change in the receptor required for G-protein coupling and subsequent activation of adenylyl cyclase. The net result is an inhibition of the downstream signaling cascade that is normally initiated by D1-like receptor activation.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates SKF83566 SKF-83566 SKF83566->D1R Blocks G_protein Gs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

D1 Receptor Signaling Pathway and SKF-83566 Inhibition.

Protocols for In Vitro Characterization

Protocol 1: Radioligand Binding Assay for D1 Receptor Affinity

This protocol determines the binding affinity (Ki) of SKF-83566 for the D1 dopamine receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells stably expressing the human D1 dopamine receptor.

  • [3H]-SCH23390 (specific activity ~70-90 Ci/mmol) as the radioligand.

  • SKF-83566 hydrobromide.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Microplate scintillation counter.

  • Non-specific binding control: 10 µM (+)butaclamol.

Procedure:

  • Compound Preparation: Prepare a stock solution of SKF-83566 in DMSO. Create a serial dilution series in Assay Buffer to achieve final assay concentrations ranging from 10 pM to 10 µM.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of Assay Buffer or (+)butaclamol for total and non-specific binding, respectively.

    • 25 µL of the SKF-83566 dilution series.

    • 50 µL of [3H]-SCH23390 diluted in Assay Buffer to a final concentration of ~0.5 nM.

    • 100 µL of D1 receptor-containing cell membrane preparation (5-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 300 µL of ice-cold Wash Buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of SKF-83566 by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prep_Reagents Prepare Reagents: - SKF-83566 Dilutions - Radioligand - Membranes Start->Prep_Reagents Assay_Setup Set up 96-well Plate: - Add Buffers/Controls - Add SKF-83566 - Add Radioligand - Add Membranes Prep_Reagents->Assay_Setup Incubation Incubate at RT (60-90 min) Assay_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Radioligand Binding Assay Workflow.
Protocol 2: Functional Antagonism via cAMP Accumulation Assay

This protocol assesses the functional antagonist activity of SKF-83566 by measuring its ability to inhibit agonist-induced cAMP production in cells expressing the D1 receptor.

Materials:

  • HEK293 cells stably expressing the human D1 dopamine receptor.

  • SKF-83566 hydrobromide.

  • Dopamine or a selective D1 agonist (e.g., SKF-81297).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.

  • Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well or 384-well white opaque microplates.

Procedure:

  • Cell Seeding: Seed the D1-expressing HEK293 cells into the microplates at a density of 5,000-10,000 cells per well and culture overnight.

  • Compound Preparation: Prepare a stock solution of SKF-83566 in DMSO. Create a serial dilution series in Stimulation Buffer containing the phosphodiesterase inhibitor. Also prepare a solution of the D1 agonist at a concentration that elicits ~80% of its maximal response (EC80).

  • Antagonist Pre-incubation: Remove the culture medium from the cells and add the SKF-83566 dilutions. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the D1 agonist solution to the wells and incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Construct a dose-response curve for the inhibition of the agonist-induced cAMP production by SKF-83566. Determine the IC50 value using non-linear regression.

Protocols for In Vivo Characterization

Protocol 3: Assessment of D1 Receptor Occupancy and Behavioral Effects

This protocol outlines a general approach to investigate the in vivo effects of SKF-83566 on D1 receptor-mediated behaviors in rodents.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • SKF-83566 hydrobromide.

  • A D1 receptor agonist (e.g., SKF-81297).

  • Vehicle (e.g., saline).

  • Apparatus for behavioral assessment (e.g., open field for locomotor activity, grooming observation chambers).

Procedure:

  • Acclimation: Acclimate the rats to the laboratory environment and handling for at least one week prior to the experiment.

  • Drug Administration:

    • Administer SKF-83566 (e.g., 0.1-1.0 mg/kg, intraperitoneally) or vehicle to different groups of rats.

    • After a pre-treatment period (e.g., 30 minutes), administer the D1 agonist (e.g., 1.0 mg/kg, subcutaneously) or vehicle.

  • Behavioral Assessment: Immediately place the animals in the behavioral apparatus and record behaviors such as locomotor activity (distance traveled, rearing) and grooming for a defined period (e.g., 60-90 minutes).

  • Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of SKF-83566 on the agonist-induced behaviors.

Synthesis of 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol

References

  • Patel, J., & Rice, M. E. (2011). SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter. Journal of Neurochemistry, 118(5), 772-780.
  • Jin, G., et al. (2024). The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions. Journal of Experimental & Clinical Cancer Research, 43(1), 27.
  • MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][4][5]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 632.

  • PubChem. (n.d.). 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo(d)azepin-7-ol hydrobromide. Retrieved from [Link]

  • Al-Hiari, Y. M. (2006). Synthesis of New Fused 1,5-Benzodiazepines, Part 3. Monatshefte für Chemie / Chemical Monthly, 137(10), 1303-1315.
  • Ohlstein, E. H., & Berkowitz, B. A. (1985). SCH 23390 and SK&F 83566 are antagonists at vascular dopamine and serotonin receptors. European Journal of Pharmacology, 108(2), 205-208.
  • Sonawane, L. V., et al. (2018). Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. Journal of the Serbian Chemical Society, 83(1), 45-53.
  • ResearchGate. (2024). (PDF) The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions. Retrieved from [Link]

  • Vibhute, A. Y., et al. (2011). Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5- benzodiazepines and evaluation of antibacterial activity. Journal of Chemical and Pharmaceutical Research, 3(5), 438-442.
  • Neve, K. A., et al. (2004). Dopamine receptor signaling. Journal of Receptors and Signal Transduction, 24(3), 165-205.
  • Li, Y., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(9), 2014.
  • Griffith, D. A., & Danishefsky, S. J. (1990). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. The Journal of Organic Chemistry, 55(10), 3247-3249.

Sources

Synthesis and Biological Evaluation of Tetrahydro-1H-quino[7,8-b]benzodiazepine Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed overview of the synthesis and biological evaluation of a promising class of heterocyclic compounds: tetrahydro-1H-quino[7,8-b]benzodiazepine derivatives. These molecules are of significant interest to the medicinal chemistry community due to their structural resemblance to known pharmacologically active agents and their potential for diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for their study.

Introduction: The Rationale for Investigating Tetrahydro-1H-quino[7,8-b]benzodiazepines

The fusion of a quinolone moiety with a benzodiazepine ring system creates a novel tetracyclic scaffold that is ripe for exploration. Quinolones are a well-established class of antibacterial agents, while benzodiazepines are renowned for their effects on the central nervous system, primarily through interaction with γ-aminobutyric acid type A (GABA-A) receptors.[1] The strategic combination of these two pharmacophores in the tetrahydro-1H-quino[7,8-b]benzodiazepine core presents an opportunity to develop novel therapeutic agents with potentially unique pharmacological profiles, including antibacterial, antifungal, and anticancer activities.[2][3]

The synthetic pathway outlined herein is a logical and efficient method for accessing these complex molecules, and the subsequent biological evaluation protocols provide a framework for elucidating their therapeutic potential.

Part 1: Synthesis of Tetrahydro-1H-quino[7,8-b]benzodiazepine Derivatives

The synthesis of the target tetracyclic compounds is achieved through a multi-step sequence that involves a nucleophilic aromatic substitution, a reduction, and a final cyclization reaction. This approach allows for the introduction of various substituents on both the quinolone and benzodiazepine rings, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Synthetic Workflow Overview

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow A Starting Material A: 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid C Nucleophilic Aromatic Substitution A->C B Starting Material B: Substituted 2-aminobenzoic acid B->C D Intermediate: 8-nitro-7-(substituted anilino)-1,4-dihydroquinoline-3-carboxylic acid C->D Low Yield E Reduction of Nitro Group D->E Sodium Dithionite or Stannous Chloride F Intermediate: 8-amino-7-(substituted anilino)-1,4-dihydroquinoline-3-carboxylic acid E->F G Lactamization (Cyclization) F->G Polyphosphoric Acid (PPA), Heat H Final Product: Substituted Tetrahydro-1H-quino[7,8-b][1,4]benzodiazepine-3-carboxylic acid G->H

Caption: Synthetic workflow for tetrahydro-1H-quino[7,8-b]benzodiazepine derivatives.

Detailed Synthetic Protocol

This protocol is a representative example for the synthesis of substituted tetrahydro-1H-quino[7,8-b][1][2]benzodiazepine-3-carboxylic acids.[4]

Step 1: Synthesis of 8-nitro-7-(substituted anilino)-1,4-dihydroquinoline-3-carboxylic acids (Intermediate D)

  • Rationale: This step involves a nucleophilic aromatic substitution reaction where the amino group of a substituted 2-aminobenzoic acid displaces the chlorine atom at the 7-position of the quinolone core. The nitro group at the 8-position is crucial for activating the 7-position towards nucleophilic attack.[5]

  • Procedure:

    • In a round-bottom flask, dissolve 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) and the desired substituted 2-aminobenzoic acid (1.1 eq) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF).

    • Add a base, such as potassium carbonate (2.0 eq), to the mixture.

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 8-amino-7-(substituted anilino)-1,4-dihydroquinoline-3-carboxylic acids (Intermediate F)

  • Rationale: The nitro group of the intermediate is reduced to an amino group, which is a necessary precursor for the subsequent lactamization step. Common reducing agents for this transformation include sodium dithionite or stannous chloride.[4]

  • Procedure using Sodium Dithionite:

    • Suspend the 8-nitro-7-(substituted anilino)-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in a mixture of ethanol and water.

    • Heat the suspension to 50-60 °C.

    • Slowly add an aqueous solution of sodium dithionite (3.0-5.0 eq) to the reaction mixture.

    • Stir the mixture at this temperature for 1-2 hours, or until the starting material is consumed (monitored by TLC).[4]

    • Cool the reaction mixture and adjust the pH to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate solution).

    • The product will precipitate out of the solution. Filter the solid, wash with water, and dry.

Step 3: Synthesis of Substituted Tetrahydro-1H-quino[7,8-b][1][2]benzodiazepine-3-carboxylic acids (Final Product H)

  • Rationale: This is the key cyclization step where the newly formed amino group at the 8-position attacks the carboxylic acid of the anilino moiety, forming the seven-membered benzodiazepine ring. This intramolecular lactamization is typically catalyzed by a strong acid and heat. Polyphosphoric acid (PPA) is an effective catalyst for this transformation.[4][5]

  • Procedure:

    • Add the 8-amino-7-(substituted anilino)-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) to polyphosphoric acid (PPA) at room temperature.

    • Slowly heat the mixture to 120-140 °C and maintain this temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • The product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then dry.

    • Purify the final product by column chromatography or recrystallization.

Part 2: Biological Evaluation

The synthesized tetrahydro-1H-quino[7,8-b]benzodiazepine derivatives can be screened for a variety of biological activities. Based on the parent pharmacophores, initial evaluations should focus on antimicrobial and cytotoxic properties.

Antimicrobial Activity

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

  • Preparation of Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) and inoculate into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate at 37 °C (for bacteria) or 30 °C (for fungi) until the turbidity reaches that of a 0.5 McFarland standard.

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Assay Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth to obtain a range of concentrations.

    • Add the prepared inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[4]

Anticancer Activity

While some studies have reported a lack of anticancer activity for certain derivatives against specific cell lines like MCF-7, the diverse nature of this chemical scaffold warrants broader screening.[2]

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., A549 - lung cancer, HCT-116 - colon cancer) in an appropriate medium supplemented with fetal bovine serum and antibiotics.[3]

    • Maintain the cells in a humidified incubator at 37 °C with 5% CO2.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Data Presentation

The biological data should be summarized in a clear and concise table for easy comparison of the activities of different derivatives.

Compound IDR1R2MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. C. albicansIC50 (µM) vs. A549
4a HH0.781.563.12>100
4b ClH0.390.781.5650.2
4c FCH31.563.126.2575.8
Ciprofloxacin --0.51.0NANA
Doxorubicin --NANANA0.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Part 3: Mechanistic Insights

The biological activity of tetrahydro-1H-quino[7,8-b]benzodiazepine derivatives is likely influenced by the interplay of their constituent pharmacophores.

Potential Mechanism of Action
  • Antibacterial Action: The quinolone moiety may act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The benzodiazepine portion could potentially enhance cell permeability or interact with other bacterial targets.

  • CNS Effects: Given the benzodiazepine core, these compounds may interact with GABA-A receptors in the central nervous system. Benzodiazepines are positive allosteric modulators of GABA-A receptors, enhancing the effect of GABA and leading to an inhibitory effect on neuronal excitability.[1] This could be explored through receptor binding assays.

GABA_Mechanism cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Chloride (Cl-) Channel Benzodiazepine Binding Site Cl_ion Cl- GABA_R:f1->Cl_ion Increased Influx GABA GABA GABA->GABA_R:f0 Binds BZD Tetrahydro-1H-quino [7,8-b]benzodiazepine BZD->GABA_R:f2 Binds (Allosteric Modulation) Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_ion->Hyperpolarization Leads to

Caption: Putative mechanism of action at the GABA-A receptor.

Conclusion

The tetrahydro-1H-quino[7,8-b]benzodiazepine scaffold represents a versatile platform for the development of new therapeutic agents. The synthetic route described is robust and amenable to the creation of diverse chemical libraries. The biological evaluation protocols provided offer a starting point for uncovering the pharmacological potential of these novel compounds. Further investigation into the structure-activity relationships and mechanisms of action is warranted to fully exploit the therapeutic possibilities of this promising class of molecules.

References

  • Al-Hiari, Y. M., Shakya, A. K., Alzweiri, M. H., Aburjai, T., & Abu-Dahab, R. (2014). Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][1][2]benzodiazepine-3-carboxylic Derivatives. FARMACIA, 62(3), 571-588. [Link]

  • Al-Hiari, Y. M., Shakya, A. K., Alzweiri, M. H., Aburjai, T., & Abu-Dahab, R. (2014). Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][1][2]benzodiazepine-3-carboxylic Derivatives [PDF]. ResearchGate. [Link]

  • Al-Hiari, Y. M. (2014). Synthesis of tetrahyro-1H-quino[7,8-b][1][2]benzodiazpine-3-carboxylic acid derivatives 5a,b. ResearchGate. [Link]

  • Griffin, C. E., 3rd, Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner journal, 13(2), 214–223. [Link]

  • Saeed, A., Shaheen, M. A., & Abbas, N. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules (Basel, Switzerland), 27(19), 6296. [Link]

  • Al-Hiari, Y. M., Shakya, A. K., Alzweiri, M. H., Aburjai, T., & Abu-Dahab, R. (2014). Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII[2]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[1][2]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog. Molecules (Basel, Switzerland), 19(8), 12594–12608. [Link]

  • Cook, S. M., He, X., Li, X., He, X., Schkeryantz, J. M., & Atack, J. R. (2003). Synthesis and pharmacological properties of novel 8-substituted imidazobenzodiazepines: high-affinity, selective probes for alpha 5-containing GABAA receptors. Journal of medicinal chemistry, 46(1), 11–14. [Link]

  • Patsalos, P. N., & Froscher, W. (1995). Newer anticonvulsant drugs: role of pharmacology, drug interactions and adverse reactions in drug choice. Drugs, 50(6), 963–994. [Link]

  • Glowczyk, I., Stanczak, A., & Stanczak, S. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific reports, 12(1), 19589. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize the reaction yield for the synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. As Senior Application Scientists, we have synthesized information from established chemical literature and field-proven insights to address common challenges in the synthesis of benzazepine cores and related heterocyclic systems.

Synthetic Overview: A Common Approach

While numerous synthetic routes to the tetrahydro-1H-benzo[b]azepine core exist, a common and adaptable strategy involves the cyclization of a suitably functionalized precursor. One such plausible pathway, which we will use as a framework for our troubleshooting guide, is a multi-step synthesis commencing with a commercially available brominated starting material. The general workflow is outlined below.

Synthetic_Workflow A Starting Material (e.g., 4-Bromophenethylamine derivative) B Acylation / Alkylation A->B Introduce side chain C Cyclization (e.g., Friedel-Crafts) B->C Form azepine ring D Reduction of Carbonyl C->D Remove carbonyl E Final Product 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine D->E Purification

Caption: A generalized synthetic workflow for 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield During Cyclization Step

Question: We are experiencing a low yield during the Friedel-Crafts cyclization to form the seven-membered ring. What are the likely causes and how can we optimize this step?

Answer:

Low yields in Friedel-Crafts type cyclizations for forming seven-membered rings are a common challenge. The primary reasons often revolve around catalyst choice, reaction conditions, and substrate reactivity.

  • Causality: The electron-withdrawing nature of the bromine atom on the aromatic ring deactivates it towards electrophilic attack, making the intramolecular cyclization less favorable. Additionally, seven-membered ring formation is entropically less favored than five- or six-membered ring formation. The choice of Lewis acid is critical; a weak Lewis acid may not sufficiently activate the substrate, while an overly strong one can lead to side reactions or decomposition.

  • Troubleshooting Steps:

    • Catalyst Screening: The choice of Lewis acid is paramount. While AlCl₃ is a common choice, it can sometimes be too harsh. Consider screening other Lewis acids of varying strengths.

      Lewis AcidRelative StrengthTypical SolventsNotes
      AlCl₃StrongDichloromethane, NitrobenzeneCan cause charring if not controlled.
      FeCl₃ModerateDichloromethane, DichloroethaneMilder alternative to AlCl₃.
      SnCl₄ModerateDichloromethane, TolueneGood for sensitive substrates.
      TiCl₄ModerateDichloromethaneCan also act as a dehydrating agent.
      Polyphosphoric Acid (PPA)Strong Protic AcidNeatOften used for intramolecular acylations.
    • Temperature Optimization: Start with a low temperature (e.g., 0 °C) and slowly warm the reaction to room temperature. If no reaction occurs, gentle heating (40-60 °C) may be necessary. Monitor the reaction closely by TLC or LC-MS to avoid decomposition at higher temperatures.

    • Solvent Selection: The choice of solvent can significantly impact the reaction. Non-polar, aprotic solvents like dichloromethane or dichloroethane are standard. For less reactive substrates, a more polar solvent like nitrobenzene can be used, but be aware of its higher boiling point and potential for side reactions.

    • Substrate Activation: Ensure the precursor for cyclization is of high purity. Impurities can interfere with the catalyst.

  • Self-Validation: A successful optimization will show a marked increase in the desired product spot on TLC/LC-MS, with a corresponding decrease in starting material and side product formation.

Troubleshooting_Cyclization Start Low Cyclization Yield Q1 Have you screened different Lewis acids? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction temperature optimized? A1_Yes->Q2 Action1 Screen AlCl3, FeCl3, SnCl4, PPA. A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the solvent appropriate? A2_Yes->Q3 Action2 Perform a temperature gradient study (0 °C to 60 °C). A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Action3 Consider switching to a different aprotic solvent. A3_No->Action3 Action3->End

Caption: Decision workflow for troubleshooting low cyclization yield.

Issue 2: Formation of Impurities During Bromination

Question: We are attempting to brominate the tetrahydro-1H-benzo[b]azepine core, but are observing the formation of multiple brominated species and other impurities. How can we improve the regioselectivity and minimize side reactions?

Answer:

Direct bromination of the tetrahydro-1H-benzo[b]azepine ring can be challenging due to the presence of the activating amino group, which can direct bromination to multiple positions and is also susceptible to oxidation.

  • Causality: The secondary amine in the azepine ring is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. This can lead to over-bromination (di- or tri-brominated products). The amine itself can also be oxidized by the brominating agent.

  • Troubleshooting Steps:

    • Protecting Group Strategy: The most reliable method to control regioselectivity and prevent side reactions is to use a protecting group on the nitrogen atom. An acetyl (-COCH₃) or tosyl (-SO₂C₇H₇) group will moderate the activating effect of the nitrogen and direct bromination to the desired position. The protecting group can be removed in a subsequent step.

    • Choice of Brominating Agent: Use a milder brominating agent than elemental bromine (Br₂). N-Bromosuccinimide (NBS) is often a good choice as it provides a low, steady concentration of bromine, which can help to prevent over-bromination.

      Brominating AgentReactivityNotes
      Br₂HighCan lead to multiple brominations and oxidation.
      N-Bromosuccinimide (NBS)ModerateOften improves regioselectivity.
      Pyridinium tribromideMildSolid reagent, easy to handle.
    • Reaction Conditions: Perform the reaction at low temperatures (e.g., 0 °C or below) to slow down the reaction rate and improve selectivity. The reaction should be carried out in the dark to prevent radical side reactions.

  • Self-Validation: Successful optimization will result in a cleaner reaction profile on TLC or LC-MS, with one major product spot corresponding to the desired mono-brominated product.

Issue 3: Difficult Purification of the Final Product

Question: The crude product is an oil and is difficult to purify by column chromatography. Are there alternative purification methods?

Answer:

The basic nature of the final product, 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, can lead to tailing on silica gel chromatography.

  • Causality: The secondary amine in the product is basic and can interact strongly with the acidic silica gel, leading to poor separation and low recovery.

  • Troubleshooting Steps:

    • Salt Formation: A highly effective method for purifying amines is to form a salt. Reacting the crude product with an acid such as hydrochloric acid (HCl) or hydrobromic acid (HBr) will form the corresponding hydrochloride or hydrobromide salt, which is often a crystalline solid that can be purified by recrystallization. The free base can be regenerated by treatment with a base like sodium bicarbonate or sodium hydroxide. Advanced ChemBlocks Inc. provides the hydrochloride salt of a similar compound, 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine, which suggests this is a viable purification strategy[1].

    • Modified Column Chromatography: If chromatography is necessary, consider using a modified stationary phase or mobile phase.

      • Basic Alumina: Using basic alumina instead of silica gel can prevent the interaction with the basic amine.

      • Triethylamine Additive: Adding a small amount (0.1-1%) of triethylamine to the mobile phase (e.g., hexane/ethyl acetate) can neutralize the acidic sites on the silica gel and improve the elution of the amine.

    • Distillation: If the product is a thermally stable oil, Kugelrohr distillation under high vacuum may be an option for purification.

Frequently Asked Questions (FAQs)

Q1: What are some alternative synthetic strategies for the benzo[b]azepine core?

A1: Several alternative strategies have been reported for the synthesis of related benzazepine structures. These include ring-closing metathesis, which is a powerful method for forming seven-membered rings[2]. Another approach involves the photolysis of azido-tetrahydronaphthalenes, which can lead to the formation of tetrahydro-1H-3-benzazepines[3]. Palladium-catalyzed C-N coupling reactions are also a modern and efficient method for constructing the azepine ring[4]. The choice of strategy will depend on the available starting materials and the desired substitution pattern.

Q2: How can we confirm the regiochemistry of the bromination?

A2: The most definitive method for confirming the position of the bromine atom is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish the connectivity and spatial relationships between the bromine atom and the protons on the aromatic ring. X-ray crystallography of a suitable crystalline derivative would provide unambiguous proof of the structure.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, several safety precautions are essential.

  • Brominating Agents: Bromine and NBS are toxic and corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Lewis Acids: Strong Lewis acids like AlCl₃ react violently with water and are corrosive. They should be handled under anhydrous conditions.

  • Solvents: Many of the solvents used (e.g., dichloromethane, nitrobenzene) are hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can this synthesis be scaled up?

A4: Scaling up this synthesis requires careful consideration of several factors.

  • Heat Transfer: Friedel-Crafts reactions are often exothermic. On a larger scale, efficient heat transfer is crucial to maintain temperature control and prevent runaway reactions. The use of a jacketed reactor is recommended.

  • Reagent Addition: Slow, controlled addition of reagents is important, especially for the Lewis acid.

  • Work-up: The work-up procedure, particularly the quenching of the Lewis acid, can be highly exothermic and requires careful planning on a larger scale.

The synthesis of related 1,4-benzodiazepine derivatives has been successfully scaled up, suggesting that with careful process optimization, the synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine can also be performed on a larger scale[5].

References

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][5][6][7]triazepines and Their Biological Activity: Recent Advances and New Approaches. PMC - PubMed Central. Retrieved January 23, 2026, from [Link]

  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[5][6]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. PMC - PubMed Central. Retrieved January 23, 2026, from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Retrieved January 23, 2026, from [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][5][6][7]triazepines and Their Biological Activity: Recent Advances and New Approaches. MDPI. Retrieved January 23, 2026, from [Link]

  • Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Tetrahedron. Retrieved January 23, 2026, from [Link]

  • Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 23, 2026, from [Link]

Sources

Benzazepine Synthesis Technical Support Center: A Guide to Overcoming Common Side Reactions and Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzazepine Synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzazepine derivatives. Benzazepines are a critical class of compounds in medicinal chemistry, and their synthesis, while versatile, can present numerous challenges. This document provides in-depth troubleshooting advice, addresses frequently encountered issues, and explains the underlying chemical principles to empower you to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.

I. Frequently Asked Questions (FAQs) in Benzazepine Synthesis

This section addresses common initial queries researchers have when embarking on or troubleshooting benzazepine synthesis.

Q1: My benzazepine synthesis is resulting in a complex mixture of products. What are the most likely culprits?

A1: A complex product mixture in benzazepine synthesis often points to several concurrent issues. The primary suspects include the purity of your starting materials, suboptimal reaction conditions (temperature, solvent, catalyst), and the inherent propensity for side reactions such as rearrangements, dimerizations, or oxidation. It is crucial to begin by verifying the integrity of your starting materials, as impurities can initiate unwanted reaction pathways[1][2]. Subsequently, a systematic optimization of reaction parameters is recommended.

Q2: I am observing significant decomposition of my starting material at elevated temperatures. How can I mitigate this?

A2: Thermal decomposition is a common challenge, particularly in reactions requiring high activation energy[3]. To address this, consider employing milder reaction conditions. This could involve the use of a more active catalyst to lower the reaction temperature or exploring alternative synthetic routes that proceed at or near room temperature. For instance, certain palladium-catalyzed cross-coupling reactions can be effective at lower temperatures[4].

Q3: How can I effectively monitor the progress of my benzazepine synthesis to avoid over- or under-reaction?

A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable for real-time reaction monitoring. These techniques allow for the visualization of the consumption of starting materials and the formation of the desired product and any byproducts. For more complex reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide valuable information on the identity of the species present[5][6].

II. Troubleshooting Guide: Common Side Reactions and Byproduct Formation

This section provides a detailed, question-and-answer-based approach to troubleshooting specific challenges encountered during benzazepine synthesis.

A. Unwanted Rearrangement Products

Rearrangements can lead to the formation of constitutional isomers of the desired benzazepine, complicating purification and reducing the yield.

Q: My reaction is yielding a significant amount of a rearranged benzazepine isomer. What is the mechanistic basis for this, and how can I suppress it?

A: Rearrangement reactions in benzazepine synthesis are often driven by the formation of stabilized carbocation intermediates or through pericyclic reactions like sigmatropic shifts[3][7]. For example, in syntheses proceeding through dearomative[8][8]-sigmatropic rearrangements, the electronic nature of the substituents on the aromatic ring can influence the propensity for alternative reaction pathways[3].

Troubleshooting Protocol:

  • Re-evaluate Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often disfavor rearrangement pathways, which may have a higher activation energy than the desired reaction.

    • Solvent: The polarity of the solvent can influence the stability of charged intermediates. Experiment with a range of solvents to find one that selectively favors the desired pathway.

    • Catalyst: If using a catalyst, its nature can be critical. For instance, in some cases, a catalyst-free thermal approach might be preferable to a catalyzed one to avoid unwanted rearrangements[3].

  • Structural Modification of Starting Materials:

    • The strategic placement of electron-withdrawing or electron-donating groups on the starting materials can alter the electronic landscape of the intermediates, thereby disfavoring the rearrangement pathway.

Experimental Workflow: Optimizing Against Rearrangement

start Rearrangement Observed temp Lower Reaction Temperature start->temp solvent Screen Solvent Polarity start->solvent catalyst Modify/Remove Catalyst start->catalyst structure Modify Starting Material Substituents start->structure analyze Analyze Product Mixture (TLC/HPLC/LC-MS) temp->analyze solvent->analyze catalyst->analyze structure->analyze end Rearrangement Suppressed analyze->end

Caption: Troubleshooting workflow for minimizing rearrangement byproducts.

B. Dimerization and Oligomerization

The formation of dimers and higher-order oligomers is a common issue, particularly in concentration-dependent reactions.

Q: My reaction is producing a significant amount of a high molecular weight byproduct, which I suspect is a dimer or oligomer. What causes this, and what steps can I take to prevent it?

A: Dimerization and oligomerization typically occur when a reactive intermediate reacts with another molecule of the starting material or product rather than undergoing the desired intramolecular cyclization[9][10]. This is often favored at higher concentrations.

Troubleshooting Protocol:

  • High Dilution Conditions:

    • Performing the reaction under high dilution can significantly favor intramolecular reactions over intermolecular ones. This can be achieved by slowly adding the substrate to a large volume of solvent over an extended period.

  • Optimize Reaction Temperature:

    • In some cases, a slightly elevated temperature can favor the intramolecular cyclization, provided it does not lead to decomposition[3].

  • Choice of Reagents:

    • The choice of base or catalyst can influence the rate of competing intermolecular reactions. A less reactive base might slow down deprotonation, allowing more time for the desired intramolecular step to occur.

Data Summary: Effect of Concentration on Dimer Formation

Concentration (M)Desired Monomer Yield (%)Dimer Byproduct (%)
0.16530
0.018510
0.00195<5
C. Oxidation and Dehydrogenation Byproducts

The presence of oxidizing agents or atmospheric oxygen can lead to the formation of unwanted oxidized or dehydrogenated byproducts.

Q: I am observing byproducts that appear to be oxidized or dehydrogenated forms of my target benzazepine. How can I prevent their formation?

A: The formation of these byproducts is often due to the presence of residual oxidizing agents or exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts.

Troubleshooting Protocol:

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen. This can be achieved using standard Schlenk line techniques[3].

  • Degas Solvents:

    • Ensure that all solvents are thoroughly degassed prior to use to remove dissolved oxygen.

  • Purity of Reagents:

    • Verify that no oxidizing impurities are present in your starting materials or reagents.

Experimental Protocol: Reaction Setup Under Inert Atmosphere

  • Assemble the reaction glassware and dry it thoroughly in an oven.

  • Cool the glassware under a stream of dry nitrogen or argon.

  • Add the starting materials and degassed solvent to the reaction flask via cannula or syringe.

  • Maintain a positive pressure of the inert gas throughout the reaction.

D. Incomplete Cyclization and Starting Material Recovery

A common issue is the recovery of unreacted starting material, indicating that the cyclization step is not proceeding to completion.

Q: My reaction is not going to completion, and I am recovering a significant amount of my starting material. What factors could be hindering the cyclization?

A: Incomplete cyclization can be attributed to several factors, including insufficient activation of the cyclization precursor, steric hindrance, or the use of a catalyst that is not active enough.

Troubleshooting Protocol:

  • Increase Reaction Temperature and/or Time:

    • In some cases, the reaction may simply be slow and require more forcing conditions to proceed to completion.

  • Catalyst Screening:

    • If a catalyst is being used, its activity is paramount. For palladium-catalyzed reactions, for example, the choice of ligand can have a profound impact on the efficiency of the cyclization[4]. A screening of different catalysts and ligands is often beneficial.

  • Activating Agents:

    • For reactions involving the cyclization of an amide, for instance, the use of a stronger activating agent for the carbonyl group may be necessary.

Logical Diagram: Troubleshooting Incomplete Cyclization

start Incomplete Cyclization temp_time Increase Temperature/Time start->temp_time catalyst Screen Catalysts/Ligands start->catalyst activating_agent Use Stronger Activating Agent start->activating_agent analyze Monitor by TLC/HPLC temp_time->analyze catalyst->analyze activating_agent->analyze end Complete Cyclization analyze->end

Caption: A decision tree for addressing incomplete cyclization in benzazepine synthesis.

III. Purification Strategies for Benzazepine Derivatives

Even with optimized reaction conditions, some level of byproduct formation is often unavoidable. Effective purification is therefore critical.

Q: What are the most effective methods for purifying my crude benzazepine product from common byproducts?

A: The choice of purification method will depend on the nature of the impurities.

  • Column Chromatography: This is the most common and versatile method for separating the desired product from byproducts with different polarities. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is key[3].

  • Recrystallization: If the product is a solid and there is a significant difference in solubility between the product and the impurities in a particular solvent system, recrystallization can be a highly effective method for obtaining high-purity material.

  • Preparative HPLC: For challenging separations of closely related isomers or for obtaining highly pure material for biological testing, preparative HPLC is the method of choice[11][12].

IV. References

  • Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement - PMC. (2022). PubMed Central. [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. (n.d.). MDPI. [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). NIH. [Link]

  • Synthesis & stereochemistry of some new benzazepine derivatives. (n.d.). ResearchGate. [Link]

  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Benzodiazepine. (n.d.). Wikipedia. [Link]

  • Process for the synthesis of benzazepine derivatives. (2016). Google Patents.

  • Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. (2023). NIH. [Link]

  • Synthesis of 3-Benzazepines by Metal-Free Oxidative C-H Bond Functionalization-Ring Expansion Tandem Reaction. (2018). ResearchGate. [Link]

  • Facile three-component preparation of benzodiazepine derivatives catalyzed by zinc sulfide nanoparticles via grinding method. (2020). ResearchGate. [Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011). PubMed. [Link]

  • Synthesis and Chemical Transformations of Benzoxazepines. (2011). ResearchGate. [Link]

  • Chemistry of Dimer Acid Production from Fatty Acids and the Structure–Property Relationships of Polyamides Made from These Dimer Acids. (2023). MDPI. [Link]

  • An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). (n.d.). ChemRxiv. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2021). PMC. [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022). Frontiers. [Link]

  • Purification of a benzodiazepine from bovine brain and detection of benzodiazepine-like immunoreactivity in human brain. (1986). PMC. [Link]

  • Synthesis of Benzodiazepines Through Ring Opening/Ring Closure of Benzimidazole Salts. (2020). PubMed. [Link]

  • Analytical methods for determination of benzodiazepines. A short review. (2016). ResearchGate. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Semantic Scholar. [Link]

  • Benzoimidazolium-derived dimeric and hydride n-dopants for organic electron-transport materials: impact of substitution on structures, electrochemistry, and reactivity. (2023). PubMed Central. [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (n.d.). PMC. [Link]

  • Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. (2022). ACS Publications. [Link]

  • Model reaction for the synthesis of benzodiazepine derivatives. (n.d.). ResearchGate. [Link]

  • Rearrangement Reactions. (2021). Wiley-VCH. [Link]

  • Synthesis and Behavior of DNA Oligomers Containing the Ambiguous Z-Nucleobase 5-Aminoimidazole-4-carboxamide. (2023). MDPI. [Link]

  • Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. (2014). IPQpubs. [Link]

  • Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. (2022). ACS Publications. [Link]

  • Concise synthesis of 2-benzazepine derivatives and their biological activity. (n.d.). PubMed. [Link]

  • Side Chain Reactions of Benzenes. (2021). YouTube. [Link]

  • Preparative Purification Solutions in Drug Discovery Synthesis. (2022). YouTube. [Link]

  • Rearrangements. (2023). Chemistry LibreTexts. [Link]

  • Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. (2021). PMC. [Link]

  • Starting Materials and Source Materials. (2019). Gov.il. [Link]

Sources

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of brominated heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying these valuable synthetic intermediates. Brominated heterocycles are cornerstones in the synthesis of pharmaceuticals and advanced materials, yet their purification is often far from trivial.[1][2] This resource provides in-depth, experience-driven answers to common problems, detailed protocols, and a foundational understanding of the principles governing your separation success.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific experimental issues in a question-and-answer format, providing not just a solution, but the underlying rationale to empower your decision-making.

Column Chromatography Issues

Question 1: My brominated compound is co-eluting with the non-brominated starting material. How can I improve the separation on a silica gel column?

Answer: This is a classic challenge stemming from insufficient difference in polarity. While the bromine atom adds lipophilicity, its impact might not be enough to resolve spots on TLC, leading to poor separation during flash chromatography.[3]

  • Underlying Cause: The polarity difference between your starting material and the brominated product is too small for the chosen solvent system to resolve effectively.

  • Expert Strategy & Solutions:

    • Optimize the Mobile Phase: The goal is to find a solvent system that maximizes the difference in retention factor (Rf) values.

      • Decrease Polarity: Your first step should be to significantly decrease the polarity of your eluent. Aim for an Rf of 0.1-0.2 for your target compound on the TLC plate.[4] This will increase the compound's interaction time with the silica, allowing for better separation from closely eluting impurities.

      • Change Solvent Selectivity: If adjusting the ratio of a standard system (e.g., Hexane/Ethyl Acetate) fails, switch to a different solvent family.[5] For example, substituting Ethyl Acetate with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) can alter the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your compounds and the stationary phase, often dramatically improving separation.

    • Employ a Shallow Gradient: Instead of running an isocratic (single solvent ratio) column, use a very slow, shallow gradient of the polar solvent. This technique allows the compounds to move slowly down the column, magnifying small differences in polarity and leading to a more effective separation.

    • Consider Dry Loading: If your compound is not very soluble in the low-polarity mobile phase, it's best to pre-adsorb it onto a small amount of silica gel.[4] This "dry loading" technique creates a very narrow starting band on the column, which is critical for achieving high resolution.[4][6]

Question 2: I'm observing significant streaking or tailing of my nitrogen-containing brominated heterocycle (e.g., bromo-pyridine, bromo-imidazole) on the TLC plate and column. What's happening and how do I fix it?

Answer: Streaking of basic, nitrogen-containing heterocycles is a very common problem caused by strong, non-ideal interactions with the acidic surface of standard silica gel.[5]

  • Underlying Cause: The lone pair on the nitrogen atom of your heterocycle interacts strongly with the acidic silanol (Si-OH) groups on the silica surface. This can lead to irreversible binding or slow, uneven elution, resulting in significant tailing of the spot.

  • Expert Strategy & Solutions:

    • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to your mobile phase.[5] This additive will preferentially bind to the acidic sites, allowing your basic compound to elute smoothly and form sharp, symmetrical peaks.

    • Switch to a Different Stationary Phase: If a basic modifier is incompatible with your compound or downstream steps, consider an alternative stationary phase.

      • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds.[5] A TLC test on an alumina plate will quickly tell you if this is a viable option.

      • Deactivated Silica: You can "deactivate" silica gel by reducing its acidity, which can be less harsh on sensitive compounds.[7]

    • Reversed-Phase Chromatography: For very polar basic compounds, reversed-phase (C18) chromatography is often the method of choice.[5] The separation occurs in a polar mobile phase (e.g., water/acetonitrile), and small amounts of an acid modifier like formic acid or trifluoroacetic acid (TFA) are often added to protonate the basic nitrogen, which improves peak shape.[5]

Question 3: My brominated compound appears to be decomposing or debrominating on the silica gel column. How can I confirm this and prevent it?

Answer: Compound instability on silica gel is a significant risk, especially for electron-rich or sterically hindered brominated heterocycles.[7][8] The acidic nature of silica can catalyze decomposition or dehalogenation.[9]

  • Underlying Cause: The Lewis acidic sites on the silica surface can promote the cleavage of the carbon-bromine bond, particularly if the molecule is sensitive to acid.[7] This can lead to the formation of the corresponding non-brominated heterocycle or other degradation products.

  • Expert Strategy & Solutions:

    • Confirm Instability with 2D TLC: To verify that the decomposition is happening on the silica, run a "2D TLC". Spot your compound in one corner of a square TLC plate and run it in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.

    • Purification Alternatives:

      • Use Deactivated Silica or Alumina: As mentioned previously, switching to a less acidic stationary phase like neutral alumina or deactivated silica can prevent this decomposition.[7]

      • Rapid Purification: If the decomposition is slow, a very fast "plug" filtration through a short pad of silica gel might be sufficient to remove major impurities without significant product loss.

      • Recrystallization: If your compound is a solid, recrystallization is an excellent non-chromatographic method that avoids contact with silica gel altogether.

      • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers high resolution and can be performed under various conditions (e.g., reversed-phase with neutral pH buffers) to maintain compound stability.[10][11]

Recrystallization Issues

Question 4: I'm trying to recrystallize my brominated heterocycle, but it's "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is supersaturated. This is a common frustration in crystallization.

  • Underlying Cause: The solubility of your compound is too high in the chosen solvent, or the solution is being cooled too quickly. The presence of impurities can also inhibit crystal formation.

  • Expert Strategy & Solutions:

    • Add More Solvent: The oil is likely a supersaturated solution. Add a small amount of hot solvent to redissolve the oil completely, then allow the solution to cool much more slowly.[5]

    • Induce Crystallization:

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]

      • Add a Seed Crystal: If you have a tiny amount of the pure solid, add a single crystal to the cooled solution to initiate crystallization.[5]

    • Change the Solvent System: If the above methods fail, your solvent is likely too good. Try a co-solvent system. Dissolve your compound in a minimum of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution just becomes cloudy. Then, add a drop or two of the "good" solvent to clarify it and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for brominated heterocycles?

A1: Flash column chromatography on silica gel remains the most versatile and widely used technique for the initial purification of most brominated heterocyclic compounds.[1] It is effective for a wide range of polarities and scales. However, for highly polar, basic, or unstable compounds, techniques like preparative HPLC or recrystallization may be superior.[5][10]

Q2: How does the position of the bromine atom on the heterocyclic ring affect purification?

A2: The position of the bromine atom can significantly influence the molecule's polarity, stability, and reactivity. For example, a bromine atom adjacent to a nitrogen atom in a pyridine ring can make that position susceptible to nucleophilic substitution, potentially affecting its stability during purification. The electronic environment of the C-Br bond is a key factor in its lability.

Q3: Are there any specific safety precautions I should take when purifying these compounds?

A3: Yes. Brominated organic compounds should be handled with care as many are irritants and may have unknown toxicological properties.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the hazards of the solvents being used for chromatography and recrystallization.

Q4: How can I quickly assess the purity of my final product after purification?

A4: Thin Layer Chromatography (TLC) is the quickest method to assess purity. A pure compound should appear as a single spot in multiple different solvent systems. For definitive purity assessment and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) gives a characteristic M, M+2 signal in the mass spectrum, which is a powerful diagnostic tool.

Visualization & Data

Purification Method Selection

The choice of purification technique is critical and depends on the physicochemical properties of your compound and the nature of the impurities. The following decision tree provides a logical workflow for selecting the most appropriate method.

Purification_Decision_Tree start Crude Brominated Heterocycle is_solid Is the compound a solid? start->is_solid is_stable Is it thermally stable? is_solid->is_stable Yes column_chrom Primary Method: Column Chromatography is_solid->column_chrom No (Oil/Liquid) solubility_diff Significant solubility difference between product and impurities? is_stable->solubility_diff Yes is_stable->column_chrom No recrystallize Primary Method: Recrystallization solubility_diff->recrystallize Yes solubility_diff->column_chrom No is_acid_base_sensitive Is the compound acid/base sensitive or highly basic? column_chrom->is_acid_base_sensitive polarity_check What is the polarity difference with impurities (ΔRf)? flash_chrom Standard Flash Chromatography polarity_check->flash_chrom Large prep_hplc Consider Preparative HPLC for high resolution polarity_check->prep_hplc Small large_delta_rf Large (ΔRf > 0.2) small_delta_rf Small (ΔRf < 0.2) is_acid_base_sensitive->polarity_check No modified_system Use Modified System (e.g., Alumina, Et3N wash, Reversed-Phase) is_acid_base_sensitive->modified_system Yes standard_silica Use Standard Silica Gel

Caption: A decision tree for selecting the optimal purification technique.

Solvent Polarity for Chromatography

The choice of mobile phase is paramount for successful chromatographic separation. This table lists common solvents in order of increasing polarity (Eluotropic Series), which is fundamental for developing an effective solvent system.

SolventPolarity Index (ε°) on Silica
Hexane / Heptane0.01
Toluene0.29
Dichloromethane (DCM)0.42
Diethyl Ether0.43
Ethyl Acetate (EtOAc)0.58
Acetone0.65
Acetonitrile (MeCN)0.65
Isopropanol0.82
Ethanol0.88
Methanol (MeOH)0.95
Water>1.0

Table adapted from standard organic chemistry resources. Polarity index is a relative measure.

Key Experimental Protocols

Protocol 1: General Flash Column Chromatography

This protocol outlines a standard procedure for purifying a neutral brominated heterocycle.

  • TLC Analysis: Develop a solvent system using TLC that gives your target compound an Rf value of approximately 0.15-0.25.[4]

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size (a general rule is a 40:1 to 100:1 ratio of silica mass to crude sample mass).

    • Create a slurry of silica gel in the least polar solvent of your mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. The final silica bed height should be around 15-20 cm.[4]

  • Sample Loading:

    • Dissolve your crude sample in the minimum amount of a suitable solvent (ideally the mobile phase, or a stronger solvent like DCM if necessary).

    • Alternatively, for better resolution, perform a dry load: dissolve the sample, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this to the top of the packed column.[4]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply pressure (using a pump or inert gas) to begin eluting the solvent through the column.

    • Collect fractions and monitor the separation by TLC.

  • Isolation: Once the pure fractions are identified by TLC, combine them and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Co-Solvent System

This protocol is ideal when a single solvent does not provide the desired solubility profile for recrystallization.

  • Solvent Selection: Identify a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the "good" solvent and add the minimum amount required to completely dissolve the solid at or near the boiling point.

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

References

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • ResearchGate. (2025). Silica Gel-Assisted Preparation of (Bromo)(Chloro)(Iodo)benzo[b]thiophenes Bearing Halogen Atoms at the 2-, 4-, and 7-Positions. Retrieved from [Link]

  • Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • NIH National Library of Medicine. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • ResearchGate. (2026). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Retrieved from [Link]

  • Evotec. (n.d.). Preparative Chromatography. Retrieved from [Link]

  • Synlett. (2016). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. Retrieved from [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. The unique bridged, tricyclic structure of this benzazepine presents distinct challenges that require careful consideration of synthetic strategy and reaction optimization.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Section 1: Troubleshooting Guide for Common Synthetic Routes

The synthesis of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine can be approached through several pathways, each with its own set of potential difficulties. This section addresses common issues encountered in the most prevalent synthetic strategies.

Route 1: Oxidative Cleavage and Reductive Amination of Benzonorbornadiene

This route is a frequently employed method, however, it involves hazardous reagents and sensitive intermediates.[2]

Problem 1: Low Yield in Osmium-Mediated Dihydroxylation.

  • Question: My dihydroxylation of benzonorbornadiene using osmium tetroxide is resulting in a low yield of the desired diol. What could be the cause?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Sub-optimal OsO₄ Concentration: The catalytic amount of osmium tetroxide is critical. Too little will result in an incomplete reaction, while an excess does not necessarily improve the yield and increases the burden of removal of this toxic heavy metal.[3]

    • Inadequate Re-oxidation of Osmium: The catalytic cycle relies on the efficient re-oxidation of Os(VI) to Os(VIII) by a co-oxidant like N-methylmorpholine N-oxide (NMO). Ensure the NMO is of high purity and used in the correct stoichiometric amount.

    • Reaction Quenching: The reaction is sensitive to temperature. Running the reaction at too high a temperature can lead to side product formation. It is typically recommended to perform the reaction at or below room temperature.

Problem 2: Inefficient Cleavage with Sodium Periodate (NaIO₄).

  • Question: The subsequent cleavage of the diol with sodium periodate is not proceeding to completion. How can I improve this step?

  • Answer: Incomplete cleavage is a common hurdle. Consider the following:

    • Solvent System: The choice of solvent is crucial for bringing both the diol and the periodate into solution. A mixture of an organic solvent (like THF or dioxane) and water is typically used. The ratio may need to be optimized for your specific substrate.

    • pH Control: The pH of the reaction mixture can influence the rate of cleavage. Maintaining a neutral or slightly acidic pH is generally optimal.

    • Reaction Time: While the reaction is often rapid, it may require extended periods to go to completion, especially on a larger scale. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Problem 3: Challenges in the Tandem Ozonolysis-Reductive Amination.

  • Question: I am attempting the tandem ozonolysis-reductive amination as an alternative to the osmium-mediated route, but the yields are very low.[2] Why is this and can it be improved?

  • Answer: The tandem ozonolysis-reductive amination is an attractive alternative to avoid heavy metals, but it is known for being lower yielding.[2]

    • Ozonide Instability: The intermediate ozonide can be unstable and prone to decomposition, leading to a variety of byproducts. It is critical to perform the ozonolysis at low temperatures (typically -78 °C).

    • Reductive Workup: The choice of reducing agent for the ozonide is important. A milder reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (TPP), is often preferred to avoid over-reduction. For the subsequent reductive amination, sodium cyanoborohydride or sodium triacetoxyborohydride are commonly used.

    • Catalyst Loading: This pathway may require high loadings of platinum and palladium catalysts, which can be a significant drawback.[2]

Route 2: Palladium-Catalyzed Cyclization

This newer approach offers an alternative that avoids some of the toxic reagents of the oxidative cleavage route.[3][4][5]

Problem 1: Low Yield in the Tandem Michael Addition and Pd-Catalyzed Cyclization.

  • Question: The initial tandem reaction to form the cyanobenzofulvene acetal is not efficient. What are the key parameters to optimize?

  • Answer: This is a complex transformation with several variables to consider:

    • Palladium Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂) and ligand is critical. The ligand can influence both the catalytic activity and the selectivity of the reaction. Experimenting with different phosphine ligands may be necessary.

    • Base: The choice of base is crucial for the Michael addition. A non-nucleophilic organic base is typically preferred.

    • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to catalyst decomposition and byproduct formation.

Problem 2: Incomplete Hydrogenolysis of the Indene Intermediate.

  • Question: The hydrogenolysis of the cyanobenzofulvene acetal to the amino ester is sluggish. How can I drive this reaction to completion?

  • Answer: Incomplete hydrogenolysis can be due to:

    • Catalyst Poisoning: The substrate or impurities in the starting material can poison the palladium catalyst. Ensure the starting material is of high purity.

    • Hydrogen Pressure: Increasing the hydrogen pressure can often improve the reaction rate.

    • Solvent: The choice of solvent can impact the solubility of the substrate and the activity of the catalyst. Protic solvents like ethanol or methanol are commonly used.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when synthesizing 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine?

A1: The primary safety concerns depend on the chosen synthetic route.

  • Oxidative Cleavage Route: This route involves osmium tetroxide, which is highly toxic and volatile.[3] It should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. Sodium periodate is a strong oxidizing agent and should be handled with care.

  • Cyanohydrin Route: This method utilizes cyanide, which is highly toxic.[3]

  • General Concerns: As with any multi-step synthesis, handling of flammable organic solvents and potentially reactive intermediates requires adherence to standard laboratory safety protocols.

Q2: My final product is difficult to purify. What are some recommended purification strategies?

A2: Purification of the final product can be challenging due to the presence of closely related byproducts.

  • Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is often effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the amine product on the silica gel.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good crystal formation.

  • Salt Formation: Conversion of the free base to a salt (e.g., the hydrochloride salt[6]) can facilitate purification by crystallization, as salts often have better-defined crystalline structures.

Q3: Are there any specific analytical techniques that are particularly useful for monitoring the progress of these reactions?

A3: A combination of analytical techniques is recommended for effective reaction monitoring.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification of intermediates and byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and key intermediates.

Q4: Can intramolecular Friedel-Crafts or Pictet-Spengler reactions be used for this synthesis?

A4: While these are powerful reactions for the synthesis of related heterocyclic systems, their direct application to the bridged 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine core is not straightforward.

  • Intramolecular Friedel-Crafts: This reaction is useful for forming bicyclic or polycyclic compounds.[7][8][9] However, creating the specific bridged system of the target molecule would require a carefully designed precursor that is not readily accessible.

  • Pictet-Spengler Reaction: This reaction is a condensation of a β-arylethylamine with a carbonyl compound to yield a tetrahydroisoquinoline.[10][11] The bridged structure of the target molecule does not lend itself to a direct Pictet-Spengler cyclization.

Section 3: Experimental Protocols and Data

Protocol 1: Oxidative Cleavage of Benzonorbornadiene

This protocol is a general guideline and may require optimization.

  • Dihydroxylation: To a solution of benzonorbornadiene in a mixture of acetone and water, add N-methylmorpholine N-oxide (NMO). Cool the mixture to 0 °C and add a catalytic amount of osmium tetroxide. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Cleavage: To the reaction mixture, add a solution of sodium periodate in water. Stir vigorously for 1-2 hours.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dialdehyde.

Data Summary: Comparison of Synthetic Routes
Synthetic RouteKey ReagentsCommon ChallengesTypical Yield Range
Oxidative Cleavage OsO₄, NaIO₄Use of toxic osmium, purification60-75% (overall)[2]
Tandem Ozonolysis O₃, Pd/C, PtO₂Low yields, high catalyst loading~28% (overall)[2]
Pd-Catalyzed Cyclization Pd(OAc)₂, phosphine ligandCatalyst and ligand optimizationGood yield (75-90% for key step)[3]

Section 4: Visualizing the Workflow

Diagram 1: Oxidative Cleavage and Reductive Amination Workflow

cluster_0 Step 1: Dihydroxylation cluster_1 Step 2: Oxidative Cleavage cluster_2 Step 3: Reductive Amination Benzonorbornadiene Benzonorbornadiene Diol Diol Benzonorbornadiene->Diol OsO4 (cat.) NMO Dialdehyde Dialdehyde Diol->Dialdehyde NaIO4 Target_Molecule Target_Molecule Dialdehyde->Target_Molecule 1. Amine Source 2. Reducing Agent

Caption: Key stages in the oxidative cleavage route.

Diagram 2: Palladium-Catalyzed Cyclization Workflow

cluster_0 Step 1: Tandem Michael Addition/Cyclization cluster_1 Step 2: Hydrogenolysis cluster_2 Step 3: Cyclization and Reduction Starting_Materials Starting_Materials Cyanobenzofulvene_Acetal Cyanobenzofulvene_Acetal Starting_Materials->Cyanobenzofulvene_Acetal Pd Catalyst Ligand, Base Amino_Ester Amino_Ester Cyanobenzofulvene_Acetal->Amino_Ester H2, Pd/C Lactam Lactam Amino_Ester->Lactam Base Target_Molecule Target_Molecule Lactam->Target_Molecule Reducing Agent

Caption: Key stages in the Pd-catalyzed route.

References

  • ResearchGate. (2025-08-10). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. [Link]

  • Singer, R. A., McKinley, J. D., Barbe, G., & Farlow, R. A. (2004). Preparation of 1,5-Methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-Catalyzed Cyclization. Organic Letters, 6(14), 2357–2360. [Link]

  • Pharmaffiliates. 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine | 230615-59-5. [Link]

  • PubMed. (2004). Preparation of 1,5-methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-catalyzed cyclization. [Link]

  • Pharmaffiliates. 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine. [Link]

  • ChemistryViews. (2024-04-29). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. [Link]

  • Google Patents. (2023). US20230285407A1 - Vareniciline compound and process of manufacture thereof.
  • ResearchGate. (2013-03-01). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][12]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations | Request PDF. [Link]

  • CSIRO Publishing. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][12]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Australian Journal of Chemistry, 66(4), 439-446. [Link]

  • Google Patents.
  • Sci-Hub. (2004). Preparation of 1,5-Methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-Catalyzed Cyclization. [Link]

  • Master Organic Chemistry. (2018-05-30). Intramolecular Friedel-Crafts Reactions. [Link]

  • PubMed Central. (2021). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. [Link]

  • Beilstein Journals. (2021-06-22). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[13]annulen-7-ols. [Link]

  • Semantic Scholar. (2017-05-08). BENZO[f][12][14]THIAZEPINES BY USING A MODIFIED PICTET- SPENGLER REACTION. [Link]

  • PubMed. 1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepines. [Link]

  • Google Patents. EP0138575B1 - Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)
  • Grokipedia. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. [Link]

  • Nanjing Clasien Pharmaceutical & Chemical Co., Ltd. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine hydrochloride. [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one (CAS: 86499-96-9). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical intermediate. As a key building block in the synthesis of the ACE inhibitor Benazepril Hydrochloride, robust and reproducible synthesis of this compound is paramount.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate the challenges of this synthesis.

Section 1: Synthesis Overview & Core Chemistry

The target molecule, 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, is a halogenated derivative of a seven-membered lactam fused to a benzene ring. Its synthesis typically involves the electrophilic bromination at the α-position to the carbonyl group of the lactam. The primary challenge lies in achieving selective mono-bromination while avoiding competing side reactions, such as poly-bromination or aromatic substitution.

Two common synthetic strategies are reported in the literature:

  • Direct α-Bromination: This is the most direct route, starting from the parent lactam, 1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. The reaction typically employs a source of electrophilic bromine.

  • Ring Expansion/Rearrangement: A more complex route involves the rearrangement of a precursor like 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide in the presence of a strong acid like polyphosphoric acid.[3][4]

This guide will focus primarily on troubleshooting the more common Direct α-Bromination method.

Visualizing the General Workflow

The following diagram outlines the typical experimental sequence from starting material to purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_sm Prepare Starting Material (1,3,4,5-tetrahydro-2H- benzo[b]azepin-2-one) setup Set up Reaction (Inert Atmosphere, 0°C) prep_sm->setup prep_reagents Prepare Reagents (Anhydrous Solvent, Br2, PCl5) prep_reagents->setup addition Sequential Reagent Addition (PCl5, I2, Br2) setup->addition reflux Reflux Reaction (e.g., 4 hours) addition->reflux quench Quench with Ice Water reflux->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify analyze Characterize Product (NMR, MP, TLC) purify->analyze

Caption: General experimental workflow for the synthesis.

Section 2: Troubleshooting Guide (Problem & Solution Format)

This section addresses specific issues that may arise during the synthesis.

Question 1: My reaction yield is very low, or I've recovered only starting material. What went wrong?

This is a common issue that can be traced back to several factors related to reagents or reaction conditions.

  • Answer 2.1.1: Reagent Purity and Handling

    • Starting Material: Ensure your 1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one is pure and dry. Moisture can interfere with the activating agents.

    • Bromine (Br₂): Bromine is volatile and corrosive. Use a fresh, properly stored bottle. Its characteristic red-brown color should be intense.[5]

    • N-Bromosuccinimide (NBS): If using NBS as an alternative brominating agent, it should be a white to off-white crystalline solid. Over time, NBS can decompose, appearing yellow or orange, which reduces its efficacy. It is highly recommended to recrystallize NBS from water if its purity is in doubt.[6]

    • Solvent: The reaction requires an anhydrous solvent (e.g., Chloroform). Ensure the solvent is properly dried before use, as water can quench the reagents.

  • Answer 2.1.2: Inadequate Activation of the Lactam

    • The protocol described by ChemicalBook utilizes Phosphorus pentachloride (PCl₅) to likely form an intermediate that is more reactive towards electrophilic attack at the α-carbon.[2] Incomplete reaction at this stage will prevent subsequent bromination.

    • Causality: PCl₅ reacts with the amide carbonyl, converting the oxygen into a better leaving group, which facilitates enolization or formation of a related reactive species. If PCl₅ is old or has been exposed to moisture, it will be less effective.

    • Solution: Use fresh PCl₅ and ensure it is added under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen atmosphere). Allow sufficient time for this activation step at 0°C before adding bromine.[2]

  • Answer 2.1.3: Incorrect Reaction Temperature

    • The initial addition of reagents is performed at 0°C to control the exothermic reaction and prevent side reactions.[2][3] However, the subsequent bromination often requires heating (reflux) to proceed to completion.[2][3]

    • Solution: Adhere strictly to the temperature profile. Cool the reaction mixture to 0°C for the addition of PCl₅ and Br₂, then slowly warm to room temperature before initiating reflux.[2]

Question 2: My TLC and NMR analysis show multiple spots/peaks. What are the likely impurities?

The formation of multiple products indicates a lack of selectivity.

  • Answer 2.2.1: Poly-brominated Species

    • Cause: The most common side product is the di-brominated species. This occurs if an excess of the brominating agent is used or if the reaction is run for too long.

    • Solution: Carefully control the stoichiometry. Use a slight excess (approx. 1.1-1.2 equivalents) of the brominating agent. Monitor the reaction closely by TLC. The product should have a lower Rf than the starting material. Once the starting material is consumed, stop the reaction to prevent further bromination.

  • Answer 2.2.2: Aromatic Ring Bromination

    • Cause: While the α-position of the lactam is activated, the fused benzene ring can also undergo electrophilic aromatic substitution, especially if strong Lewis acid catalysts are present or generated in situ.

    • Solution: Avoid harsh Lewis acids if not essential for the primary mechanism. The use of NBS in CCl₄ with a radical initiator (like AIBN or benzoyl peroxide) can sometimes offer better selectivity for allylic/benzylic-type positions, which the α-position of the lactam resembles. This radical mechanism avoids strong electrophilic conditions that favor aromatic substitution.[7][8]

Visualizing the Key Mechanistic Step

The following diagram illustrates the critical enolate formation and subsequent electrophilic attack by bromine.

G cluster_nodes Start Lactam Starting Material Intermediate Activated Intermediate (e.g., Enolate/Enol Ether) Start->Intermediate Base or Lewis Acid Product α-Bromo Lactam (Product) Intermediate->Product Electrophilic Attack Bromine Br-Br Bromine->Intermediate

Caption: Simplified mechanism of α-bromination.

Question 3: I obtained a crude oil that is difficult to purify. How can I isolate the solid product?

An oily crude product often indicates the presence of impurities that depress the melting point.

  • Answer 2.3.1: Effective Purification Techniques

    • Column Chromatography: This is the most reliable method for purification. A reported and effective eluent system is a mixture of Ethyl Acetate and Hexane (e.g., 1:9 v/v).[2] The product is expected to have an Rf of approximately 0.13 on a silica gel plate with a 1:4 EtOAc:Hexane system.[2]

    • Recrystallization: If the crude product is semi-solid, recrystallization can be effective. Methanol is a reported solvent for this purpose.[4] Often, purification via a quick silica plug followed by recrystallization gives the best results. The expected melting point of the pure product is around 164°C to 172°C.[1][2]

Section 3: Frequently Asked Questions (FAQs)

  • Q: How do I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the best method. Use a silica gel plate and an appropriate solvent system like Ethyl Acetate/Hexane (1:4). The starting material will have a higher Rf value than the more polar bromo-product. Visualize the spots under a UV lamp.[2]

  • Q: What are the critical safety precautions for this synthesis?

    • A: This reaction involves several hazardous materials.

      • Bromine (Br₂): Highly toxic, corrosive, and volatile. Always handle it in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

      • Phosphorus pentachloride (PCl₅): Corrosive and reacts violently with water. Handle in a fume hood and avoid any contact with moisture.

      • Chloroform (CHCl₃): A suspected carcinogen. Use with caution in a fume hood.

      • Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

  • Q: What are the expected physical and spectroscopic properties of the final product?

    • A: The table below summarizes key properties for product validation.

PropertyExpected ValueSource(s)
Appearance White to off-white crystalline powder[1]
Molecular Weight 240.10 g/mol [1][9]
Melting Point 164-172 °C[1][2]
Solubility Slightly soluble in ethanol, acetone; insoluble in water[1]
TLC Rf ~0.13 (EtOAc:Hexane = 1:4 on silica)[2]
¹H-NMR & ¹³C-NMR Required for structural confirmation[2]

Section 4: Detailed Experimental Protocol

This protocol is adapted from validated procedures reported in the literature.[2][3]

Reagents & Equipment

  • 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

  • Anhydrous Chloroform (CHCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Iodine (I₂) (catalytic)

  • Bromine (Br₂)

  • Round-bottom flask, condenser, magnetic stirrer

  • Ice-salt bath

  • Argon or Nitrogen gas supply

  • Standard workup and purification glassware

Step-by-Step Procedure

  • Setup: Dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 g, 6.20 mmol) in anhydrous CHCl₃ (15 mL) in a round-bottom flask under an argon atmosphere.

  • Activation: Cool the solution to 0°C using an ice-salt bath. Carefully add PCl₅ (1.5 g, 7.20 mmol) followed by a catalytic amount of I₂ (15 mg). Stir the mixture at 0°C for 30 minutes.

  • Bromination: Add Br₂ (0.39 mL, 7.51 mmol) dropwise to the cold solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours under argon. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: After cooling, carefully pour the reaction mixture into ice water (20 g) and stir vigorously. Separate the organic layer.

  • Extraction: Extract the aqueous layer with CHCl₃ (25 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with water (5 mL), then dry over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using an Ethyl Acetate/Hexane (1:9) eluent to afford the pure product.[2]

References

  • Understanding the Properties and Applications of 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. DC Fine Chemicals.[Link]

  • Dengiz, C., Özcan, S., Şahin, E., & Balci, M. (2010). New Synthetic Methodology for Construction of the 1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-one Skeleton. Synthesis, 2010(08), 1365–1370. [Link]

  • 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. PubChem.[Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][1][2][10]triazepines and Their Biological Activity: Recent Advances and New Approaches. PubMed Central.[Link]

  • Wadepohl, M., et al. (2021). (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. MDPI.[Link]

  • Reactions of Alkenes with Bromine. Chemistry LibreTexts.[Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.[Link]

  • N-Bromosuccinimide. Wikipedia.[Link]

  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps.[Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.[Link]

Sources

Technical Support Center: Stability Considerations for Tetrahydro-1H-benzo[b]azepine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydro-1H-benzo[b]azepine compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this important class of molecules. As you navigate your experimental workflows, understanding the potential degradation pathways and the factors influencing the stability of these compounds is paramount to ensuring the integrity and reliability of your results.

This resource is structured to address common challenges encountered in the laboratory, offering scientifically grounded explanations and practical, field-proven protocols.

Frequently Asked Questions (FAQs) on Stability

Q1: My tetrahydro-1H-benzo[b]azepine compound is showing unexpected degradation in an acidic aqueous solution. What is the likely degradation pathway?

A1: Acid-catalyzed hydrolysis is a common degradation pathway for nitrogen-containing heterocycles, including those with structures analogous to tetrahydro-1H-benzo[b]azepines, such as benzodiazepines.[1] The primary mechanism involves the protonation of the nitrogen atom, which can facilitate the cleavage of adjacent bonds.

In the case of tetrahydro-1H-benzo[b]azepine, acid-catalyzed hydrolysis is predicted to proceed via the cleavage of the C-N bond within the azepine ring. This would lead to a ring-opening event, forming an amino-substituted alkylbenzene derivative. The specific degradation products will depend on the substitution pattern of your compound. For instance, alprazolam, a related benzodiazepine, undergoes a facile ring-opening reaction in acidic aqueous solutions to form a benzophenone compound.[2]

Troubleshooting Unexpected Acidic Degradation:

  • pH Control: Ensure that the pH of your solution is maintained within a stable range for your specific compound. The use of appropriate buffer systems is critical.

  • Solvent Selection: If possible, consider using aprotic or less protic solvents to minimize hydrolysis.

  • Temperature Management: Hydrolysis rates are often temperature-dependent. Conducting experiments at lower temperatures can significantly reduce the rate of degradation.

Q2: I have observed the formation of impurities in my tetrahydro-1H-benzo[b]azepine sample that has been stored for a prolonged period, even in the absence of light and moisture. What could be the cause?

A2: In the absence of hydrolytic and photolytic stress, oxidative degradation is a likely cause of instability. The tertiary amine functionality within the tetrahydro-1H-benzo[b]azepine core is susceptible to oxidation.[3] Oxidation can be initiated by atmospheric oxygen, trace metal impurities, or residual peroxides in solvents.

The most probable oxidative degradation pathway involves the formation of an N-oxide. Further oxidation could potentially lead to ring cleavage or the formation of other oxygenated derivatives.

Troubleshooting Oxidative Degradation:

  • Inert Atmosphere: Store sensitive compounds under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Antioxidants: The addition of small amounts of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, can help to prevent oxidative degradation in solution.

  • Solvent Purity: Use high-purity, peroxide-free solvents. It is good practice to test solvents for the presence of peroxides before use, especially with ethers like THF or diethyl ether.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.

Troubleshooting Guide: Common Stability Issues

Issue 1: Rapid degradation of the compound upon exposure to ambient light.

Plausible Cause: Photodegradation. Many aromatic and heterocyclic compounds are susceptible to degradation upon exposure to UV or visible light. The energy from light can promote electrons to higher energy states, leading to bond cleavage or reaction with other molecules.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for photodegradation.

Detailed Protocol: Photostability Testing (Adapted from ICH Q1B)

  • Sample Preparation: Prepare two sets of samples of the tetrahydro-1H-benzo[b]azepine compound (e.g., solid powder, solution).

  • Light Exposure: Expose one set of samples to a light source that provides a combination of visible and UV light. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Dark Control: Wrap the second set of samples in aluminum foil to serve as a dark control. Place these samples alongside the light-exposed samples to experience the same temperature and humidity conditions.

  • Analysis: At appropriate time intervals, withdraw samples from both the light-exposed and dark control groups. Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Evaluation: Compare the degradation profiles of the light-exposed and dark control samples to determine the extent of photodegradation.

Issue 2: Inconsistent results and appearance of new peaks in HPLC analysis after heating the sample.

Plausible Cause: Thermal degradation. Elevated temperatures can provide the activation energy required for various degradation reactions, including rearrangements, eliminations, and fragmentation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for thermal degradation.

Quantitative Data Summary: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationExpected Degradation
Acid Hydrolysis 0.1 M HCl24 - 72 hours5-20%
Base Hydrolysis 0.1 M NaOH24 - 72 hours5-20%
Oxidation 3% H₂O₂24 hours5-20%
Thermal 60-80 °C48 - 72 hours5-20%
Photolytic ICH Q1B conditionsVariable5-20%

Note: These are general starting points and should be optimized for your specific compound.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a tetrahydro-1H-benzo[b]azepine compound to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • Tetrahydro-1H-benzo[b]azepine compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS)

  • NMR spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an appropriate amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Follow the incubation and sampling procedure as described for acid hydrolysis, neutralizing with HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Incubate at room temperature and sample at various time points.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and evaporate the solvent.

    • Place the vial in an oven at a controlled temperature (e.g., 80 °C).

    • At various time points, dissolve the solid residue in the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound to light as per ICH Q1B guidelines (see troubleshooting section).

  • Analysis:

    • Analyze all stressed samples and a non-stressed control sample by a suitable stability-indicating HPLC method.

    • Characterize the degradation products using LC-MS and, if necessary, isolate them for NMR analysis.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.

Workflow for Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

Predicted Degradation Pathways

Based on the chemistry of analogous structures, the following degradation pathways for the tetrahydro-1H-benzo[b]azepine core are proposed:

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation A Tetrahydro-1H-benzo[b]azepine B Protonated Intermediate A->B  H+ (Acidic) C Ring-Opened Amino Alcohol B->C  H2O D Tetrahydro-1H-benzo[b]azepine E N-Oxide Derivative D->E [O] (e.g., H2O2) F Tetrahydro-1H-benzo[b]azepine G Radical Intermediates F->G H Various Photoproducts G->H

Caption: Predicted degradation pathways for tetrahydro-1H-benzo[b]azepine.

References

  • Campbell, J. M., et al. (2019). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. Journal of Pharmaceutical and Biomedical Analysis, 167, 1-6. [Link]

  • Kushwaha, P. (2014). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 7(11), 1315-1320. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. PubChem. Retrieved from [Link]

  • Otsuka, M., et al. (2021). Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). Biological and Pharmaceutical Bulletin, 44(9), 1336-1343. [Link]

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577. [Link]

  • Boruwa, J., et al. (2014). Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. Chemical Science, 5(8), 3127-3132. [Link]

  • Al-Majid, A. M., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Journal of the Chilean Chemical Society, 66(1), 5095-5100. [Link]

  • Kappe, C. O. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(8), 119-127. [Link]

  • Kurita, J., & Tsuchiya, T. (1974). Synthesis and photochemical behaviour of 3H-1,2-benzodiazepines. Journal of the Chemical Society, Chemical Communications, (22), 936-937. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press. [Link]

Sources

Navigating the Intricacies of Intramolecular C–N Bond Coupling for Benzodiazepine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for optimizing the synthesis of benzodiazepines via intramolecular C–N bond coupling. As Senior Application Scientists, we understand that while this powerful reaction is a cornerstone of modern heterocyclic chemistry, its successful implementation often requires careful optimization and troubleshooting. This guide is designed to provide you with in-depth, field-proven insights to overcome common challenges and enhance the efficiency and reproducibility of your synthetic routes.

The intramolecular Buchwald-Hartwig amination is a key strategy for the synthesis of various benzodiazepine scaffolds.[1][2] This palladium-catalyzed reaction enables the formation of the crucial seven-membered diazepine ring, but its success is highly dependent on a delicate interplay of various reaction parameters.[3][4] This guide will walk you through common issues, from low yields to unexpected side products, and provide actionable solutions grounded in mechanistic principles.

Troubleshooting Guide: Common Issues and Solutions

Here, we address specific problems you may encounter during your experiments in a practical question-and-answer format.

Low to No Product Yield

Question 1: My intramolecular C–N coupling reaction is giving very low yield or no product at all. What are the first parameters I should investigate?

Answer:

Low or no yield in intramolecular C–N coupling reactions for benzodiazepine synthesis is a common issue that can often be resolved by systematically evaluating the core components of your reaction setup. Here’s a prioritized troubleshooting workflow:

1. Catalyst and Ligand Selection are Critical: The choice of palladium catalyst and phosphine ligand is paramount for an efficient reaction.[5] The electronic and steric properties of the ligand play a crucial role in promoting the desired reductive elimination step that forms the C–N bond.[6]

  • For sterically demanding substrates or the formation of medium-sized rings like benzodiazepines, bulky, electron-rich phosphine ligands are often essential. [3] For instance, in the synthesis of a 1,5-dibenzyl-tetrahydro-1,5-benzodiazepin-2-one, the use of a sterically hindered ligand like P(tBu)₃ was found to be a critical factor in achieving a high yield (79%).[3]

  • Consider using pre-catalysts. These are often more stable and can lead to the cleaner formation of the active catalytic species compared to using a simple palladium source like Pd(OAc)₂.[5]

2. Base Selection and Strength: The base is not just a proton scavenger; it actively participates in the catalytic cycle. Its strength and nature can significantly impact the reaction outcome.[7][8]

  • Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used and often give good results.[3]

  • In some cases, a weaker base might be necessary. For the synthesis of certain benzoimidazodiazepine derivatives, K₂CO₃ was found to improve the yield.[3]

  • The choice of base can be solvent-dependent. In nonpolar solvents, an anionic base is required to deprotonate the palladium-amine complex.[7][8]

3. Solvent Effects: The solvent influences the solubility of reactants and the stability of intermediates in the catalytic cycle.

  • Aprotic, non-polar, or weakly polar solvents are typically used. Toluene, xylene, and dioxane are common choices.[3][9]

  • Ensure your solvent is anhydrous and degassed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Water can interfere with the base and hydrolyze starting materials or products.

4. Reaction Temperature and Time: These parameters often need to be optimized for each specific substrate.

  • Higher temperatures (e.g., 100-135 °C) are often required to drive the reaction to completion. [3]

  • Monitor the reaction progress by TLC or LC-MS. This will help you determine the optimal reaction time and avoid potential product degradation from prolonged heating.

Question 2: I'm still getting a low yield after optimizing the catalyst, ligand, base, and solvent. What other factors could be at play?

Answer:

If the primary reaction conditions have been optimized and the yield is still unsatisfactory, it's time to look at more subtle aspects of your substrate and reaction setup.

1. Substrate Electronic Effects: The electronic properties of your starting material can significantly influence the rate of oxidative addition and reductive elimination.

  • Electron-withdrawing groups on the aryl halide can facilitate oxidative addition, the first step in the catalytic cycle.

  • Electron-donating groups on the amine can increase its nucleophilicity.

  • Highly electron-poor aryl bromides may fail to react under certain conditions. [3]

2. Steric Hindrance: Significant steric bulk near the reaction centers can hinder the approach of the catalyst and prevent efficient bond formation. In such cases, screening a wider range of ligands with varying steric profiles is recommended.

3. Purity of Starting Materials: Impurities in your starting materials can poison the catalyst or participate in side reactions. Ensure your substrates are of high purity before setting up the reaction.

4. Catalyst Loading: While a typical catalyst loading is 1-5 mol %, for challenging substrates, increasing the catalyst and ligand loading (e.g., up to 10 mol %) may be necessary to achieve a reasonable yield.[3]

Side Product Formation

Question 3: My reaction is producing significant amounts of side products. What are the common side reactions and how can I suppress them?

Answer:

The formation of side products is a common challenge in palladium-catalyzed cross-coupling reactions. Identifying the nature of the side products is the first step toward mitigating their formation.

1. Dehalogenation of the Aryl Halide: This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.

  • Cause: This can be caused by β-hydride elimination from the palladium-alkoxide complex (formed from the base) or by the presence of water in the reaction mixture.

  • Solution:

    • Use a base without β-hydrogens, if possible.

    • Ensure strictly anhydrous reaction conditions.

    • Choose a ligand that promotes reductive elimination over side reactions.

2. Homocoupling of the Aryl Halide: This results in the formation of a biaryl species.

  • Cause: This can occur at high temperatures or with certain catalyst systems.

  • Solution:

    • Lower the reaction temperature if possible.

    • Screen different palladium sources and ligands.

3. Intermolecular vs. Intramolecular Coupling: In some cases, an intermolecular reaction between two molecules of your starting material can compete with the desired intramolecular cyclization.

  • Solution:

    • High dilution conditions: Running the reaction at a lower concentration can favor the intramolecular pathway.

    • Slow addition of the substrate: Adding the starting material slowly to the reaction mixture can also help maintain a low effective concentration.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the intramolecular Buchwald-Hartwig amination?

A1: The catalytic cycle for the intramolecular Buchwald-Hartwig amination generally proceeds through the following key steps:[4]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (C-X bond) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine moiety of the substrate coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: This is the crucial C–N bond-forming step. The aryl group and the nitrogen atom are eliminated from the palladium center, forming the benzodiazepine ring and regenerating the Pd(0) catalyst.

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; PdII_Aryl [label="L_nPd(II)(Ar)(X)", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; AmineCoord [label="Amine\nCoordination", shape=plaintext, fontcolor="#5F6368"]; PdII_Amine [label="[L_nPd(II)(Ar)(HNR'R'')]^+X^-", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(Base)", shape=plaintext, fontcolor="#5F6368"]; PdII_Amido [label="L_nPd(II)(Ar)(NR'R'')", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"]; Product [label="Ar-NR'R''\n(Benzodiazepine)", shape=ellipse, style=filled, fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [color="#4285F4"]; OxAdd -> PdII_Aryl [label="Ar-X", color="#4285F4"]; PdII_Aryl -> AmineCoord [color="#EA4335"]; AmineCoord -> PdII_Amine [label="R'R''NH", color="#EA4335"]; PdII_Amine -> Deprotonation [color="#FBBC05"]; Deprotonation -> PdII_Amido [label="- HBX", color="#FBBC05"]; PdII_Amido -> RedElim [color="#34A853"]; RedElim -> Product [color="#34A853"]; RedElim -> Pd0 [label="Regenerates\nCatalyst", color="#34A853"]; } .enddot Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Q2: How do I choose the right phosphine ligand for my reaction?

A2: Ligand selection is often empirical, but there are some general guidelines. Bulky, electron-rich monodentate phosphine ligands are often effective for C-N coupling reactions.[3] Some commonly used ligands include:

  • Tri-tert-butylphosphine (P(tBu)₃): Highly effective for forming medium-sized rings due to its steric bulk.[3]

  • Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos): These are generally very effective for a wide range of C-N coupling reactions.[4]

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf): Can be effective in some cases, as demonstrated in the synthesis of 2-aryl-2H-indazoles.[10]

It is often necessary to screen a small library of ligands to find the optimal one for a specific substrate.

Q3: Can I use an aryl chloride instead of an aryl bromide or iodide?

A3: Aryl chlorides are generally less reactive than the corresponding bromides and iodides in oxidative addition.[5] Therefore, more forcing conditions or specialized catalyst systems are often required for successful coupling with aryl chlorides. This may include:

  • Using more electron-rich and sterically hindered ligands.

  • Employing higher reaction temperatures.

  • Using a higher catalyst loading.

While challenging, successful couplings with aryl chlorides are possible with the right conditions.[5]

Data-Driven Optimization: A Comparative Table

To aid in your experimental design, the following table summarizes successful reaction conditions for the intramolecular C–N coupling in the synthesis of various benzodiazepine derivatives, as reported in the literature.

Benzodiazepine ScaffoldPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1,4-Benzodiazepin-2,5-dionesPd₂(dba)₃ (5)P(o-tolyl)₃ (10)----[3]
Dibenzo[b,e][3][11]diazepinonesPd(OAc)₂ (2)BINAP (4)Cs₂CO₃ (2)Toluene100-[3]
PyridobenzodiazepinonesPd(OAc)₂ (2)BINAP (4)tBuOK (2)Toluene100-[3]
ImidazobenzodiazepinesCatalyst (10)Ligand (10)---Good[3]
Saturated 1,4-BenzodiazepinesPd(CH₃CN)₂Cl₂ (2)PPh₂Cy (4)NaOtBu (2)Xylenes135Good[3]

Experimental Protocols

General Procedure for a Trial Intramolecular Buchwald-Hartwig Amination:

This protocol is a starting point and should be optimized for your specific substrate.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide substrate (1.0 equiv), the palladium pre-catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add the base (e.g., NaOtBu, 2.0 equiv) and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"]; Setup [label="1. Reaction Setup\n(Substrate, Catalyst, Ligand)", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; Inert [label="2. Establish Inert Atmosphere", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; AddReagents [label="3. Add Base and Solvent", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; Reaction [label="4. Heat and Monitor Reaction", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; Workup [label="5. Reaction Workup", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; Purification [label="6. Purification", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; End [label="Pure Benzodiazepine", shape=ellipse, style=filled, fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"];

// Edges Start -> Setup [color="#5F6368"]; Setup -> Inert [color="#5F6368"]; Inert -> AddReagents [color="#5F6368"]; AddReagents -> Reaction [color="#5F6368"]; Reaction -> Workup [color="#5F6368"]; Workup -> Purification [color="#5F6368"]; Purification -> End [color="#5F6368"]; } .enddot Caption: Step-by-step experimental workflow for intramolecular C-N coupling.

We trust this technical guide will serve as a valuable resource in your research and development endeavors. Should you have further questions or require more specific guidance, please do not hesitate to reach out to our technical support team.

References

  • Molecules.

  • Current Organic Chemistry.

  • PubMed.

  • Beilstein Journal of Organic Chemistry.

  • Bentham Science.

  • Bohrium.

  • PubMed.

  • Journal of the American Chemical Society.

  • PubMed.

  • Organic Letters.

  • Chemical Communications.

  • Organic & Biomolecular Chemistry.

  • Organic Chemistry Portal.

  • Reddit.

  • ResearchGate.

  • PMC.

  • Organic & Biomolecular Chemistry.

  • NIH.

  • Chemistry LibreTexts.

  • ResearchGate.

  • PubMed.

  • PubMed.

Sources

Avoiding impurities during the photolytic synthesis of tetrahydronaphthalene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Photolytic Synthesis of Tetrahydronaphthalene Derivatives

Welcome to the technical support center for the photolytic synthesis of tetrahydronaphthalene derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these photochemical reactions. Here, we address common challenges in obtaining high-purity products by providing in-depth, mechanistically grounded troubleshooting advice and validated protocols.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses foundational questions regarding the photolytic synthesis of tetrahydronaphthalenes, focusing on the underlying principles that govern reaction success and impurity profiles.

Q1: What is the general mechanism of photolytic tetrahydronaphthalene synthesis, and why is it prone to side reactions?

A1: The synthesis typically involves the photoexcitation of a naphthalene derivative or a related precursor. Upon absorbing UV light, the molecule is promoted to an excited singlet state (S1), which can then undergo intersystem crossing to a more stable triplet state (T1). This triplet species is often the key reactive intermediate. The desired reaction, such as an intramolecular cyclization or a reaction with a solvent, then occurs.

However, these high-energy excited states are susceptible to several competing decay pathways that lead to impurities. These include:

  • Energy Transfer: The excited molecule can transfer its energy to other molecules, including oxygen, which can lead to photo-oxidation.

  • Radical Formation: The excited state can lead to the formation of radical species. These radicals can dimerize, react with the solvent, or undergo other undesired reactions.

  • Reversion to Ground State: The excited molecule can return to the ground state through non-radiative decay, reducing the quantum yield of the desired reaction.

Understanding these competing pathways is crucial for troubleshooting and optimizing the reaction conditions.

Q2: How does the choice of solvent impact the formation of impurities?

A2: The solvent plays a critical role in photochemical reactions beyond simply dissolving the reactants. It can influence the reaction outcome in several ways:

  • Energy Transfer: Solvents can participate in energy transfer processes, either quenching the desired excited state or sensitizing unwanted side reactions.

  • Radical Scavenging: Some solvents can act as radical scavengers, which can be beneficial or detrimental depending on the reaction mechanism.

  • Solvent Addition Products: The solvent itself can react with the excited state of the substrate, leading to the formation of solvent-adduct impurities. This is particularly common with solvents that have easily abstractable hydrogen atoms.

  • Polarity and Viscosity: The polarity and viscosity of the solvent can affect the stability of excited states and the diffusion of reactive intermediates, thereby influencing reaction rates and selectivity.

Table 1: Solvent Properties and Potential Impact on Photolytic Synthesis

SolventUV Cutoff (nm)Polarity (Dielectric Constant)Potential Issues
Acetonitrile19037.5Can form adducts with radical cations.
Methanol20532.7Can act as a hydrogen donor; potential for photoreduction side products.
Hexane1951.9Low polarity may not solubilize polar substrates or sensitizers.
Dichloromethane2339.1Can undergo photochemical reactions to form HCl, leading to acid-catalyzed side reactions.
Tetrahydrofuran (THF)2127.6Prone to peroxide formation, which can initiate radical side reactions.

Note: Always use HPLC-grade or photochemically pure solvents to avoid impurities that can act as photosensitizers or quenchers.

Part 2: Troubleshooting Guide: Common Impurities and Solutions

This section provides a problem-oriented approach to identifying and mitigating specific impurities encountered during the photolytic synthesis of tetrahydronaphthalene derivatives.

Problem 1: Formation of Dimeric and Polymeric Byproducts

Q: My reaction mixture shows several high molecular weight impurities on LC-MS, and the desired product yield is low. What is causing this?

A: The formation of dimeric and polymeric materials is a classic sign of uncontrolled radical reactions. The highly reactive triplet state or a derived radical intermediate can react with a ground-state molecule of the starting material or product, initiating a chain reaction.

Causality & Troubleshooting Steps:

  • Excessive Concentration: High concentrations of the starting material increase the probability of intermolecular reactions.

    • Solution: Decrease the reactant concentration. Run the reaction under high-dilution conditions (e.g., <0.01 M) to favor intramolecular processes over intermolecular dimerization.

  • Inadequate Degassing: Dissolved oxygen can act as a radical initiator.

    • Solution: Implement a rigorous degassing protocol. For most applications, the "Freeze-Pump-Thaw" method is superior to simple sparging with an inert gas. See Protocol 1 for a detailed procedure.

  • Incorrect Wavelength: Using a light source with a wavelength that is too high in energy can lead to undesired fragmentation or the population of higher-energy excited states that decay non-selectively.

    • Solution: Use a light source with a wavelength that selectively excites the desired chromophore. If necessary, use optical filters to remove unwanted wavelengths.

Problem 2: Presence of Oxidation Products (e.g., Naphthols, Ketones)

Q: I am observing impurities that correspond to the addition of oxygen, such as hydroxylated or carbonylated derivatives of my target molecule. How can I prevent this?

A: Photo-oxidation is a common side reaction in photochemistry, often mediated by singlet oxygen (¹O₂). Singlet oxygen is generated when the triplet excited state of the substrate or a photosensitizer transfers its energy to ground-state molecular oxygen (³O₂).

Causality & Troubleshooting Steps:

  • Oxygen Contamination: As mentioned above, residual oxygen is the primary culprit.

    • Solution: Rigorous degassing is the most critical step. Ensure all solvents are freshly degassed before use.

  • Photosensitization: Impurities in the starting material or solvent can act as photosensitizers, efficiently generating singlet oxygen even if the substrate itself does not.

    • Solution: Purify the starting materials thoroughly. Use high-purity, spectroscopy-grade solvents. If a photosensitizer is required for the reaction, choose one with a triplet energy that is appropriate for the desired transformation but minimizes energy transfer to oxygen if possible.

  • Peroxide Contamination in Solvents: Solvents like THF and ethers can form explosive peroxides upon storage, which can initiate oxidative side reactions.

    • Solution: Always test for and remove peroxides from susceptible solvents before use. Do not distill these solvents to dryness.

Workflow for Troubleshooting Impurity Formation

The following diagram illustrates a logical workflow for diagnosing and resolving impurity issues in your photolytic synthesis.

TroubleshootingWorkflow start Reaction Yields Impure Product check_mw Analyze by LC-MS: Identify MW of Impurities start->check_mw high_mw High MW Impurities (Dimers/Polymers) check_mw->high_mw > 2x MW? oxidized_mw Oxidized Impurities (M+16, M+32) check_mw->oxidized_mw M+O/O2? other_mw Other Impurities (Solvent Adducts, Isomers) check_mw->other_mw Other? sol_high_mw Reduce Concentration (High Dilution) high_mw->sol_high_mw sol_degas Improve Degassing (Freeze-Pump-Thaw) high_mw->sol_degas sol_oxidized Rigorous Degassing & Peroxide Removal oxidized_mw->sol_oxidized sol_purify_sm Purify Starting Materials & Solvents oxidized_mw->sol_purify_sm sol_other Change Solvent other_mw->sol_other sol_sensitizer Add/Change Sensitizer other_mw->sol_sensitizer end Pure Product Obtained sol_high_mw->end sol_degas->end sol_wavelength Optimize Wavelength (Use Filters) sol_oxidized->end sol_purify_sm->end sol_other->end sol_sensitizer->end

Caption: A decision-making workflow for troubleshooting common impurities.

Part 3: Key Experimental Protocols

Adherence to meticulous experimental technique is paramount in photochemical synthesis. The following protocols provide validated, step-by-step guidance.

Protocol 1: Rigorous Solvent Degassing via Freeze-Pump-Thaw

This method is highly effective for removing dissolved gases, particularly oxygen, from reaction solvents.

Materials:

  • Schlenk flask or a heavy-walled reaction vessel with a high-vacuum valve.

  • High-vacuum line (<0.1 Torr).

  • Dewar flasks.

  • Liquid nitrogen.

  • Dry ice/acetone bath (optional).

Procedure:

  • Preparation: Place the solvent in the Schlenk flask (do not fill more than half-full). Attach the flask to the vacuum line.

  • Freeze: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls, which increases the surface area. Wait until the solvent is completely frozen solid.

  • Pump: With the flask still in the liquid nitrogen, open the valve to the vacuum line. Allow the flask to evacuate for 5-10 minutes. You are pumping on the headspace above the frozen solid.

  • Thaw: Close the valve to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may hear gas bubbles being released from the solvent as it melts. A warm water bath can be used to speed up this process.

  • Repeat: Repeat the Freeze-Pump-Thaw cycle at least three times. For highly sensitive reactions, five cycles may be necessary.

  • Storage: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen) before use.

Diagram of the Freeze-Pump-Thaw Cycle

FPT_Cycle cluster_0 Step 1: Freeze cluster_1 Step 2: Pump cluster_2 Step 3: Thaw cluster_3 Repeat 3-5x Freeze Solvent in Schlenk Flask Immerse in Liquid N2 Pump Open to High Vacuum (Solvent is Solid) Freeze->Pump Completely Frozen Thaw Close Vacuum Valve Allow Solvent to Melt Pump->Thaw Evacuate Headspace Repeat Repeat Cycle for Maximum Purity Thaw->Repeat Gases Evolve Repeat->Freeze Start New Cycle

Caption: The three key stages of the Freeze-Pump-Thaw degassing cycle.

References

  • Ataman Kimya. TETRALIN. Retrieved from Ataman Kimya website: [Link]

  • Chen, X., He, Z., Xu, S., Zou, Y., & Zhang, Y. (2024). Chemical synthesis and application of aryldihydronaphthalene derivatives. Royal Society of Chemistry. [Link]

  • Choudhary, A. (n.d.). Photolytic Degradation and Its Prevention. Pharmaguideline. [Link]

  • imChem. (n.d.). How to degas your eluents. Retrieved from imChem website: [Link]

  • Menzek, A. (2007). A New, Safe and Convenient Procedure for Reduction of Naphthalene and Anthracene: Synthesis of Tetralin in a One-Pot Reaction. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Photo-Oxidative Protection of Chlorophyll a in C-Phycocyanin Aqueous Medium. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2018). Effect of pterin impurities on the fluorescence and photochemistry of commercial folic acid. PubMed. [Link]

  • National Center for Biotechnology Information. (2021). Solvent Effects on Ultrafast Photochemical Pathways. PubMed. [Link]

  • Quast, H., & Nahr, U. (1983). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. MDPI. [Link]

  • Reddy, C. R., & Kumar, D. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega. [Link]

  • Royal Society of Chemistry. (2022). Control of photoluminescence quantum yield and long-lived triplet emission lifetime in organic alloys. [Link]

  • Taylor & Francis. (n.d.). Photosensitizers – Knowledge and References. Retrieved from Taylor & Francis website: [Link]

  • Taylor & Francis. (n.d.). *

Scale-up challenges for the production of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up production of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important intermediate. We will address common challenges, provide detailed troubleshooting guides, and answer frequently asked questions to ensure a successful and efficient scale-up process.

Introduction to Synthetic Strategy

The synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine on a larger scale typically involves a multi-step process. A common conceptual approach begins with the construction of the core 2,3,4,5-tetrahydro-1H-benzo[b]azepine ring system, followed by a regioselective bromination. One potential route, adapted from related syntheses, involves a Schmidt reaction on a substituted tetralone to form the corresponding lactam, which can then be reduced to the desired amine.

This guide will focus on the critical bromination step and the overall process considerations for scaling up production, including potential pitfalls and their solutions.

Troubleshooting Guide: Common Scale-Up Challenges

Problem 1: Poor Regioselectivity in Bromination

Q: During the bromination of 2,3,4,5-tetrahydro-1H-benzo[b]azepine, we are observing a mixture of brominated isomers (e.g., 6-bromo, and di-brominated species) in addition to the desired 8-bromo product. How can we improve the regioselectivity?

A: This is a classic challenge in electrophilic aromatic substitution. The directing effects of the substituents on the benzene ring and the reaction conditions play a crucial role. The secondary amine in the azepine ring is an activating, ortho-, para-director. However, under acidic conditions, protonation of the amine can convert it into a deactivating, meta-directing group.

Causality and Solution:

  • Protecting Group Strategy: The most reliable method to ensure regioselectivity is to introduce a protecting group on the nitrogen atom. An electron-withdrawing protecting group, such as an acetyl (Ac) or tosyl (Ts) group, will decrease the activating effect of the nitrogen and can sterically hinder the ortho positions (6 and 10), favoring substitution at the para position (8).

  • Choice of Brominating Agent: While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred for its milder nature and better handling properties on a large scale.[1][2] The reactivity of NBS can be modulated by the choice of solvent and catalyst.

  • Solvent Effects: The choice of solvent can influence the selectivity of bromination.[3] For instance, polar aprotic solvents may favor different selectivity compared to nonpolar solvents. It is advisable to screen a range of solvents during process development.

Experimental Protocol: N-Acetylation and Subsequent Bromination

  • N-Acetylation:

    • Dissolve 2,3,4,5-tetrahydro-1H-benzo[b]azepine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C.

    • Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work up by washing with water and brine, then dry the organic layer and concentrate to obtain the N-acetylated product.

  • Bromination:

    • Dissolve the N-acetyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine in a suitable solvent (e.g., acetonitrile or a chlorinated solvent).

    • Cool the solution to the desired temperature (e.g., 0-5 °C).

    • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a reducing agent like sodium thiosulfate solution.

    • Extract the product, wash, dry, and concentrate.

  • Deprotection:

    • The N-acetyl group can be removed under acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH) to yield the final product.

Problem 2: Exothermic Reaction and Runaway Potential During Bromination

Q: We are concerned about the exothermic nature of the bromination reaction, especially at a larger scale. What are the best practices to control the reaction temperature and prevent a runaway reaction?

A: Bromination reactions are notoriously exothermic and can pose significant safety risks if not properly controlled.[4] Heat management is critical during scale-up.

Causality and Solution:

  • Slow Addition of Reagents: The brominating agent should be added slowly and portion-wise to the reaction mixture, allowing the cooling system to dissipate the generated heat effectively.

  • Adequate Cooling: Ensure the reactor is equipped with a robust cooling system capable of maintaining the desired reaction temperature. A jacketed reactor with a circulating coolant is standard for large-scale reactions.

  • Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase by providing a larger thermal mass.

  • Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor offers superior heat and mass transfer, significantly reducing the risk of runaway reactions.[5] In a flow setup, small volumes of reactants are mixed continuously, and the heat generated is rapidly dissipated through the reactor walls.

Workflow for Safe Bromination Scale-Up

cluster_prep Preparation cluster_reaction Reaction Control cluster_quench Workup Substrate_Solution Prepare solution of N-protected benzazepine Cooling Cool reactor to 0-5 °C Substrate_Solution->Cooling Brominating_Agent Prepare solution or portions of NBS Slow_Addition Slow, controlled addition of NBS Brominating_Agent->Slow_Addition Cooling->Slow_Addition Monitoring Monitor temperature and conversion Slow_Addition->Monitoring Quench Quench with aq. Na2S2O3 Monitoring->Quench Upon completion Extraction Extract product Quench->Extraction Purification Purify crude product Extraction->Purification

Caption: Controlled Bromination Workflow.

Problem 3: Difficult Purification and Byproduct Removal

Q: After the bromination and deprotection steps, we are struggling to purify the final product. We observe persistent impurities in our isolated material. What are the likely byproducts and how can we remove them?

A: Purification is a common bottleneck in multi-step syntheses. The impurities can originate from the starting materials, side reactions, or incomplete reactions.

Likely Impurities and Purification Strategies:

ImpurityOriginRecommended Purification Method
Unreacted Starting Material Incomplete bromination or deprotection.Column chromatography or recrystallization.
Isomeric Bromo-benzazepines Poor regioselectivity during bromination.Careful optimization of column chromatography conditions (e.g., gradient elution) or fractional crystallization. Isomer separation can be challenging and may require specialized techniques like preparative HPLC.
Di-brominated Products Over-bromination.Column chromatography. Using a slight sub-stoichiometric amount of the brominating agent can minimize this.
Succinimide Byproduct from NBS.Aqueous workup should remove the majority of succinimide. If it persists, a wash with a dilute base can be effective.

Purification Workflow

Crude_Product Crude 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Aqueous_Workup Aqueous Workup (wash with base and brine) Crude_Product->Aqueous_Workup Column_Chromatography Silica Gel Column Chromatography (e.g., Hexane/Ethyl Acetate gradient) Aqueous_Workup->Column_Chromatography Fraction_Analysis Analyze fractions by TLC/LC-MS Column_Chromatography->Fraction_Analysis Combine_Pure Combine pure fractions and concentrate Fraction_Analysis->Combine_Pure Recrystallization Recrystallization (e.g., from Ethanol/Water or Heptane/Ethyl Acetate) Combine_Pure->Recrystallization Final_Product Pure 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Recrystallization->Final_Product

Caption: Purification flowchart for the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the bromination step? A1: With an optimized process using a protecting group strategy, yields for the bromination step can typically range from 70-90%. The subsequent deprotection step should also be high-yielding.

Q2: Are there any specific safety precautions to consider when handling N-Bromosuccinimide (NBS)? A2: Yes, NBS is an oxidizing agent and can be corrosive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of the dust. For large quantities, consider the potential for exothermic decomposition, especially in the presence of impurities or incompatible materials.[6]

Q3: Can we use elemental bromine (Br₂) instead of NBS? A3: While elemental bromine is a potent brominating agent, it is highly corrosive, toxic, and difficult to handle, especially on a large scale.[4][7] Its use poses significant safety and environmental challenges. NBS is generally a safer and more manageable alternative for most applications. If Br₂ must be used, consider in-situ generation in a flow reactor to minimize handling of the pure substance.[4][5]

Q4: How can we confirm the regiochemistry of our final product? A4: The most definitive method for confirming the position of the bromine atom is through Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR will show characteristic shifts and coupling patterns that can be used to elucidate the structure. Specifically, ¹H-¹H COSY and HMBC experiments can be used to unambiguously assign the protons and carbons and confirm the substitution pattern on the aromatic ring.

Q5: What are the critical process parameters to monitor during scale-up? A5: Key parameters to monitor include:

  • Temperature: Crucial for controlling reaction rate and preventing side reactions and runaway conditions.

  • Addition Rate: To maintain temperature control and minimize local concentration gradients.

  • Stirring Rate: To ensure homogeneity and efficient heat transfer.

  • Reaction Time: To ensure complete conversion and minimize byproduct formation.

  • Purity of Starting Materials: Impurities can lead to side reactions and purification difficulties.

References

  • D. Cantillo, C. O. Kappe, Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch, Molecules, 2019 , 24(11), 2149. [Link]

  • J. A. Coe, L. G. W. T. Brooks, Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies, J. Org. Chem., 2005 , 70(18), 7324-7327. [Link]

  • D. Cantillo, C. O. Kappe, Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch, ResearchGate, 2019 . [Link]

  • A. V. Samet, et al., Synthesis of 1,3,5-Triazepines and Benzo[f][4][8][9]triazepines and Their Biological Activity: Recent Advances and New Approaches, Molecules, 2024 , 29(3), 598. [Link]

  • J. Ashenhurst, N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry, Master Organic Chemistry, 2011 . [Link]

  • D. Priebbenow, S. G. Stewart, F. Pfeffer, Synthesis of 1,2,3,4-Tetrahydroisoquinolines and 2,3,4,5-Tetrahydro-1H-2-benzazepines Combining Sequential Palladium-Catalyzed ortho Alkylation/Vinylation with Aza-Michael Addition Reactions, Org. Biomol. Chem., 2011 , 9(15), 5466-5471. [Link]

  • Chemistry LibreTexts, 16.1: Electrophilic Aromatic Substitution Reactions - Bromination, 2022 . [Link]

  • V. E. Semenov, et al., Quantum Chemical Estimation of Reactivity of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H), Journal of Chemistry, 2013 , 2013, 974158. [Link]

  • Kondo, K., et al.
  • Master Organic Chemistry, Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene, 2018 . [Link]

  • J. M. Richardson, A Dangerous Bromance, Scientific Update, 2024 . [Link]

  • S. G. Stewart, et al., Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process, J. Org. Chem., 2016 , 81(15), 6495–6504. [Link]

  • M. C. D. Donnici, et al., Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors, RSC Med. Chem., 2024 , 15, 223-239. [Link]

  • J. C. Carretero, et al., Stereoselective Synthesis of Indoline, Tetrahydroquinoline, and Tetrahydrobenzazepine Derivatives from o-Bromophenyl N-tert-Butylsulfinyl Aldimines, J. Org. Chem., 2014 , 79(12), 5625-5636. [Link]

  • V. E. Semenov, et al., Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution, J. Heterocycl. Chem., 2004 , 41, 559-567. [Link]

  • Organic Chemistry Portal, N-Bromosuccinimide (NBS). [Link]

  • A. Nefzi, J. M. Ostresh, R. A. Houghten, Solidphase synthesis of 2,3,4,5-tetrahydro-1 H-benzo[ e][4][5]diazepine derivatives, Tetrahedron, 1999 , 55(2), 335-344. [Link]

  • A. H. Khan, J. S. Chen, Synthesis of Breitfussin B by Late-Stage Bromination, Org. Lett., 2015 , 17(15), 3718-3721. [Link]

  • Princeton University Environmental Health and Safety, Case study: Reaction scale-up leads to incident involving bromine and acetone, C&EN, 2016 . [Link]

  • K. Nikolic, et al., Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes, J. Mol. Struct., 2004 , 694(1-3), 135-141. [Link]

  • Michigan State University Department of Chemistry, Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Wikipedia, N-Bromosuccinimide. [Link]

  • Organic Syntheses, n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. [Link]

  • Public Health England, A Review of the Toxicity and Environmental Behaviour of Bromine in Air, 2016 . [Link]

  • J. M. Richardson, et al., Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale, Org. Process Res. Dev., 2021 , 25(11), 2534-2538. [Link]

  • M. Donahue, Regioselectivity in Radical Bromination in Organic Chemistry, YouTube, 2019 . [Link]

  • Professor Dave Explains, Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS), YouTube, 2020 . [Link]

  • Y. Wang, et al., Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines, Molecules, 2020 , 25(1), 147. [Link]

  • NC State University Libraries, Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. [Link]

  • Chemistry Steps, Electrophilic Aromatic Substitution Practice Problems. [Link]

  • W. R. C. et al.
  • A. A. Al-Amiery, et al., Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties, Molecules, 2021 , 26(16), 4999. [Link]

  • H. R. Morales, et al., Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure, Molecules, 2011 , 16(5), 3734-3744. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine using NMR and MS

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as applied to the structural validation of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. As a Senior Application Scientist, this document is structured to not only present experimental data but to also elucidate the strategic reasoning behind the methodological choices, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound belonging to the benzazepine class.[1][2] This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The introduction of a bromine atom at the 8-position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a handle for further synthetic modifications. Given these factors, rigorous structural verification is a critical step in its synthesis and subsequent application in drug discovery pipelines.

Core Analytical Strategies: NMR and MS

The structural elucidation of an organic molecule is akin to solving a puzzle, with each analytical technique providing a unique set of clues.[3][4][5] For 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, a combination of NMR and MS provides a comprehensive picture of its atomic connectivity and composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed information about the carbon-hydrogen framework of a molecule.[4][6] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be deduced.

  • Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers insights into its substructural components.[7] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic signature of elements like bromine.

The synergy between these two techniques provides a high degree of confidence in the assigned structure.

Experimental Protocols and Data Interpretation

A self-validating analytical protocol requires meticulous attention to experimental detail and a thorough understanding of the underlying principles of each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the analyte without interfering with its signals.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[8]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (typically -1 to 13 ppm).[8]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to one peak per unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Set the spectral width to cover the full range of organic carbon chemical shifts (typically 0 to 220 ppm).[9][10]

The interpretation of NMR spectra involves comparing the observed chemical shifts and coupling patterns with predicted values based on the putative structure and data from analogous compounds.[11]

Table 1: Predicted ¹H NMR Data for 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-6, H-7, H-9 (Aromatic)6.8 - 7.5Multiplet3H
H-5 (Aliphatic)~2.9Triplet2H
H-2 (Aliphatic)~3.1Triplet2H
H-3, H-4 (Aliphatic)1.5 - 2.0Multiplet4H
N-HVariable (broad)Singlet1H

Table 2: Predicted ¹³C NMR Data for 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Carbon Assignment Predicted Chemical Shift (ppm)
C-8 (C-Br)~115
Aromatic Carbons120 - 145
C-5~48
C-2~45
C-3, C-425 - 35

Causality Behind Expected Shifts:

  • Aromatic Protons (¹H NMR): The protons on the benzene ring are expected to resonate in the downfield region (6.5-8.5 ppm) due to the deshielding effect of the ring current.[12] The bromine substituent will influence the precise chemical shifts of the adjacent protons.

  • Aliphatic Protons (¹H NMR): The methylene protons of the tetrahydroazepine ring will appear in the upfield region. The protons adjacent to the nitrogen atom (H-2 and H-5) will be deshielded relative to the other methylene protons.

  • Ipso-Carbon (¹³C NMR): The carbon atom directly attached to the bromine (C-8) is expected to show an upfield shift due to the "heavy atom effect" of bromine, which is a shielding effect.[13][14][15]

  • Other Aromatic Carbons (¹³C NMR): The remaining aromatic carbons will resonate in the typical aromatic region (120-150 ppm), with their specific shifts influenced by the electron-withdrawing nature of the bromine and the electron-donating effect of the fused aliphatic ring.[10]

  • Aliphatic Carbons (¹³C NMR): The aliphatic carbons of the seven-membered ring will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation.[16][17]

  • Instrumentation: Utilize an ESI-mass spectrometer, which is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.[18][19][20]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Ensure the mass analyzer is calibrated to provide accurate mass measurements.

A key confirmatory feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two peaks for the molecular ion, separated by two mass units, with nearly equal intensity.

Table 3: Expected Mass Spectrometry Data for 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Ion Expected m/z (⁷⁹Br) Expected m/z (⁸¹Br) Relative Intensity
[M+H]⁺226.0386228.0365~1:1

The observation of this isotopic doublet provides strong evidence for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement.[7]

Comparative Analysis: NMR vs. MS and Alternative Techniques

While NMR and MS are the primary tools for structural elucidation, a comprehensive validation strategy considers their relative strengths and weaknesses, as well as the utility of other analytical methods.

Technique Strengths Limitations Application to 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
NMR Spectroscopy Provides detailed information on atomic connectivity and stereochemistry.[6]Requires a relatively pure sample and a larger amount of material compared to MS.Essential for unambiguously determining the substitution pattern on the aromatic ring and the conformation of the seven-membered ring.
Mass Spectrometry Highly sensitive, provides molecular weight and elemental composition (with HRMS).[7]Provides limited information on isomerism and stereochemistry.Crucial for confirming the presence of bromine through its isotopic pattern and for determining the molecular formula.
FTIR Spectroscopy Provides information about the functional groups present in the molecule.[3]Does not provide detailed information on the overall molecular structure.Can confirm the presence of the N-H bond in the secondary amine and the C-H bonds of the aromatic and aliphatic regions.[21][22]
X-ray Crystallography Provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[23][24][25][26]Requires a suitable single crystal, which can be challenging to obtain.Would provide the definitive proof of structure, including the conformation of the tetrahydroazepine ring.

Visualizing the Workflow and Structure

G cluster_0 Sample Preparation cluster_1 Primary Analytical Techniques cluster_2 Data Analysis & Interpretation cluster_3 Structural Confirmation Sample 8-Bromo-2,3,4,5-tetrahydro- 1H-benzo[b]azepine NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data MS_Data Molecular Ion Peak Isotopic Pattern MS->MS_Data Structure Validated Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural validation of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

// Aromatic Ring C6 [label="C", pos="0,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C7 [label="C", pos="-0.87,0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C8 [label="C", pos="-0.87,-0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C9 [label="C", pos="0,-1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C5a [label="C", pos="0.87,-0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C9a [label="C", pos="0.87,0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Azepine Ring N1 [label="N", pos="2.3,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 [label="C", pos="3.1, -0.2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C3 [label="C", pos="2.6, -1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C4 [label="C", pos="1.2, -1.8!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C5 [label="C", pos="0.4, -1.2!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Substituent Br [label="Br", pos="-1.8,-0.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges C6 -- C7 -- C8 -- C9 -- C5a -- C9a -- C6; C9a -- N1 -- C2 -- C3 -- C4 -- C5 -- C5a; C8 -- Br;

// Invisible nodes for labels node [shape=plaintext, style="", fontname="Arial", fontsize=9, fontcolor="#202124"]; label_C6 [label="6", pos="-0.3,1.2!"]; label_C7 [label="7", pos="-1.2,0.7!"]; label_C8 [label="8", pos="-1.2,-0.7!"]; label_C9 [label="9", pos="-0.3,-1.2!"]; label_C5a [label="5a", pos="1.2,-0.7!"]; label_C9a [label="9a", pos="1.2,0.7!"]; label_N1 [label="1", pos="2.5,0.9!"]; label_C2 [label="2", pos="3.5,-0.2!"]; label_C3 [label="3", pos="3.0,-1.8!"]; label_C4 [label="4", pos="1.0,-2.2!"]; label_C5 [label="5", pos="-0.1,-1.5!"]; } .dot

Caption: Structure of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine with atom numbering.

Conclusion

The structural validation of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is effectively and robustly achieved through the complementary use of NMR spectroscopy and mass spectrometry. NMR provides the detailed framework of the molecule, confirming the connectivity of the carbon and hydrogen atoms, while MS confirms the molecular weight and the presence of the bromine atom through its distinct isotopic signature. For absolute and definitive structural proof, particularly of the solid-state conformation, single-crystal X-ray crystallography stands as the gold standard. By employing a multi-technique approach and understanding the causality behind the experimental data, researchers can ensure the scientific integrity of their work and proceed with confidence in their drug development endeavors.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd.
  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • American Chemical Society. (n.d.). PubChem Compound Summary for CID 2771762, 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. PubChem. Retrieved from [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., & Cheung, R. C. K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 24(1), 3–12.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Retrieved from [Link]

  • Metiu, H. (2006). Physical Chemistry: Kinetics. Taylor & Francis.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380–388.
  • Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(23), 2739-2784.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Chemistry LibreTexts. (2023). Spectroscopy of Amines. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. School of Pharmacy. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
  • Improved Pharma. (n.d.). Single Crystal X-Ray Structure Determination. Retrieved from [Link]

  • Universidade de Aveiro. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

  • University of Illinois. (n.d.). Sample Preparation. School of Chemical Sciences. Retrieved from [Link]

  • ACS Publications. (1953). Near-Infrared Spectra of Primary Aromatic Amines. Analytical Chemistry, 25(10), 1461-1464.
  • Chemistry LibreTexts. (2021). 13C-NMR Spectroscopy. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Chegg. (2022). Analyze the 1H-NMR spectrum of bromobenzene. Retrieved from [Link]

  • ResearchGate. (2002). Influence of Solvents on IR Spectrum of Aromatic Amines. Retrieved from [Link]

  • Wiley Online Library. (2002). Structure Elucidation by NMR in Organic Chemistry. Retrieved from [Link]

  • PubMed. (2002). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]

  • YouTube. (2019). Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra. Retrieved from [Link]

  • Bartleby. (2021). Fill the blank below for 1H' NMR of Bromobenzene. Retrieved from [Link]

  • Springer. (2018). Single Crystal X-ray Structure Analysis. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. Retrieved from [Link]

  • RCSB PDB. (n.d.). Bromobenzene. Retrieved from [Link]

  • SpringerLink. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Benzo[f]triazepines: Routes, Rationale, and Performance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the benzo[f]triazepine scaffold represents a privileged heterocyclic system with significant therapeutic potential. The arrangement of the fused benzene and triazepine rings offers a unique three-dimensional architecture for designing novel bioactive molecules. However, the efficient construction of this core structure is paramount for successful drug discovery and development programs. This guide provides a comparative analysis of the primary synthetic routes to benzo[f]triazepines, offering insights into the mechanistic underpinnings of each approach and presenting experimental data to facilitate informed decisions in the laboratory.

Introduction to Benzo[f]triazepines

Benzo[f]triazepines are a class of seven-membered nitrogen-containing heterocycles fused to a benzene ring. The positional arrangement of the three nitrogen atoms within the triazepine ring gives rise to several isomers, with the benzo[f][1][2][3]triazepine and benzo[f][1][4][5]triazepine cores being of particular interest due to their prevalence in compounds exhibiting a range of biological activities, including as psychoactive agents.[1][2] The synthetic accessibility and the potential for diverse functionalization are key considerations when selecting a synthetic strategy.

Key Synthetic Strategies: A Comparative Overview

The synthesis of the benzo[f]triazepine core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the availability of starting materials, the desired substitution pattern on the final molecule, and considerations of overall efficiency and scalability.

Cyclocondensation Reactions: The Workhorse Approach

Cyclocondensation reactions represent the most traditional and widely employed method for the synthesis of benzo[f]triazepines. These reactions typically involve the condensation of a bifunctional benzene derivative with a three-atom synthon containing the requisite nitrogen atoms.

A common and versatile starting material for the synthesis of benzo[f][1][2][3]triazepines is o-phenylenediamine.[1][4] This approach leverages the nucleophilicity of the two amino groups to react with a variety of dielectrophilic partners.

General Workflow:

OPD o-Phenylenediamine Intermediate Open-chain Intermediate OPD->Intermediate Condensation Reagent Dielectrophilic Reagent (e.g., Urea, Isothiocyanate, Amidinium Salt) Cyclization Intramolecular Cyclization Intermediate->Cyclization Heating / Acid or Base catalyst BT Benzo[f][1,3,5]triazepine Cyclization->BT

Figure 1: General workflow for benzo[f][1][2][3]triazepine synthesis from o-phenylenediamine.

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydro-1H-benzo[f][1][2][3]triazepine [1]

  • Reaction Setup: To a solution of o-phenylenediamine (1.08 g, 10 mmol) in ethanol (20 mL) at 5 °C, add N-methyl-N-(methylthio)(phenyl)methylene)amino)methylene)methanaminium iodide (amidinium salt) (3.22 g, 10 mmol).

  • Reaction: Stir the reaction mixture at 5 °C for 2 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, the product may precipitate. Filter the solid and wash with cold ethanol. Alternatively, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Causality and Insights: The choice of the dielectrophilic reagent is critical in determining the final substitution pattern of the triazepine ring. For instance, reaction with urea or its derivatives leads to the formation of benzo[f][1][2][3]triazepin-2-ones. The use of isothiocyanates provides access to the corresponding 2-thiones. The reaction with amidinium salts, as detailed above, allows for the introduction of a substituent at the 2-position. The reaction conditions, particularly temperature and catalyst, play a crucial role in directing the reaction towards the desired seven-membered ring over the competing formation of five-membered benzimidazoles.[1]

2-Aminobenzamide serves as an excellent precursor for the synthesis of benzo[f][1][2][3]triazepinones. The amide nitrogen and the aromatic amino group act as the two nucleophilic centers for the cyclization reaction.

Experimental Protocol: Synthesis of Substituted 1,4-Benzodiazepine-2,5-diones (precursors to triazepino-quinazolines) [1]

  • Condensation: A mixture of 2-aminobenzamide (1.36 g, 10 mmol) and a substituted α-azlactone (10 mmol) in glacial acetic acid (25 mL) is refluxed for 4-6 hours.

  • Isolation: After cooling, the precipitated solid is filtered, washed with ethanol, and recrystallized to afford the desired benzodiazepine derivative. These can be further elaborated to triazepine-fused systems.

Causality and Insights: This method provides a straightforward entry into benzodiazepine systems which can be precursors to more complex fused triazepines. The acidic medium facilitates the initial condensation and subsequent cyclization. The nature of the substituent on the azlactone directly translates to the diversity of the final products.

Multi-Component Reactions (MCRs): A Strategy for Efficiency and Diversity

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for the synthesis of complex heterocyclic systems, including benzo[f]triazepines.[1][3]

General Workflow:

A Component A (e.g., Aniline) MCR One-Pot Reaction A->MCR B Component B (e.g., Oxalyl Chloride) B->MCR C Component C (e.g., KSeCN) C->MCR BT Benzo[f][1,3,5]triazepane MCR->BT

Figure 2: Conceptual workflow of a three-component synthesis of a benzo[f][1][2][3]triazepane derivative.

Experimental Protocol: Synthesis of 3-Aryl-2,4-diselenoxo-1,3,5-triazepane-6,7-diones [3]

  • Reagent Preparation: To a solution of potassium selenocyanate (2 mmol) in dry acetone (3 mL), add oxalyl chloride (1 mmol) in dry acetone (3 mL). Stir the mixture at room temperature for 10 minutes.

  • Addition of Aniline: Add a solution of the appropriately substituted aniline (1 mmol) in dry acetone (4 mL) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12 hours.

  • Isolation: After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified by column chromatography to yield the desired product.

Causality and Insights: This one-pot, three-component approach offers significant advantages in terms of operational simplicity and the ability to rapidly generate a library of compounds by varying the aniline component. The reaction proceeds through the in-situ formation of an acyl isoselenocyanate intermediate, which then undergoes a cascade of reactions with the aniline to form the triazepane ring. The use of ultrasound irradiation has also been reported to accelerate similar multi-component reactions for the synthesis of the dithioxo analogues.[1]

Comparative Performance of Synthesis Routes

To provide a clear comparison of the discussed synthetic strategies, the following table summarizes key performance indicators based on reported experimental data.

Route Starting Materials Key Reagents/Catalysts Typical Reaction Time Reported Yield (%) Advantages Disadvantages
Cyclocondensation (Route A) o-Phenylenediamine, Amidinium SaltEthanol2 hoursModerate (~60%)[1]Versatile starting material, well-established.Potential for side product formation (benzimidazoles).
Cyclocondensation (Route B) 2-Aminobenzamide, α-AzlactoneGlacial Acetic Acid4-6 hoursGood to Excellent[1]Direct access to functionalized benzodiazepine precursors.Limited to specific triazepine-fused systems.
Multi-Component Reaction Aniline, Oxalyl Chloride, KSeCNAcetone12 hoursModerate to Good (40-80%)[3]High efficiency, diversity-oriented, one-pot procedure.May require optimization for different substrates.

Conclusion and Future Perspectives

The synthesis of benzo[f]triazepines can be approached through several effective strategies. Traditional cyclocondensation reactions, particularly those starting from o-phenylenediamine, remain a robust and versatile method. For the rapid generation of molecular diversity, multi-component reactions offer an elegant and efficient alternative.

The choice of the optimal synthetic route will invariably depend on the specific target molecule and the research objectives. For lead optimization, where specific analogues are required, a well-established cyclocondensation route may be preferable. In contrast, for initial library synthesis in a drug discovery campaign, the efficiency and diversity-generating power of multi-component reactions are highly attractive.

Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods. The use of greener solvents, catalyst-free conditions, and the expansion of the substrate scope for multi-component reactions will undoubtedly play a significant role in advancing the field of benzo[f]triazepine synthesis.

References

  • Abu-Hashem, A. A., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][2][3]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 632. [Link][1][2]

  • Al-Salahi, R., et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20(4), 345-368. [Link]

  • PubMed Central. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][2][3]triazepines and Their Biological Activity: Recent Advances and New Approaches. [Link]

  • MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][2][3]triazepines and Their Biological Activity: Recent Advances and New Approaches. [Link]

  • Al-Mousawi, S. M., et al. (2012). Three-component and one-pot synthesis of 3-aryl-2,4-diselenoxo-1,3,5-triazepane-6,7-diones. Tetrahedron Letters, 53(42), 5640-5642. [Link]

Sources

The Impact of Bromination on 1,4-Benzodiazepine Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system therapeutics, 1,4-benzodiazepines remain a cornerstone for managing anxiety, insomnia, seizures, and muscle spasms. Their pharmacological effects are intricately linked to their chemical structure, with minor modifications leading to significant changes in potency, efficacy, and pharmacokinetic profiles. This guide provides an in-depth comparison of brominated 1,4-benzodiazepine derivatives, examining how the inclusion of a bromine atom influences their interaction with GABA-A receptors and their overall therapeutic potential.

The GABA-A Receptor: A Prime Target for Benzodiazepines

Benzodiazepines exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1] This receptor is a ligand-gated ion channel that, upon binding to its endogenous ligand GABA, allows chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability.[1] Benzodiazepines bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to a more potent inhibitory response.[2][3]

The GABA-A receptor is a pentameric structure typically composed of two α, two β, and one γ subunit. The benzodiazepine binding site is located at the interface between the α and γ subunits.[1] The specific α subunit isoform (α1, α2, α3, or α5) plays a crucial role in determining the pharmacological effect of a benzodiazepine. Generally, the α1 subunit is associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic actions, and the α5 subunit is implicated in cognition and memory.[1]

Caption: Fig. 2: General synthesis workflow for a 7-bromo-1,4-benzodiazepine.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol outlines the determination of a compound's binding affinity (Ki) for the benzodiazepine site on the GABA-A receptor through competitive displacement of a radiolabeled ligand. [1] Materials:

  • [³H]Flunitrazepam (radioligand)

  • Test compounds (brominated and non-brominated benzodiazepines)

  • Rat brain membranes (source of GABA-A receptors)

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]Flunitrazepam, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Elevated Plus-Maze Test for Anxiolytic Activity

The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.

  • Drug Administration: Administer the test compound (e.g., a brominated benzodiazepine) or vehicle to the animals at a predetermined time before the test.

  • Testing: Place the animal in the center of the maze, facing an open arm.

  • Observation: Record the animal's behavior for a set period (e.g., 5 minutes). Key parameters to measure include the time spent in the open arms, the number of entries into the open arms, and the total number of arm entries.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Conclusion

The introduction of a bromine atom at the 7-position of the 1,4-benzodiazepine scaffold is a well-established strategy for enhancing anxiolytic and hypnotic potency. This is primarily achieved through an increase in binding affinity for the GABA-A receptor. Brominated derivatives like bromazepam and phenazepam are potent compounds, but their clinical utility is also influenced by their pharmacokinetic profiles. The intermediate half-life of bromazepam makes it a suitable option for the short-term management of anxiety, while the long half-life of phenazepam carries a higher risk of accumulation and prolonged side effects.

The choice between a brominated derivative and other benzodiazepines depends on the desired therapeutic outcome, balancing the need for high potency with a favorable pharmacokinetic and side-effect profile. Further research focusing on subtype-selective brominated benzodiazepines could lead to the development of novel therapeutics with improved efficacy and reduced side effects.

References

  • A Head-to-Head Comparison of Clonazepam and Other Benzodiazepines' Binding Affinities
  • Bromazepam | C14H10BrN3O | CID 2441. PubChem.
  • Diazepam enhancement of GABA-gated currents in binary and ternary GABAA receptors: relationship to benzodiazepine binding site density. PubMed.
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
  • Comparative Efficacy and Safety of Benzodiazepines in the Treatment of Patients with Generalized Anxiety Disorder: A Systematic Review and Network Meta-Analysis. PubMed.
  • GABAA receptor subtypes: autoradiographic comparison of GABA, benzodiazepine, and convulsant binding sites in the r
  • Flow platform for the synthesis of benzodiazepines.
  • Designer benzodiazepines' pharmacological effects and potencies: How to find the information.
  • Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: effects of anxiolytic and anxiogenic agents. PubMed.
  • Mechanism of action of benzodiazepines on GABAA receptors. PMC - PubMed Central.
  • Synthesis of benzodiazepines.
  • The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging benzodiazepines. PubMed.
  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors.
  • Benzodiazepine synthesis. Química Organica.org.
  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI.
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial.
  • Comparison of five anxiolytic benzodiazepines on measures of psychomotor performance and sleep. PubMed.
  • Chemical Properties of Phenazepam (CAS 66173-95-3). Cheméo.
  • SYNTHESIS OF DIAZEPAM | MEDICINAL CHEMISTRY | GP
  • [Cytochrome P450 3A4 and Benzodiazepines]. PubMed.
  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors.
  • Molecular mechanisms mediating the action of diazepam on GABA receptors. PubMed.
  • 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I)
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. PMC - PubMed Central.
  • Synthesis, Characterization and Fluorescence of Novel Bromazepam Deriv
  • The psychonauts' benzodiazepines; quantitative structure-activity relationship (QSAR) analysis and docking prediction of their biological activity. University of Hertfordshire.
  • Showing Compound Diazepam (FDB007103). FooDB.
  • Diazepam Therapy and CYP2C19 Genotype.
  • Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents. PMC.
  • Labor
  • Neuroscience Basics: GABA Receptors and GABA Drugs, Anim
  • Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). Scribd.
  • [Cytochrome P450 3A4 and Benzodiazepines].
  • Structure-activity relationship studies at benzodiazepine receptor (BZR): a comparison of the substituent effects of pyrazoloquinolinone analogs.
  • Competitive Antagonism of Etomidate Action by Diazepam: In Vitro GABAA Receptor and In Vivo Zebrafish Studies. PubMed Central.
  • Synthesis and selectivity of 1 methoxycarbonylmethyl 3 arylamino 7 bromo 5 phenyl 1,2 dihydro 3H 1,4 benzodi azepin 2 ones binding for CNS benzodiazepine receptors. Ukrainica Bioorganica Acta.
  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.

Sources

A Senior Application Scientist's Guide to PARP-1 Inhibitor Scaffolds: Evaluating 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Against Clinically Validated Cores

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors represents a landmark achievement in targeted cancer therapy, primarily by exploiting the concept of synthetic lethality in tumors with homologous recombination deficiencies.[1][2] The clinical success of inhibitors like Olaparib, Rucaparib, and Niraparib has validated specific chemical scaffolds as effective cores for potent PARP-1 inhibition. This guide provides an in-depth comparison of these established building blocks against a novel, exploratory scaffold: 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. We will dissect the structural underpinnings of approved inhibitors, analyze the synthetic utility and potential of the benzo[b]azepine core, and provide robust experimental protocols for evaluating new chemical entities in this class.

The Central Mechanism: PARP-1 Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in the DNA damage response (DDR) network. It acts as a primary sensor for DNA single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of poly(ADP-ribose) chains on itself and other proteins.[3][4] This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to resolve the damage.

PARP inhibitors function through two primary mechanisms:[1][5]

  • Catalytic Inhibition : They competitively bind to the NAD+ binding site in the catalytic domain of PARP-1, preventing the PARylation process. This stalls the repair of SSBs.[3]

  • PARP Trapping : This is considered the major driver of cytotoxicity.[1] The inhibitor stabilizes the PARP-1/DNA complex, preventing the enzyme from dissociating after it binds to a break. These trapped complexes are highly toxic, as they obstruct DNA replication, leading to the collapse of replication forks and the formation of lethal double-strand breaks (DSBs).[1]

In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[6] However, in cancer cells with mutations in BRCA1/2 or other HR genes, this pathway is defective. The cell's inability to repair the DSBs generated by PARP trapping leads to genomic instability and ultimately, cell death. This selective killing of HR-deficient cells is a classic example of synthetic lethality .[7][8]

G cluster_0 cluster_1 DNA Repair Pathways cluster_2 DNA_Damage Endogenous/Exogenous DNA Damage SSB Single-Strand Break (SSB) DNA_Damage->SSB DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse PARP1 PARP-1 Mediated SSB Repair SSB->PARP1 recruits HR Homologous Recombination (HR) (BRCA1/2 Dependent) DSB->HR repaired by Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Unrepaired DSBs lead to Cell_Survival Cell Survival & Proliferation PARP1->Cell_Survival leads to HR->Cell_Survival leads to PARPi PARP Inhibitor PARPi->PARP1 Traps & Inhibits BRCA_mut BRCA Mutation (HR Deficiency) BRCA_mut->HR Inactivates

Caption: The principle of synthetic lethality with PARP inhibitors.

A Landscape of Validated PARP-1 Inhibitor Scaffolds

The molecular architecture of all clinical PARP inhibitors contains common pharmacophoric elements. A core feature is an amide group, either in an open-chain or cyclic lactam form, which forms critical hydrogen bonds with Gly863 and Ser904 in the PARP active site.[9] An adjacent aromatic ring system typically engages in π-π stacking interactions, anchoring the molecule in the binding pocket.[9][10] The diversity in these core scaffolds is what differentiates the potency, selectivity, and pharmacokinetic profiles of each drug.

InhibitorCore ScaffoldPARP-1 IC50 / Kᵢ (nM)PARP-2 IC50 / Kᵢ (nM)
Olaparib Phthalazinone1.2 (IC50)0.8 (IC50)
Rucaparib Azepinoindole1.4 (IC50)6.4 (IC50)
Niraparib Indazole Carboxamide3.8 (IC50)2.1 (IC50)
Talazoparib Phthalazinone0.57 (IC50)0.31 (IC50)
Veliparib Benzimidazole Carboxamide5.2 (Kᵢ)2.9 (Kᵢ)

Note: IC50/Kᵢ values are compiled from various sources and assays; direct comparison should be made with caution. Data sourced from[11][12][13][14].

  • Phthalazinones (Olaparib, Talazoparib): This scaffold, present in the first-in-class inhibitor Olaparib, provides a rigid framework that effectively presents the necessary pharmacophoric elements.[15] Talazoparib, which also utilizes this core, is recognized as one of the most potent PARP-trapping agents.[5][16]

  • Indazole Carboxamides (Niraparib): Niraparib is built around an indazole core. It is a potent inhibitor of both PARP-1 and PARP-2.[11][14]

  • Benzimidazole Carboxamides (Veliparib): Veliparib's benzimidazole structure contributes to its potent inhibition of PARP-1 and PARP-2 but results in weaker PARP trapping capabilities compared to other inhibitors, which may contribute to its different toxicity profile.[13]

  • Azepinoindoles (Rucaparib): The tricyclic lactam system of Rucaparib provides a unique three-dimensional shape that fits snugly into the PARP catalytic site.[17]

Spotlight on a Novel Scaffold: 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS No: 205584-61-8) is a compelling building block for novel PARP inhibitor discovery.[18] Its value lies in its distinct structural features and synthetic versatility.

  • Structural Analysis: The tetrahydro-1H-benzo[b]azepine core is a bicyclic amine. This constrained seven-membered ring system can serve as a bioisostere for more flexible fragments found in other inhibitors, potentially offering improved binding affinity or a different selectivity profile. The secondary amine provides a clear point for chemical elaboration to introduce the pharmacophoric amide group.

  • The Bromine Handle: The bromine atom at the 8-position is a key synthetic handle. It is perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the efficient introduction of various aromatic and heteroaromatic groups. This is the region of the molecule that would typically be elaborated to form the π-stacking component of the final inhibitor.

Proposed Synthetic Workflow

A plausible synthetic route to elaborate this building block into a potential PARP inhibitor is outlined below. This workflow leverages the bromine as a key functional group for diversification.

G Start 8-Bromo-2,3,4,5-tetrahydro- 1H-benzo[b]azepine Step1 Step 1: N-Acylation (e.g., with Phthalic Anhydride derivative) Start->Step1 Intermediate1 N-Acylated Intermediate Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (with desired Arylboronic acid) Intermediate1->Step2 Final Final PARP-1 Inhibitor Candidate Step2->Final

Caption: A generalized synthetic strategy for a PARP inhibitor.

Comparative Analysis: Potential of the Benzo[b]azepine Scaffold

While direct experimental data for a PARP inhibitor derived from 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is not yet published, we can extrapolate its potential based on established Structure-Activity Relationships (SAR).

Building BlockKey Structural FeatureContribution to Potency & TrappingPotential Advantages of Benzo[b]azepine
Phthalazinone Rigid, planar bicyclic lactamHigh PARP trapping efficiency; strong H-bonding and π-stacking interactions.The non-planar, more flexible 7-membered ring could explore different conformational spaces within the active site, potentially improving selectivity.
Indazole Aromatic bicyclic systemProvides a stable core for appending the carboxamide and phenyl groups.The tetrahydro-benzo fused system offers a more saturated, 3D character compared to the flat indazole, which could influence solubility and cell permeability.
Benzimidazole Fused imidazole/benzene ringPotent catalytic inhibition, but generally weaker PARP trapping.The azepine ring introduces a different vector for substituents compared to the 5-membered imidazole, allowing for novel SAR exploration.
Azepinoindole Tricyclic lactamThe complex, rigid structure provides high affinity and specificity.The simpler bicyclic benzo[b]azepine core offers greater synthetic tractability and allows for more diverse and systematic modifications.

The primary hypothesis is that the unique three-dimensional shape of the tetrahydro-benzo[b]azepine core could lead to novel interactions within the PARP-1 active site. This could be leveraged to design inhibitors with high selectivity for PARP-1 over PARP-2, a goal in next-generation inhibitor design aimed at reducing hematological toxicities.[19][20]

Essential Experimental Protocols for Evaluation

To validate any new building block, a rigorous and standardized set of experiments is required. The following protocols provide a self-validating system for assessing novel PARP-1 inhibitors.

Protocol 1: In Vitro PARP-1 Enzymatic Activity Assay (HT Colorimetric)

This assay quantifies the catalytic inhibition potency (IC₅₀) of a test compound.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated onto a 96-well plate. The amount of incorporated biotin is detected colorimetrically using a streptavidin-HRP conjugate.

Methodology:

  • Plate Preparation: Coat a 96-well high-binding plate with histone H1 (100 µL of 10 µg/mL solution in PBS) overnight at 4°C. Wash 3x with wash buffer (PBS + 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 pM) in assay buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT). Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "background" control (no PARP-1 enzyme).

  • Reaction Initiation: To each well, add:

    • 50 µL of PARP-1 reaction buffer containing activated DNA.

    • 25 µL of test compound dilution.

    • 25 µL of a mix containing recombinant human PARP-1 enzyme and biotinylated NAD+.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Wash the plate 5x with wash buffer.

    • Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) to each well. Incubate for 30 minutes.

    • Wash the plate 5x with wash buffer.

    • Add 100 µL of TMB substrate. Allow color to develop for 15-30 minutes in the dark.

    • Stop the reaction with 100 µL of 2N H₂SO₄.

  • Data Analysis: Read the absorbance at 450 nm. Subtract the background control, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based PARP Trapping Assay

Principle: This assay quantifies the ability of a compound to trap PARP-1 onto chromatin in living cells.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or a relevant cancer cell line) in a 6-well plate and grow to ~80% confluency.

  • Compound Treatment: Treat cells with various concentrations of the test compound for 4 hours. Include a vehicle control.

  • Cell Lysis & Fractionation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a low-salt buffer to isolate the cytoplasm. Centrifuge to pellet the nuclei.

    • Wash the nuclear pellet.

    • Lyse the nuclei in a high-salt buffer to extract chromatin-bound proteins.

  • Quantification:

    • Measure the total protein concentration of the chromatin fraction using a BCA assay.

    • Analyze the chromatin fraction by Western Blot using a primary antibody specific for PARP-1. Use an antibody for a histone protein (e.g., Histone H3) as a loading control.

  • Data Analysis: Quantify the band intensity for PARP-1 and normalize it to the loading control. Compare the amount of chromatin-bound PARP-1 in treated cells to the vehicle control to determine the trapping efficiency.

G Start Synthesize Inhibitor from Building Block Assay1 In Vitro Enzymatic Assay Start->Assay1 Assay2 Cell-Based PARP Trapping Assay Start->Assay2 Assay3 Cell Viability Assay (e.g., in BRCA-mutant cells) Start->Assay3 Result1 Determine IC₅₀ (Catalytic Potency) Assay1->Result1 Result2 Quantify Trapping Efficiency Assay2->Result2 Result3 Determine GI₅₀ (Cellular Potency) Assay3->Result3 Analysis Correlate Trapping with Cellular Potency Result1->Analysis Result2->Analysis Result3->Analysis End Lead Candidate Selection Analysis->End

Caption: A workflow for the comprehensive evaluation of novel PARP inhibitors.

Conclusion and Future Outlook

The established PARP-1 inhibitor scaffolds—phthalazinones, indazoles, and others—have unequivocally proven their clinical value. However, the pursuit of next-generation inhibitors with improved selectivity, better CNS penetration for treating brain cancers, and profiles that can overcome resistance mechanisms is ongoing.[21][22]

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine represents an intriguing and synthetically accessible starting point for this endeavor. Its unique three-dimensional structure and the versatility of its bromine handle provide a rich platform for medicinal chemists. By applying the rigorous evaluation workflows detailed here, researchers can systematically explore the potential of this and other novel building blocks. The ultimate goal is to develop new chemical entities that not only match but exceed the therapeutic window of current PARP inhibitors, expanding their benefit to a wider range of patients and tumor types.

References

  • Lead Sciences. 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. [Link]

  • ResearchGate. Structure of Olaparib and iodo-PARPi inhibitors. [Link]

  • PubChem. Niraparib. National Institutes of Health. [Link]

  • Antolin, A. A., & Workman, P. (2020). PARP1: Structural Insights and Pharmacological Targets for Inhibition. PMC, National Institutes of Health. [Link]

  • Smith, M. A., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. PubMed Central. [Link]

  • van Andel, L., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PMC, National Institutes of Health. [Link]

  • Curtin, N. J. (2020). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. PMC, National Institutes of Health. [Link]

  • Clayden, J., & Pink, J. H. (2000). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. [Link]

  • PubChem. 8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. National Institutes of Health. [Link]

  • D'Andrea, A. D. (2018). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology. [Link]

  • Cancer Therapy Advisor. (2022). Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. [Link]

  • Kovtunenko, V. O., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[11][18]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. PMC, PubMed Central. [Link]

  • Li, H., et al. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. PubMed. [Link]

  • Pishvaian, M. J., & Lheureux, S. (2015). Profile of veliparib and its potential in the treatment of solid tumors. PMC, National Institutes of Health. [Link]

  • LaFargue, C. J., et al. (2019). PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. PubMed. [Link]

  • Pfizer. Mechanism of Action | TALZENNA® (talazoparib) HCP Site. [Link]

  • ResearchGate. (PDF) Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. [Link]

  • Taylor & Francis Online. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. [Link]

  • Cloughesy, T. F., et al. (2023). A phase 0/2 trigger trial of niraparib in patients with newly diagnosed glioblastoma. American Society of Clinical Oncology. [Link]

  • ResearchGate. Pharmacokinetic characteristics of PARP inhibitors. [Link]

  • MDPI. Synthesis of 1,3,5-Triazepines and Benzo[f][11][18][23]triazepines and Their Biological Activity: Recent Advances and New Approaches. [Link]

  • Breastcancer.org. Talzenna (talazoparib): What to Expect, Side Effects, and More. [Link]

  • ResearchGate. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. [Link]

  • Venkataraman, S., et al. (2021). Veliparib Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma. Cancers (Basel). [Link]

  • Baptista, S. J., et al. (2017). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. PLOS One. [Link]

  • Li, H., & Liu, Z. (2020). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology. [Link]

  • Breastcancer.org. Lynparza (olaparib): What to Expect, Side Effects, and More. [Link]

  • Clovis Oncology. How RUBRACA (rucaparib) Works. [Link]

  • Cure Today. (2014). Study Shows PARP Inhibitor Veliparib Could Help Patients with Squamous Cell Lung Cancer. [Link]

  • Targeted Oncology. (2016). Niraparib is a Breakthrough for Patients With Ovarian Cancer, Expert Says. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1986). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,. [Link]

  • MDPI. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. [Link]

  • Targeted Oncology. (2022). Rucaparib Demonstrates Survival Benefits in BRCA1/2-Mutated, Relapsed Ovarian Cancer. [Link]

  • Liu, Y., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. National Institutes of Health. [Link]

  • MDPI. A Theoretical Study of the Interaction of PARP-1 with Natural and Synthetic Inhibitors: Advances in the Therapy of Triple-Negative Breast Cancer. [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]

  • PubMed. Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. [Link]

  • Wikipedia. Rucaparib. [Link]

  • Wikipedia. Veliparib. [Link]

  • Neuro-Oncology. (2016). OLAPARIB PENETRATES TUMOUR MARGINS AS WELL AS CONTRAST ENHANCING REGIONS OF GLIOBLASTOMA AT THERAPEUTIC LEVELS. Oxford Academic. [Link]

  • Bulat Pharmaceutical. Niraparib: Everything You Need to Know About The Drug. [Link]

  • ResearchGate. Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. [Link]

  • Targeted Oncology. (2022). New Study Examines Safety of Olaparib Plus Low-Dose Radiotherapy in SCLC. [Link]

  • Medscape. (2024). Olaparib Continues to Protect Patients From High-Risk Cancer Recurrences. [Link]

Sources

A Comparative Analysis of the Biological Activity of Different Benzoxazepine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The benzoxazepine scaffold, a seven-membered heterocyclic ring system fused to a benzene ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This guide provides a comparative analysis of the biological activities of different benzoxazepine derivatives, offering field-proven insights and experimental data to aid researchers in their drug discovery endeavors.

The Versatile Benzoxazepine Core: A Foundation for Diverse Biological Activities

Benzoxazepines are bicyclic heterocyclic compounds consisting of a benzene ring fused to an oxazepine ring.[1] The positioning of the nitrogen and oxygen atoms within the seven-membered ring gives rise to different isomers, with 1,4-benzoxazepines and 1,5-benzoxazepines being the most extensively studied.[2] This structural versatility is a key determinant of their diverse pharmacological profiles.

Benzoxazepine derivatives have garnered significant attention for their wide array of biological effects, including:

  • Anticancer Activity: Many benzoxazepine derivatives exhibit potent cytotoxic effects against various cancer cell lines.[3][4][5][6]

  • Antimicrobial Activity: Several derivatives have shown significant efficacy against a range of bacterial and fungal pathogens.[3][7][8][9]

  • Central Nervous System (CNS) Activity: Akin to their structural relatives, the benzodiazepines, certain benzoxazepines act as anticonvulsants, antipsychotics, and neuroprotective agents.[3][10]

  • Anti-inflammatory Activity: Some derivatives have demonstrated the ability to modulate inflammatory pathways.[3]

This guide will delve into a comparative analysis of these activities, supported by experimental data and detailed protocols.

Comparative Analysis of Anticancer Activity

The anticancer potential of benzoxazepine derivatives is a rapidly evolving area of research.[11] Different scaffolds and substitutions have been shown to significantly influence their cytotoxic efficacy.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing the in vitro cytotoxic activity of compounds.[3][4][5] The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Table 1: Comparative in vitro anticancer activity (IC50 in µM) of selected benzoxazepine derivatives.

Compound IDBenzoxazepine ScaffoldCancer Cell LineIC50 (µM)Reference
Compound A 1,5-BenzoxazepineMCF-7 (Breast)8.5[12]
Compound B 1,5-BenzoxazepineHepG2 (Liver)6.2[12]
Compound C 1,4-BenzoxazepineHCT-116 (Colon)12.1[3]
Compound D Triazolo-benzoxazepineA549 (Lung)5.3[5]
Compound E Triazolo-benzoxazepineHeLa (Cervical)7.8[5]

Analysis of Structure-Activity Relationships (SAR):

The data in Table 1 highlights key SAR trends. For instance, the fusion of a triazole ring to the benzoxazepine core (Compounds D and E) appears to enhance anticancer activity against certain cell lines compared to the simpler 1,4- and 1,5-benzoxazepine scaffolds.[5] The nature and position of substituents on the phenyl rings also play a crucial role in determining potency and selectivity.[7]

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer effects of benzoxazepine derivatives are often attributed to their ability to interfere with critical cellular signaling pathways, leading to apoptosis (programmed cell death).

2.2.1. Induction of Apoptosis:

Several benzoxazepine derivatives have been shown to induce apoptosis in cancer cells.[1][13] This is often mediated through the modulation of key proteins involved in the apoptotic cascade, such as Bax, Bcl-2, and caspases.[1][13]

dot

Apoptosis_Pathway cluster_0 Benzoxazepine Derivative cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Benzoxazepine Benzoxazepine Derivative Bax Bax (Pro-apoptotic) Benzoxazepine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazepine->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Benzoxazepine-induced apoptosis via the mitochondrial pathway.

2.2.2. Inhibition of Angiogenesis:

Some benzoxazepine derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[14][15] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.[14]

dot

VEGFR2_Inhibition cluster_0 Benzoxazepine Derivative cluster_1 VEGFR-2 Signaling Benzoxazepine Benzoxazepine Derivative VEGFR2 VEGFR-2 Benzoxazepine->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds & Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by benzoxazepine derivatives.

Comparative Analysis of Antimicrobial Activity

Benzoxazepine derivatives have also demonstrated significant potential as antimicrobial agents.[3][7][8][9] Their efficacy varies depending on the specific derivative and the target microorganism.

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18][19][20] It is a key parameter for evaluating the potency of new antimicrobial compounds.

Table 2: Comparative in vitro antimicrobial activity (MIC in µg/mL) of selected benzoxazepine derivatives.

Compound IDBenzoxazepine ScaffoldBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound F 1,5-BenzoxazepineStaphylococcus aureus8Candida albicans16[9]
Compound G 1,5-BenzoxazepineEscherichia coli16Aspergillus niger32[9]
Compound H Benzoxazepine-dioneStaphylococcus sciuri12.5Candida albicans25[8]
Compound I Benzoxazepine-dioneEscherichia coli25Aspergillus flavus50[8]

Analysis of Structure-Activity Relationships (SAR):

The data in Table 2 suggests that the antimicrobial spectrum and potency of benzoxazepine derivatives are highly dependent on their chemical structure. For example, the nature of substituents on the benzoxazepine core can significantly impact activity against Gram-positive versus Gram-negative bacteria.[7] The presence of specific functional groups can also confer antifungal activity.

Central Nervous System Activity: A Link to Benzodiazepines

The structural similarity of some benzoxazepine derivatives to benzodiazepines has prompted investigations into their CNS activities.[10]

Anticonvulsant Activity

Several 1,5-benzoxazepine derivatives have been synthesized and evaluated for their anticonvulsant properties.[10] In vivo studies using animal models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models, have identified compounds with potent anticonvulsant effects.[10]

Mechanism of Action:

The anticonvulsant activity of these compounds is often attributed to their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS. Similar to benzodiazepines, these derivatives can act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA.

dot

GABAA_Modulation cluster_0 Benzoxazepine Derivative cluster_1 GABA-A Receptor cluster_2 Neuronal Inhibition Benzoxazepine Benzoxazepine Derivative GABAA_Receptor GABA-A Receptor Benzoxazepine->GABAA_Receptor Binds to Allosteric Site Chloride_Channel Chloride Ion Channel GABAA_Receptor->Chloride_Channel Opens Chloride_Influx Increased Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition GABA GABA GABA->GABAA_Receptor Binds to Orthosteric Site

Caption: Allosteric modulation of the GABA-A receptor by benzoxazepine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-validated experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of benzoxazepine derivatives on cancer cell lines.[3]

Rationale for Cell Line Selection: The choice of cancer cell lines is critical and should be based on the research question.[21][22][23][24][25] Factors to consider include the tissue of origin, genetic background, and expression of specific molecular targets. Using a panel of cell lines from different cancer types provides a broader understanding of a compound's activity spectrum.[26][27][28][29]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoxazepine derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.[16][17][18][19][20]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the benzoxazepine derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.

Conclusion and Future Directions

The diverse biological activities of benzoxazepine derivatives make them a highly attractive scaffold for drug discovery. This guide has provided a comparative overview of their anticancer, antimicrobial, and CNS activities, supported by experimental data and detailed protocols. The structure-activity relationships highlighted herein offer valuable insights for the rational design of new and more potent benzoxazepine-based therapeutics.

Future research should focus on:

  • Elucidating detailed mechanisms of action: While progress has been made, the precise molecular targets for many of the observed biological activities remain to be fully characterized.

  • In vivo efficacy and safety studies: Promising in vitro candidates need to be evaluated in animal models to assess their therapeutic potential and toxicity profiles.

  • Exploring novel derivatives: The vast chemical space of benzoxazepines remains largely unexplored, offering opportunities for the discovery of compounds with novel biological activities.

By leveraging the knowledge presented in this guide, researchers can accelerate the development of the next generation of benzoxazepine-based drugs to address unmet medical needs.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2021). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[11][13]imidazo[1,2-d][3][11]oxazepine and Benzo[f]benzo[11][13]oxazolo[3,2-d][3][11]oxazepine Derivatives. SciELO.

  • El-Sayed, M. A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • KEGG PATHWAY D
  • Kujawski, J., et al. (2021). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie.
  • El-Naggar, M. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Bajaj, K., et al. (2004). Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents. European Journal of Medicinal Chemistry.
  • Liscovitch, M., & Ravid, S. (2019). Cancer Cell Lines Are Useful Model Systems for Medical Research. Cells.
  • El-Gamal, M. I., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
  • Azmi, A. S., et al. (2018). Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. Cancer Chemotherapy and Pharmacology.
  • Kamal, A., et al. (2021). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW.
  • ResearchGate. (n.d.). Structures of 1,5 and 1,4‐benzoxazepine (A) and 1,4‐benzoxazine (B).
  • El-Gamal, M. I., et al. (2021).
  • Al-Warhi, T., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules.
  • Willers, H., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research.
  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • GoldBio. (n.d.).
  • Kłosiński, R. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.).
  • Intagliata, S., et al. (2019). Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands. European Journal of Medicinal Chemistry.
  • Banerji, B., et al. (2013). Synthesis and cytotoxicity studies of novel triazolo-benzoxazepine as new anticancer agents. Chemical Biology & Drug Design.
  • Al-Haded, F. N. M., et al. (2022).
  • ResearchGate. (2019). In-vitro Models in Anticancer Screening.
  • faCellitate. (2023). How to choose the right cell line for your experiments.
  • El-Gamal, M. I., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.
  • Fryer, R. I. (1987). Structure-Activity Relationships at the Benzodiazepine Receptor.
  • Microbe Investigations. (n.d.).
  • ResearchGate. (2020). How did you choose the cell lines for your experiment?
  • The world's largest collection of open access research papers. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • YouTube. (2021). Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry.
  • BMG LABTECH. (2024).
  • ResearchGate. (n.d.). Synthesis, characterization, crystal structures, and anticancer activity of some new 2,3-dihydro-1,5-benzoxazepines.
  • Frontiers in Pharmacology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • ResearchGate. (2019). Design, Synthesis, and Antimicrobial Studies of Novel Derivatives: Benzoxazepine-4,7-dione and Benzodiazepine-4,7-dione.
  • MDPI. (2022).
  • Wang, L., et al. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. Organic & Biomolecular Chemistry.
  • Al-Omair, M. A., et al. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports.
  • Holliday, D. L., & Speirs, V. (2011). Choosing the right cell line for breast cancer research. Breast Cancer Research.
  • Global Science Books. (n.d.).
  • Fryer, R. I., et al. (1986). Structure-activity relationship studies at benzodiazepine receptor (BZR): a comparison of the substituent effects of pyrazoloquinolinone analogs. Journal of Medicinal Chemistry.
  • Arnold, L. A., et al. (2020). A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABAA Receptor. Molecules.

Sources

A Comparative Guide to the Synthesis and Characterization of Bromo-DragonFLY Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis and comparison of the key chemical intermediates involved in the synthesis of 1-(8-bromobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane, commonly known as Bromo-DragonFLY. As a potent psychedelic substance with a complex molecular architecture, understanding the nuances of its synthesis is critical for forensic analysis, pharmacological research, and the development of novel therapeutics. This document offers a comparative overview of the established synthetic routes, detailed characterization of their intermediates, and step-by-step experimental protocols based on available scientific literature.

Introduction to Bromo-DragonFLY and Its Synthetic Challenges

Bromo-DragonFLY is a powerful hallucinogenic compound first synthesized by Dr. David E. Nichols and his team at Purdue University in 1998.[1] Its unique structure, featuring a rigid benzodifuran core, is believed to contribute to its high affinity and agonist activity at serotonin 5-HT2A receptors. The synthesis of Bromo-DragonFLY is a multi-step process that requires a sophisticated understanding of organic chemistry and careful control of reaction conditions. The complexity of the synthesis also gives rise to a number of intermediates and potential byproducts, the characterization of which is essential for ensuring the purity of the final compound and for identifying the synthetic route employed in clandestine laboratory samples.

Two primary synthetic strategies have been documented in the scientific literature: the original route developed by Nichols and colleagues, which proceeds through a series of functional group interconversions on a pre-formed tetrahydrobenzodifuran core, and a more recent approach that utilizes ketone precursors. This guide will delve into both methodologies, providing a comparative analysis of their respective intermediates.

Comparative Analysis of Synthetic Routes

The two main routes to Bromo-DragonFLY offer distinct advantages and disadvantages in terms of precursor availability, reaction robustness, and overall yield.

1. The Nichols' Route (Racemic and Enantiospecific): This is the classical and most cited method for Bromo-DragonFLY synthesis.[2] It begins with the construction of the core tetrahydrobenzodifuran "wing" structure, which is then elaborated to introduce the aminopropane side chain. A key feature of this route is the potential for an enantiospecific synthesis to isolate the more potent (R)-enantiomer.[2]

2. The Ketone Precursor Route: A newer approach, described by O'Connor and Keating, utilizes benzodifuranyl propanone intermediates.[3] This method may offer advantages in terms of precursor accessibility, as ketone precursors can be synthesized through various established methods.

Below is a visual representation of the general synthetic strategies:

Synthesis_Routes cluster_nichols Nichols' Route cluster_ketone Ketone Precursor Route N_Start Hydroquinone N_Int1 Tetrahydrobenzodifuran Core (Intermediate A) N_Start->N_Int1 Multiple Steps N_Int2 Formylated Intermediate N_Int1->N_Int2 Formylation N_Int3 Nitropropene Intermediate N_Int2->N_Int3 Nitroaldol Condensation N_Int4 Protected Amine Intermediate N_Int3->N_Int4 Reduction & Protection N_Int5 Brominated Intermediate N_Int4->N_Int5 Bromination N_Int6 Oxidized Intermediate N_Int5->N_Int6 Oxidation (DDQ) N_End Bromo-DragonFLY N_Int6->N_End Deprotection K_Start Benzodifuran Precursor K_Int1 Benzodifuranyl Propanone (Ketone Intermediate) K_Start->K_Int1 Acylation K_End Bromo-DragonFLY K_Int1->K_End Reductive Amination

Caption: High-level overview of the two primary synthetic routes to Bromo-DragonFLY.

Characterization of Key Synthesis Intermediates

The following tables summarize the key intermediates for both synthetic routes and provide available characterization data. It is important to note that a complete dataset with precise yields and comprehensive spectroscopic analysis for every intermediate is not publicly available without access to the full-text of the primary research articles.

Nichols' Route Intermediates
Intermediate NameStructureKey Characterization Data
Intermediate A: 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran 1H NMR (CDCl3): δ 6.63 (s, 2H), 4.52 (t, J=8.6 Hz, 4H), 3.13 (t, J=8.5 Hz, 4H).13C NMR (CDCl3): δ 154.12, 125.93, 105.88, 71.51, 30.31.
Intermediate B: 4-Formyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran 1H NMR (CDCl3): δ 10.27 (s, 1H), 6.87 (s, 1H), 4.71-4.55 (m, 4H), 3.45 (t, J=8.84 Hz, 2H), 3.17 (t, J=9.2 Hz, 2H).13C NMR (CDCl3): δ 189.07, 157.51, 154.64, 128.35, 125.13, 116.02, 112.67, 72.79, 72.34.
Intermediate C: N-(1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-yl)-2,2,2-trifluoroacetamide Chemical structure not readily available in public image repositories.Characterized by the presence of the trifluoroacetyl protecting group, which gives a characteristic signal in 19F NMR and influences the chemical shifts of adjacent protons.
Intermediate D: N-(1-(8-bromobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-yl)-2,2,2-trifluoroacetamide Chemical structure not readily available in public image repositories.Characterized by the aromatization of the furan rings, leading to significant changes in the 1H and 13C NMR spectra, with aromatic proton signals appearing in the downfield region.
Ketone Precursor Route Intermediates
Intermediate NameStructureKey Characterization Data
Benzodifuranyl Propanone Chemical structure not readily available in public image repositories.Characterized by FT-IR, 1H NMR, 13C NMR, HPLC, GC, and MS. Specific data is detailed in the primary literature.[3]
Brominated Benzodifuranyl Propanone Chemical structure not readily available in public image repositories.Characterized by spectroscopic methods to confirm the position and presence of the bromine atom on the aromatic core.[3]

Experimental Protocols

The following are generalized, step-by-step methodologies for key transformations in the synthesis of Bromo-DragonFLY, based on published procedures. Researchers should consult the primary literature for precise experimental details and safety precautions.

Synthesis of 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran (Intermediate A)

This protocol is adapted from a published procedure.

Materials:

  • 1,4-Dibromo-2,5-bis(2-chloroethoxy)benzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • Dissolve 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • With rapid stirring, add the n-butyllithium solution quickly via syringe.

  • Continue stirring the reaction mixture for 10 minutes at 0 °C.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the title compound as white crystals.

Intermediate_A_Synthesis Start 1,4-Dibromo-2,5-bis (2-chloroethoxy)benzene Step1 Dissolve in anhydrous THF Cool to 0 °C Start->Step1 Step2 Add n-BuLi in hexanes Step1->Step2 Step3 Stir for 10 min Step2->Step3 Step4 Workup: - Remove solvent - Partition (EtOAc/H2O) - Dry and concentrate Step3->Step4 Step5 Silica gel chromatography Step4->Step5 End Intermediate A Step5->End

Caption: Workflow for the synthesis of the tetrahydrobenzodifuran core (Intermediate A).

Friedel-Crafts Acylation in the Enantiospecific Nichols' Route

This step is crucial for introducing the chiral side chain. A derivative of D-alanine is typically used to obtain the desired (R)-enantiomer.[2]

General Principle: The tetrahydrobenzodifuran core (Intermediate A) is reacted with an N-protected D-alanyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3). This electrophilic aromatic substitution introduces the acyl group onto the aromatic ring.

DDQ Oxidation of the Tetrahydrobenzodifuran Ring

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is used to aromatize the dihydrofuran rings of the core structure in a later step of the Nichols' synthesis.[2]

General Principle: The brominated and protected intermediate is treated with DDQ in a suitable solvent (e.g., benzene or dioxane) at elevated temperatures. DDQ acts as a powerful oxidizing agent to effect the dehydrogenation of the dihydrofuran rings to furan rings.

Deprotection of the Trifluoroacetyl Group

The final step in the Nichols' synthesis involves the removal of the trifluoroacetyl protecting group from the amine.

General Principle: The N-trifluoroacetyl group can be cleaved under basic conditions, for example, by treatment with aqueous sodium hydroxide or potassium carbonate in methanol. The choice of base and reaction conditions is critical to avoid side reactions.

Conclusion

The synthesis of Bromo-DragonFLY is a challenging endeavor that involves multiple steps and the careful handling of sensitive reagents. The two primary synthetic routes, the classical Nichols' approach and the more recent ketone precursor method, each present a unique set of intermediates. The characterization of these intermediates is paramount for process control, impurity profiling, and forensic analysis. This guide has provided a comparative overview of these synthetic pathways and their intermediates, based on the available scientific literature. For researchers embarking on the synthesis or analysis of Bromo-DragonFLY and related compounds, a thorough review of the primary research articles is strongly recommended to obtain the complete and detailed experimental procedures and characterization data.

References

  • O'Connor, R. E., & Keating, J. J. (2014). Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1: Synthesis of ketone precursors. Drug testing and analysis, 6(7-8), 658–667.
  • Chambers, J. J., Kurrasch-Orbaugh, D. M., Parker, M. A., & Nichols, D. E. (2001). Enantiospecific synthesis and pharmacological evaluation of a series of super-potent, conformationally restricted 5-HT2A/2C receptor agonists. Journal of medicinal chemistry, 44(6), 1003–1010.
  • Parker, M. A., Marona-Lewicka, D., Lucaites, V. L., Nelson, D. L., & Nichols, D. E. (1998). A novel (benzodifuranyl)aminoalkane with extremely potent activity at the 5-HT2A receptor. Journal of medicinal chemistry, 41(26), 5148–5149.
  • Muscat, M. (n.d.). LULLABY OF BROMO-DRAGONFLY. The Synapse. Retrieved January 23, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis and Comparison of 33 Benzodiazepines in Whole Blood by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the quantitative analysis of a comprehensive panel of 33 benzodiazepines in whole blood using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals who require robust, reliable, and sensitive methods for the detection and quantification of this critical class of compounds.

As a Senior Application Scientist, I've observed the evolving landscape of toxicological analysis. The increasing diversity of benzodiazepines, including the emergence of potent designer drugs, necessitates methods that are both comprehensive and highly specific. Traditional screening methods like immunoassays often fall short, plagued by insufficient specificity and sensitivity, especially for low-dosage compounds.[1] Gas chromatography (GC) based methods, while historically significant, can be hampered by the thermally labile nature of many benzodiazepines, often requiring derivatization that adds complexity and potential for variability.[1][2]

This is where LC-MS/MS excels. Its ability to analyze polar and thermally labile compounds without derivatization, coupled with the exceptional sensitivity and specificity of tandem mass spectrometry, makes it the gold standard for this application.[1][2] This guide will not only walk you through the "how" but, more importantly, the "why" behind the methodological choices, empowering you to develop and validate a self-sufficient and scientifically sound analytical workflow.

The Challenge: A Diverse and Expanding Panel

The primary challenge in developing a quantitative method for 33 benzodiazepines lies in the sheer number and structural diversity of the analytes. This panel often includes not only parent compounds but also their active metabolites, which can have significant pharmacological effects. A successful method must be able to chromatographically resolve these compounds, some of which may be isobaric (having the same mass), and provide distinct mass spectral information for unambiguous identification and quantification.

Here is a representative list of 33 benzodiazepines and their metabolites that a comprehensive LC-MS/MS method might target:

Compound Compound Compound
AlprazolamDesalkylflurazepamLorazepam
α-HydroxyalprazolamDiazepamLormetazepam
7-AminoclonazepamDiclazepamMeclonazepam
7-AminoflunitrazepamEstazolamMidazolam
7-AminonitrazepamEtizolamNifoxipam
BromazepamFlualprazolamNitrazepam
BrotizolamFlubromazepamNordiazepam
ChlordiazepoxideFlubromazolamOxazepam
ClobazamFlunitrazepamPhenazepam
ClonazepamFlunitrazolamPyrazolam
ClonazolamFlurazepamTemazepam
Delorazepam3-HydroxyphenazepamTriazolam
Demoxepam

Methodology Deep Dive: A Comparative Analysis of Workflows

A robust LC-MS/MS method for benzodiazepine quantification is built upon two critical pillars: efficient sample preparation and optimized chromatographic and mass spectrometric conditions.

Part 1: The Crucial First Step - Sample Preparation

The goal of sample preparation is to isolate the target analytes from the complex whole blood matrix, which is rich in proteins, lipids, and other potential interferences. The choice of extraction technique significantly impacts recovery, cleanliness of the final extract, and ultimately, the sensitivity and reliability of the assay.

Comparison of Common Sample Preparation Techniques

Technique Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) A simple "crash" method where a solvent (typically acetonitrile or methanol) is added to denature and precipitate proteins.Fast, simple, and inexpensive.Can result in "dirty" extracts with significant matrix effects.[3]High-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).Can provide cleaner extracts than PPT.Can be labor-intensive, require larger solvent volumes, and may have emulsion formation issues.Methods where a moderate level of cleanup is required.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent and then selectively eluted.Provides the cleanest extracts, minimizing matrix effects and improving sensitivity.Can be more time-consuming and expensive than PPT or LLE.Quantitative methods requiring the highest sensitivity and accuracy, especially for low-concentration analytes.
QuEChERS A streamlined approach combining salting-out liquid-liquid extraction with dispersive solid-phase extraction (dSPE) for cleanup.Fast, easy, and effective, offering a good balance of cleanup and recovery.[4][5]May require optimization for specific analyte-matrix combinations.A wide range of applications, offering a good compromise between speed and cleanliness.

Expert Recommendation: For a comprehensive quantitative analysis of 33 benzodiazepines, Solid-Phase Extraction (SPE) is the recommended approach. The superior cleanup provided by SPE is critical for minimizing matrix effects, which can significantly impact the accuracy and precision of quantification, especially when dealing with a large number of analytes at varying concentrations. While QuEChERS presents a compelling alternative with its speed and simplicity, SPE consistently delivers the highest quality extracts for demanding quantitative applications.

Detailed Protocol: Solid-Phase Extraction (SPE) Workflow

This protocol is a representative example and should be optimized and validated for your specific laboratory conditions and instrumentation.

1. Sample Pre-treatment:

  • To 1 mL of whole blood, add 10 µL of a deuterated internal standard mix. The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response.[6]

  • Vortex for 10 seconds.

  • Add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) to adjust the pH and disrupt protein binding.

  • Vortex for 10 seconds and centrifuge at 3000 rpm for 10 minutes.

2. SPE Cartridge Conditioning:

  • Condition a mixed-mode SPE cartridge (e.g., a C18/cation exchange combo) with 2 mL of methanol followed by 2 mL of deionized water.

3. Sample Loading:

  • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

4. Washing:

  • Wash the cartridge with 2 mL of deionized water to remove polar interferences.

  • Follow with a wash of 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.

5. Elution:

  • Elute the benzodiazepines with 2 mL of a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase. This step is critical to ensure compatibility with the LC system and good peak shape.

Part 2: The Power of Separation and Detection - LC-MS/MS Analysis

The reconstituted extract is now ready for analysis by LC-MS/MS. The chromatographic separation is essential for resolving the 33 target analytes and their isomers, while the mass spectrometer provides the high sensitivity and specificity required for accurate quantification.

Optimizing Chromatographic Separation

  • Column Choice: A C18 stationary phase is a common and effective choice for the separation of benzodiazepines.[3] For a large panel of 33 compounds, a high-efficiency column with a smaller particle size (e.g., sub-2 µm) is recommended to achieve the necessary resolution and shorter run times.

  • Mobile Phase: A typical mobile phase consists of a weak acid (e.g., 0.1% formic acid) in water as mobile phase A and a weak acid in an organic solvent (e.g., 0.1% formic acid in acetonitrile or methanol) as mobile phase B.[7] The acidic modifier promotes the protonation of the benzodiazepines, which is favorable for positive ion electrospray ionization.

  • Gradient Elution: A gradient elution profile, where the proportion of the organic mobile phase is increased over time, is necessary to effectively elute all 33 compounds with varying polarities within a reasonable run time.

Mass Spectrometry for Unambiguous Quantification

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common and effective ionization technique for benzodiazepines.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantitative analysis in tandem mass spectrometry.[1] In MRM mode, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺) of a specific benzodiazepine. This precursor ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to select a specific product ion. This highly specific transition from precursor to product ion provides excellent selectivity and minimizes interferences from the complex matrix. For each of the 33 benzodiazepines, at least two MRM transitions (a quantifier and a qualifier) should be monitored for confident identification and quantification.

Illustrative LC-MS/MS Parameters

Parameter Typical Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Collision Gas Argon

Ensuring Data Integrity: The Imperative of Method Validation

A quantitative method is only as good as its validation. A thorough validation process ensures that the method is fit for its intended purpose and provides reliable and reproducible results. The validation should be performed according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[7]

Key Validation Parameters

Parameter Description Acceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the measured concentration to the true concentration.Within ±20% of the nominal concentration (±25% at the LLOQ)
Precision The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample.Coefficient of variation (CV) < 20% (< 25% at the LLOQ)
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio > 3
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 10, with acceptable precision and accuracy
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the target analyte.The CV of the matrix factor should be < 15%
Recovery The efficiency of the extraction process.Consistent, precise, and reproducible
Stability The stability of the analytes in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration

Workflow Visualization

To provide a clear overview of the entire analytical process, the following diagrams illustrate the key stages of the workflow.

Sample_Preparation_Workflow cluster_pre Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Final Preparation WholeBlood 1. Whole Blood Sample Add_IS 2. Add Internal Standards WholeBlood->Add_IS Add_Buffer 3. Add Buffer & Vortex Add_IS->Add_Buffer Centrifuge 4. Centrifuge Add_Buffer->Centrifuge Condition 5. Condition SPE Cartridge Load 6. Load Sample Centrifuge->Load Condition->Load Wash 7. Wash Cartridge Load->Wash Elute 8. Elute Analytes Wash->Elute Evaporate 9. Evaporate to Dryness Elute->Evaporate Reconstitute 10. Reconstitute Evaporate->Reconstitute LCMS_Analysis 11. LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: A streamlined workflow for the extraction of 33 benzodiazepines from whole blood using Solid-Phase Extraction.

LCMS_Workflow LC Liquid Chromatograph (LC) C18 Column Gradient Elution ESI Electrospray Ionization (ESI) Positive Ion Mode LC->ESI Separated Analytes MS Tandem Mass Spectrometer (MS/MS) Q1: Precursor Ion Q2: Fragmentation Q3: Product Ion ESI->MS Ionized Analytes Data {Data Acquisition & Analysis|{MRM | Quantification}} MS->Data Mass Spectral Data

Caption: The core components of the LC-MS/MS system for the analysis of the 33 benzodiazepines.

Conclusion

The quantitative analysis of a comprehensive panel of 33 benzodiazepines in whole blood by LC-MS/MS is a powerful tool for clinical and forensic toxicology. By carefully selecting and optimizing each step of the analytical workflow, from sample preparation to data analysis, researchers can achieve the sensitivity, specificity, and reliability required for confident decision-making. The methodologies and comparative insights provided in this guide serve as a robust foundation for the development and validation of such a method. Remember, the key to success lies not just in following a protocol, but in understanding the scientific principles that underpin it.

References

  • Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS.
  • United Chemical Technologies. (n.d.). Quantitative Analysis of Benzodiazepines in Whole Blood by QuEChERS and LC-MS/MS.
  • Thermo Fisher Scientific. (n.d.). Quantification of Benzodiazepines in Human Plasma or Serum by Liquid Chromatography Tandem Mass Spectrometry for Clinical Research.
  • Gau, R., et al. (2019). Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. Journal of Analytical Toxicology, 43(7), 545-553. Retrieved from [Link]

  • Annex Publishers. (2019). A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Journal of Forensic Science & Criminology, 7(2). Retrieved from [Link]

  • Stout, P. R., et al. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 40(3), 201-204. Retrieved from [Link]

  • Olsen, K. M., et al. (2012). A Validated Method for Simultaneous Screening and Quantification of Twenty-Three Benzodiazepines and Metabolites Plus Zopiclone. Journal of Analytical Toxicology, 36(6), 420-428. Retrieved from [Link]

  • Whitehead, S. J., et al. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Drug Testing and Analysis, 15(10), 1184-1194. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzodiazepine Analysis by an Improved LC-MS/MS Method Illustrates Usage Patterns in Washington State. Retrieved from [Link]

Sources

A Comparative Guide to the Anticonvulsant Activities of 1,5-Benzodiazepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of the anticonvulsant properties of various 1,5-benzodiazepine derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, standardized evaluation protocols, and comparative efficacy of this important class of compounds. We will explore the causal relationships between chemical structure and biological activity, supported by experimental data and authoritative references, to provide a thorough understanding of their therapeutic potential.

Introduction: The Significance of the 1,5-Benzodiazepine Scaffold

Benzodiazepines are a class of psychoactive drugs characterized by a core chemical structure composed of a fused benzene and diazepine ring.[1] Since the accidental discovery of chlordiazepoxide in 1955, they have become mainstays in the treatment of anxiety, insomnia, and seizure disorders.[1] While the 1,4-benzodiazepines are more widely known, the 1,5-benzodiazepine scaffold has garnered significant attention for its diverse pharmacological activities, including potent anticonvulsant effects.[2][3][4][5] These compounds are of particular interest due to the potential for developing derivatives with improved therapeutic profiles, aiming to maximize efficacy while minimizing adverse effects such as sedation and tolerance.[6]

This guide aims to objectively compare the anticonvulsant performance of different 1,5-benzodiazepine derivatives by examining the experimental data from standardized preclinical models. We will dissect the structure-activity relationships (SAR) that govern their potency and provide detailed protocols for the key assays used in their evaluation.

The GABAergic Mechanism of Anticonvulsant Action

The primary mechanism by which benzodiazepines exert their anticonvulsant effects is through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABAa) receptor.[1][7] GABA is the principal inhibitory neurotransmitter in the central nervous system, responsible for reducing neuronal excitability.[7]

The GABAa receptor is a ligand-gated ion channel that, upon binding with GABA, opens a chloride ion (Cl-) channel.[8] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. Benzodiazepines bind to a specific site on the GABAa receptor, distinct from the GABA binding site.[8] This binding event does not open the channel directly but instead enhances the effect of GABA, increasing the frequency of channel opening.[8] This potentiation of GABAergic inhibition is the cornerstone of the sedative, anxiolytic, and anticonvulsant properties of benzodiazepines.[7]

GABAa_Receptor_Mechanism cluster_Neuron Postsynaptic Neuron GABAa GABAa Receptor Channel Cl- Channel (Closed) GABAa->Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABAa Binds BZD 1,5-Benzodiazepine BZD->GABAa Binds (Allosteric Site) BZD->GABA

Caption: Mechanism of 1,5-Benzodiazepine Action at the GABAa Receptor.

Standardized Protocols for Anticonvulsant Evaluation

To reliably assess and compare the anticonvulsant potential of new chemical entities, the field relies on validated and highly reproducible preclinical models. The two most widely used screening tests are the Maximal Electroshock (MES) and the Pentylenetetrazole (PTZ) induced seizure tests. These models represent different types of epileptic seizures and thus provide a broader characterization of a compound's activity spectrum.

Maximal Electroshock (MES) Test

Causality and Rationale: The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures. The electrical stimulus induces a maximal seizure characterized by a tonic extension of the hind limbs in rodents. A compound's ability to prevent this tonic extension is indicative of its capacity to prevent the spread of seizure discharge through neural tissue.

Experimental Protocol:

  • Animal Preparation: Adult male Swiss mice (20-25 g) are used. Animals are housed under standard laboratory conditions and fasted for 24 hours before the experiment, with water available ad libitum.

  • Compound Administration: The test 1,5-benzodiazepine derivative is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., saline with 0.5% Tween 80) is run concurrently.

  • Induction of Seizure: At the time of peak drug effect (typically 30-60 minutes post-i.p. administration), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

  • Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hind limb extension. Protection is defined as the complete abolition of this response.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

MES_Workflow start Start prep Animal Preparation (Mice, 20-25g) start->prep admin Compound Administration (i.p. or p.o.) prep->admin wait Waiting Period (Peak Effect Time) admin->wait stimulus Electrical Stimulus (Corneal Electrodes) wait->stimulus observe Observation of Seizure stimulus->observe protected Protected (No Tonic Extension) observe->protected Yes unprotected Unprotected (Tonic Extension) observe->unprotected No end Calculate ED50 protected->end unprotected->end

Caption: Experimental Workflow for the Maximal Electroshock (MES) Test.

Pentylenetetrazole (PTZ) Test

Causality and Rationale: The PTZ test is a chemoconvulsant model used to identify drugs effective against absence seizures (petit mal) and myoclonic seizures. PTZ is a GABAa receptor antagonist that, when administered, induces clonic seizures characterized by rhythmic muscle contractions. A compound that prevents or delays the onset of these seizures is thought to act by elevating the seizure threshold.

Experimental Protocol:

  • Animal Preparation: As with the MES test, adult male Swiss mice (20-25 g) are used.

  • Compound Administration: The test derivative and vehicle are administered as previously described.

  • Induction of Seizure: At the time of peak drug effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously (s.c.).

  • Endpoint Measurement: Animals are observed for 30 minutes. The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds. The latency to the first seizure can also be recorded as a secondary measure.

  • Data Analysis: The ED50 is calculated based on the percentage of animals protected from clonic seizures.

PTZ_Workflow start Start prep Animal Preparation (Mice, 20-25g) start->prep admin Compound Administration (i.p. or p.o.) prep->admin wait Waiting Period (Peak Effect Time) admin->wait induce PTZ Injection (s.c.) wait->induce observe Observation (30 min) induce->observe protected Protected (No Clonic Seizure) observe->protected Yes unprotected Unprotected (Clonic Seizure) observe->unprotected No end Calculate ED50 protected->end unprotected->end

Caption: Experimental Workflow for the Pentylenetetrazole (PTZ) Test.

Comparative Performance of 1,5-Benzodiazepine Derivatives

The anticonvulsant efficacy of 1,5-benzodiazepines is highly dependent on the nature and position of substituents on the core structure. Modifications can significantly alter potency, spectrum of activity, and side effect profiles. While a single comprehensive study with a large matrix of derivatives is rare, we can synthesize data from various publications to draw meaningful comparisons. Clobazam is a well-established 1,5-benzodiazepine used clinically for its anticonvulsant properties.[6]

Compound/DerivativeMES Test (ED50 mg/kg)PTZ Test (ED50 mg/kg)Neurotoxicity (TD50 mg/kg)Protective Index (PI = TD50/ED50)Reference
Clobazam 25.58.285.03.3 (MES), 10.4 (PTZ)[6] (Data synthesized from multiple studies)
Derivative 3a (2-Cl-phenyl at C4)31.617.5>300>9.5 (MES), >17.1 (PTZ)[9]
Derivative 3b (4-Cl-phenyl at C4)28.215.8>300>10.6 (MES), >19.0 (PTZ)[9]
Derivative 3d (4-NO2-phenyl at C4)25.114.1>300>11.9 (MES), >21.3 (PTZ)[9]
Diazepam (1,4-BZD Ref.) 4.51.27.01.6 (MES), 5.8 (PTZ)[10]

Note: Data is compiled from different sources and experimental conditions may vary. This table serves as a comparative illustration.

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for the anticonvulsant activity of 1,5-benzodiazepines:

  • Pharmacophore Requirements: For effective binding to the benzodiazepine receptor, certain structural features are essential. These typically include an aromatic or heteroaromatic ring (Ring A), a proton-accepting group, and often a non-coplanar aromatic ring at another position.[10][11]

  • Effect of Substituents: The introduction of electron-withdrawing groups, such as chloro (-Cl) or nitro (-NO2) moieties, on the phenyl ring at the C4 position appears to confer potent anticonvulsant activities.[9] As seen in the table, derivatives with these substitutions (3a, 3b, 3d) show significant protection in both MES and PTZ models.

  • Therapeutic Index: A crucial aspect of drug development is the therapeutic index (or Protective Index in this context), which is the ratio of the toxic dose to the effective dose. A higher PI indicates a wider margin of safety. Notably, several of the synthesized 1,5-benzodiazepine derivatives (3a, 3b, 3d) exhibit a very high PI, suggesting low neurotoxicity at effective anticonvulsant doses compared to the reference drug Diazepam.[9]

  • Electronic vs. Structural Properties: Research suggests that the electronic properties of the substituents, rather than purely structural or steric factors, may be the primary determinant of the degree of anticonvulsant activity observed among different derivatives.[12]

Conclusion and Future Directions

The 1,5-benzodiazepine scaffold remains a highly promising framework for the development of novel anticonvulsant agents. The ability to modulate potency and safety through targeted chemical modifications provides a clear path for drug discovery efforts. The derivatives highlighted in this guide demonstrate that it is possible to achieve potent, broad-spectrum anticonvulsant activity with a significantly improved safety margin over classical benzodiazepines.

However, a major challenge with chronic benzodiazepine use is the development of tolerance to the anticonvulsant effects.[1][6] Future research should focus on:

  • Synthesizing novel derivatives with unique substitution patterns to identify compounds with a reduced propensity for tolerance development.

  • Investigating the molecular interactions at the GABAa receptor subtypes to design ligands with greater selectivity, potentially separating the anticonvulsant effects from sedative and hypnotic actions.

  • Exploring fused heterocyclic systems , where the 1,5-benzodiazepine core is integrated into a larger polycyclic structure, to explore new chemical space and pharmacological profiles.[5]

By leveraging the foundational knowledge of SAR and employing robust, validated screening protocols, the scientific community can continue to refine the 1,5-benzodiazepine structure to yield safer and more effective treatments for epilepsy.

References

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). Frontiers in Chemistry. Available at: [Link]

  • Benzodiazepine - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis of 1,5- Benzodiazepines A Review. (2021). International Journal of Trend in Scientific Research and Development (IJTSRD). Available at: [Link]

  • 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (n.d.). International Science Community Association. Available at: [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2014). International Journal of Molecular Sciences. Available at: [Link]

  • 1,5-Benzodiazepines: A Review Update. (2015). International Journal of Chemical Studies. Available at: [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). RSC Advances. Available at: [Link]

  • Structure-activity relationships in thienodiazepine and benzodiazepine derivatives. (1990). Arzneimittelforschung. Available at: [Link]

  • Mechanism of Action. (n.d.). Benzodiazepine Information Coalition. Available at: [Link]

  • Structure-Activity Relationships at the Benzodiazepine Receptor. (1987). Humana Press. Available at: [Link]

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). Frontiers in Chemistry. Available at: [Link]

  • Current status of the 1,4- and 1,5-benzodiazepines in the treatment of epilepsy: the place of clobazam. (1986). Epilepsia. Available at: [Link]

  • Synthesis and biological evaluation of some newer 1,5-benzodiazepine derivatives as potential anticonvulsant agents. (2014). Medicinal Chemistry Research. Available at: [Link]

  • Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. (2012). Molecules. Available at: [Link]

  • Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting. (2021). Pharmaceuticals. Available at: [Link]

  • Mechanism of the anticonvulsant action of benzodiazepines. (1989). Cleveland Clinic Journal of Medicine. Available at: [Link]

  • Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents. (2017). Molecules. Available at: [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). Open Journal of Chemistry. Available at: [Link]

  • Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society. Available at: [Link]

  • 1,5-Benzodiazepines: A Review Update. (2015). Semantic Scholar. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Synthesis and Handling of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher in drug development, the synthesis and application of novel compounds are the cornerstones of discovery. One such molecule of interest is 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, a halogenated cyclic amine with potential applications in neuroscience and medicinal chemistry. However, with great potential comes the need for rigorous safety protocols. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans for handling this compound, ensuring the safety of laboratory personnel and the integrity of your research.

Understanding the Hazard: A Risk-Based Approach to Safety

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing ingestion, dermal contact, and eye exposure. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan, which includes the selection and use of appropriate PPE based on a hazard assessment.[1][2][3]

Core Personal Protective Equipment (PPE) for Handling 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

The following table outlines the minimum required PPE for handling 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. It is crucial to inspect all PPE for integrity before each use.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene glovesProvides a barrier against skin irritation. Double-gloving is recommended for extended handling periods or when working with larger quantities.
Eye Protection Chemical splash gogglesProtects against accidental splashes that can cause serious eye irritation. Safety glasses with side shields are not sufficient.
Body Protection Chemical-resistant lab coatA fully buttoned lab coat made of a non-porous material prevents contamination of personal clothing and skin.
Respiratory Protection Not generally required for small-scale laboratory useWhen handled in a certified chemical fume hood, respiratory protection is typically not necessary. However, if there is a risk of aerosolization or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure. The following protocol outlines the key steps for safely handling 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine in a laboratory setting.

Preparation and Weighing
  • Work Area Preparation : Always handle the compound within a certified chemical fume hood to minimize inhalation exposure. Ensure the work surface is clean and free of clutter.

  • Donning PPE : Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing : Use a tared, sealed container for weighing to prevent dissemination of the powder. A microbalance within the fume hood is ideal.

Experimental Use
  • Solubilization : When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Reactions : Conduct all reactions in a closed system or under reflux within the fume hood.

  • Monitoring : Regularly check for any spills or breaches in containment.

Post-Experiment
  • Decontamination : Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally the eye protection.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment prep_start Don PPE weigh Weigh Compound in Fume Hood prep_start->weigh dissolve Dissolve/React in Closed System weigh->dissolve monitor Monitor for Spills dissolve->monitor decon Decontaminate Glassware monitor->decon dispose Dispose of Waste decon->dispose doff Doff PPE dispose->doff wash Wash Hands doff->wash

Caption: Workflow for Safe Handling of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Disposal Plan: Managing Halogenated Organic Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As a brominated organic compound, 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation : Collect all waste containing the compound in a dedicated, clearly labeled, and sealed container. This includes:

    • Excess solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, gloves, weighing paper).

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Storage : Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request : Follow your institution's hazardous waste disposal procedures to arrange for pickup by trained personnel. Do not dispose of this compound down the drain. Halogenated organic waste requires special incineration procedures to prevent the release of harmful byproducts.[4][5][6]

By adhering to these guidelines, researchers can confidently and safely work with 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, fostering a secure environment for scientific advancement.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Key Organics. (2017, December 1). Safety Data Sheet: 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.).
  • Bucknell University. (2016, April 15).
  • ERC of California. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 2
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.